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  • Product: 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide
  • CAS: 374067-96-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide

This guide provides a comprehensive overview of the synthetic routes to 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide, a key intermediate in the pharmaceutical industry, notably in the synthesis of the endothelin rec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic routes to 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide, a key intermediate in the pharmaceutical industry, notably in the synthesis of the endothelin receptor antagonist, Bosentan. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of different synthetic strategies.

Introduction

4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide is a crucial building block in the synthesis of complex pharmaceutical compounds. Its structure, featuring a sulfonamide functional group and a hydroxylated tertiary butyl group, presents unique synthetic challenges and opportunities. This guide will explore the primary methodologies for its preparation, focusing on the synthesis of the key precursor, 4-tert-butylbenzenesulfonamide, and the subsequent selective hydroxylation of the tert-butyl group.

The synthesis of this molecule can be logically divided into two main stages:

  • Formation of the 4-tert-butylbenzenesulfonamide core: This involves the introduction of the sulfonamide group to a tert-butylated benzene ring or the tert-butylation of a pre-existing benzenesulfonamide.

  • Hydroxylation of the tert-butyl group: This critical step introduces the desired hydroxyl functionality with high selectivity.

We will delve into the specifics of each stage, providing not just the "how" but also the "why" behind the chosen reagents and conditions, in line with the principles of scientific integrity and expertise.

Part 1: Synthesis of the Precursor: 4-tert-butylbenzenesulfonamide

The synthesis of 4-tert-butylbenzenesulfonamide can be approached from two primary directions, each with its own set of advantages and considerations.

Method A: Electrophilic Aromatic Substitution of tert-Butylbenzene

This classical approach involves the sulfonation of commercially available tert-butylbenzene, followed by conversion of the resulting sulfonic acid to the sulfonamide.

Workflow Diagram:

A tert-Butylbenzene B Sulfonation (Fuming H₂SO₄) A->B C 4-tert-Butylbenzenesulfonic Acid B->C D Chlorination (SOCl₂ or PCl₅) C->D E 4-tert-Butylbenzenesulfonyl Chloride D->E F Amination (Aq. NH₃) E->F G 4-tert-Butylbenzenesulfonamide F->G

Figure 1: Synthesis of 4-tert-butylbenzenesulfonamide via sulfonation of tert-butylbenzene.

Step 1: Sulfonation of tert-Butylbenzene [1]

  • In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, place 40 g of tert-butylbenzene.

  • Cool the flask in an ice bath to maintain the temperature below 25 °C.

  • Slowly add 45 mL of fuming sulfuric acid (containing 15% sulfur trioxide) over 20 minutes with constant stirring and cooling.

  • After the addition is complete, slowly heat the mixture to 80 °C with continuous stirring until the oily layer of tert-butylbenzene has completely dissolved.

  • Pour the reaction mixture into 300 mL of cold water.

  • Partially neutralize the solution by carefully adding 15 g of sodium bicarbonate.

  • Filter the solution to remove any char.

  • To precipitate the sodium salt of the sulfonic acid, add 30 g of sodium chloride and heat until it dissolves.

  • Cool the solution thoroughly in an ice bath to crystallize the sodium 4-(tert-butyl)benzenesulfonate.

  • Collect the crystals by filtration, wash with a saturated sodium chloride solution, and dry.

Step 2: Conversion to 4-tert-Butylbenzenesulfonyl Chloride

  • Suspend the dried sodium 4-(tert-butyl)benzenesulfonate in an excess of thionyl chloride (SOCl₂) or add it portion-wise to phosphorus pentachloride (PCl₅).

  • Gently reflux the mixture until the evolution of HCl and SO₂ gases ceases.

  • Distill off the excess thionyl chloride under reduced pressure.

  • The remaining crude 4-tert-butylbenzenesulfonyl chloride can be used in the next step without further purification.

Step 3: Amination to 4-tert-Butylbenzenesulfonamide [2]

  • Dissolve the crude 4-tert-butylbenzenesulfonyl chloride (e.g., 2.30 g, 10.0 mmol) in dichloromethane (100 mL) in a round-bottom flask at 0 °C.[2]

  • Slowly add concentrated aqueous ammonia (e.g., 50 mL, ~10 equivalents).[2]

  • Allow the reaction mixture to warm to room temperature and stir for 20 hours.[2]

  • Remove the dichloromethane under reduced pressure.

  • Filter the resulting slurry to collect the white solid product, 4-tert-butylbenzenesulfonamide.[2]

  • Wash the solid with cold water and dry. The yield for this step is typically around 75%.[2]

Rationale and Insights:

  • The para-substitution of the sulfonic acid group is favored due to the steric bulk of the tert-butyl group, which directs the electrophile to the less hindered para position.

  • The use of fuming sulfuric acid is necessary to achieve a reasonable reaction rate for the sulfonation of the moderately activated benzene ring.

  • The conversion to the sulfonyl chloride is a standard procedure that activates the sulfonic acid for nucleophilic attack by ammonia.

Method B: Catalytic tert-Butylation of Benzenesulfonamide

This method offers a more direct route by starting with benzenesulfonamide and introducing the tert-butyl group in a single step.

Workflow Diagram:

A Benzenesulfonamide C Catalytic tert-Butylation (HfCl₄ or ZrCl₄, NMP, 150°C) A->C B tert-Butyl Acrylate or Propionate B->C D 4-tert-Butylbenzenesulfonamide C->D

Figure 2: Synthesis of 4-tert-butylbenzenesulfonamide via catalytic tert-butylation.

  • In a four-necked flask equipped with a thermometer, reflux condenser, and mechanical stirrer, add benzenesulfonamide (e.g., 31.81 mmol), tert-butyl propionate (e.g., 43.18 mmol), and hafnium tetrachloride (HfCl₄) or zirconium tetrachloride (ZrCl₄) as a catalyst (e.g., 3.181 mmol).[3]

  • Add N-methyl-2-pyrrolidone (NMP) as the solvent (e.g., 30 mL).[3]

  • Heat the mixture to 150 °C and maintain reflux.[3]

  • Monitor the reaction progress by HPLC until the starting benzenesulfonamide is consumed.[3]

  • Cool the reaction mixture to room temperature.

  • Filter to remove any insoluble substances.

  • Concentrate the filtrate under reduced pressure to remove the solvent and obtain the crude product.

  • The product can be further purified by column chromatography or recrystallization. A reported yield for a similar reaction using xylene as a solvent was 95.5%.[3]

Rationale and Insights:

  • This method avoids the use of strong acids and multiple steps.

  • The Lewis acid catalyst (HfCl₄ or ZrCl₄) is crucial for activating the tert-butylating agent.

  • NMP is a suitable high-boiling polar aprotic solvent for this reaction.

Quantitative Data Summary for Precursor Synthesis:

ParameterMethod AMethod B
Starting Materials tert-Butylbenzene, Fuming H₂SO₄, SOCl₂, NH₃Benzenesulfonamide, tert-Butyl Propionate/Acrylate
Key Reagents -HfCl₄ or ZrCl₄
Solvent Dichloromethane (for amination)N-Methyl-2-pyrrolidone (NMP)
Temperature 0 °C to 80 °C150 °C
Typical Yield ~75% (for amination step)Up to 95.5%
Number of Steps 31

Part 2: Selective Hydroxylation of 4-tert-butylbenzenesulfonamide

The introduction of a hydroxyl group onto the sterically hindered primary carbon of the tert-butyl group is a challenging transformation. Recent advances in C-H activation chemistry have provided efficient catalytic methods for this purpose.

Manganese-Catalyzed C-H Hydroxylation

A promising method involves the use of an electron-poor manganese catalyst to activate hydrogen peroxide for the selective hydroxylation of primary C-H bonds of a tert-butyl group.

Reaction Scheme:

A 4-tert-Butylbenzenesulfonamide B [Mn(CF₃bpeb)(OTf)₂] H₂O₂, Nonafluoro-tert-butyl alcohol (NFTBA) A->B C 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide B->C

Figure 3: Manganese-catalyzed hydroxylation of 4-tert-butylbenzenesulfonamide.

This protocol is adapted from general procedures for manganese-catalyzed C-H hydroxylation and should be optimized for the specific substrate.

  • In a reaction vial, add 4-tert-butylbenzenesulfonamide (1.0 equivalent).

  • Add the manganese catalyst, such as [Mn(CF₃bpeb)(OTf)₂] (typically 0.1-1 mol%).

  • Add the solvent, preferably a fluorinated alcohol like nonafluoro-tert-butyl alcohol (NFTBA) or acetonitrile.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Slowly add a solution of hydrogen peroxide (H₂O₂) (typically 1.5-2.5 equivalents) in the same solvent via a syringe pump over a period of 1-3 hours.

  • Stir the reaction mixture at the specified temperature until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanistic Rationale:

The proposed mechanism involves the activation of hydrogen peroxide by the manganese catalyst to form a powerful manganese-oxo species. This potent oxidizing agent can then abstract a hydrogen atom from a primary C-H bond of the tert-butyl group, which is typically unreactive. The resulting carbon-centered radical then reacts further to form the hydroxylated product. The use of an electron-poor catalyst and a hydrogen-bond-donating solvent like NFTBA enhances the reactivity of the catalytic system.

Conclusion

The synthesis of 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide is a multi-step process that requires careful consideration of reaction conditions and methodologies. The preparation of the key intermediate, 4-tert-butylbenzenesulfonamide, can be achieved through either a classical multi-step electrophilic aromatic substitution route or a more modern, direct catalytic tert-butylation. The choice between these methods will depend on factors such as starting material availability, scalability, and desired efficiency.

The subsequent hydroxylation of the tert-butyl group represents the most challenging step. The use of advanced manganese-catalyzed C-H activation methods offers a state-of-the-art solution for this transformation, providing a pathway to the desired product with high selectivity. This guide provides a solid foundation for researchers and drug development professionals to approach the synthesis of this important pharmaceutical intermediate with a deep understanding of the underlying chemistry and practical considerations.

References

  • ChemRxiv. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. [Link]

  • Google Patents. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide.
  • PrepChem. Preparation of 4-tert-butylbenzenesulfonic acid. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of Benzenesulfonamide Derivatives

Introduction: The Benzenesulfonamide Scaffold as a Cornerstone of Modern Pharmacology The benzenesulfonamide moiety, characterized by a benzene ring directly linked to a sulfonamide group (-SO₂NH₂), is a quintessential "...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzenesulfonamide Scaffold as a Cornerstone of Modern Pharmacology

The benzenesulfonamide moiety, characterized by a benzene ring directly linked to a sulfonamide group (-SO₂NH₂), is a quintessential "privileged scaffold" in medicinal chemistry. Its remarkable versatility and favorable physicochemical properties have enabled the development of a wide array of therapeutic agents spanning multiple disease areas.[1][2] From their historical origins as antibacterial agents to their contemporary roles in oncology and neurology, the therapeutic efficacy of benzenesulfonamide derivatives is rooted in a fascinating diversity of molecular mechanisms. This guide provides a detailed exploration of these mechanisms, offering field-proven insights and experimental frameworks for researchers and drug development professionals. We will dissect the core mechanism of carbonic anhydrase inhibition, explore its therapeutic ramifications, and delve into other classical and emerging modes of action that define this indispensable chemical class.

The Primary Mechanism: High-Affinity Inhibition of Carbonic Anhydrases

The most well-characterized mechanism of action for a vast number of benzenesulfonamide derivatives is the potent inhibition of carbonic anhydrases (CAs), a superfamily of zinc-containing metalloenzymes.[3] These enzymes are fundamental to life, catalyzing the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3]

The Catalytic Cycle of α-Carbonic Anhydrases

The catalytic activity of human (α-class) CAs hinges on a Zn²⁺ ion situated at the bottom of a conical active site. This ion is coordinated by three histidine residues and a water molecule. The zinc ion polarizes the bound water, facilitating its deprotonation to a highly nucleophilic hydroxide ion (Zn²⁺-OH⁻), which is the catalytically active species. This hydroxide ion then attacks a CO₂ molecule held within a nearby hydrophobic pocket, converting it to bicarbonate. The bicarbonate is subsequently displaced by a new water molecule, regenerating the initial state of the enzyme after a proton is shuttled out of the active site.

Carbonic Anhydrase Catalytic Cycle E_Zn_H2O E-Zn²⁺-H₂O (Inactive) E_Zn_OH E-Zn²⁺-OH⁻ (Active Nucleophile) E_Zn_H2O->E_Zn_OH - H⁺ E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH->E_Zn_HCO3 + CO₂ (Nucleophilic Attack) E_Zn_HCO3->E_Zn_H2O + H₂O - HCO₃⁻ CO2_Substrate CO₂ Substrate CO2_Substrate->E_Zn_OH H2O_Molecule H₂O H2O_Molecule->E_Zn_HCO3

Caption: The catalytic cycle of α-carbonic anhydrase.

The Molecular Basis of Benzenesulfonamide Inhibition

Benzenesulfonamides are exquisite inhibitors of CAs because the sulfonamide moiety mimics the transition state of the CO₂ hydration reaction. The primary, unsubstituted sulfonamide group (-SO₂NH₂) is crucial for this activity. In its deprotonated, anionic form (-SO₂NH⁻), it acts as a potent zinc-binding group (ZBG).[4] The nitrogen atom of the sulfonamide coordinates directly to the catalytic Zn²⁺ ion, displacing the essential water/hydroxide molecule and effectively shutting down the enzyme's catalytic machinery.[3][5]

This core interaction is further stabilized by a network of hydrogen bonds. The oxygen atoms of the sulfonamide group typically form hydrogen bonds with the backbone amide of a highly conserved threonine residue (Thr199 in CA II), anchoring the inhibitor firmly within the active site.[6]

Benzenesulfonamide Inhibition of CA cluster_ActiveSite CA Active Site Zn Zn²⁺ His1 His His1->Zn His2 His His2->Zn His3 His His3->Zn Thr199 Thr199-NH Inhibitor Benzene Ring S(=O)₂-N⁻-H Inhibitor:f1->Zn Coordination Bond Inhibitor:f1->Thr199 H-Bond

Caption: Binding of a benzenesulfonamide to the CA active site.

The "Tail Approach": A Strategy for Isoform Selectivity

While the sulfonamide group provides the anchor, the benzene ring and any appended substituents (the "tail") are critical for determining the potency and, most importantly, the isoform selectivity of the inhibitor.[4][7] Humans express 15 different CA isoforms, and achieving selectivity is key to minimizing side effects.[3] The "tail approach" involves modifying these substituents to exploit subtle differences in the amino acid residues lining the middle and outer regions of the active site cavity of various CA isoforms.[3] By designing tails that form favorable interactions (e.g., van der Waals, hydrogen bonds, π-π stacking) with specific residues in one isoform but not another, highly selective inhibitors can be developed.[6][7]

Therapeutic Consequences of Carbonic Anhydrase Inhibition

The inhibition of specific CA isoforms in different tissues gives rise to a range of therapeutic effects.

Anticancer Activity via Inhibition of CA IX and XII

A primary focus of modern benzenesulfonamide development is in oncology. Many solid tumors, particularly those that are aggressive and metastatic, overexpress the transmembrane CA isoforms IX and XII in response to hypoxia.[8] These isoforms play a critical role in cancer cell survival by helping to manage the acidic tumor microenvironment.[8]

  • Mechanism: Tumor cells exhibit high rates of glycolysis, producing large amounts of lactic acid and protons, leading to intracellular acidosis. CA IX and XII, with their extracellular active sites, convert extruded CO₂ into bicarbonate and protons. This process helps maintain a neutral intracellular pH (pHi), which is essential for cell proliferation and survival, while contributing to the acidification of the extracellular space (pHe), which promotes invasion and metastasis.

  • Therapeutic Effect: Benzenesulfonamide-based inhibitors that selectively target CA IX/XII disrupt this critical pH-regulating system.[9] This leads to intracellular acidosis, which in turn inhibits cancer cell proliferation, induces apoptosis, and can potentiate the efficacy of conventional chemotherapies.[9] The clinical candidate SLC-0111 is a prime example of a selective CA IX inhibitor.[9]

Anticancer Mechanism of CAIX Inhibition cluster_TumorCell Hypoxic Tumor Cell cluster_Extracellular Acidic Microenvironment Glycolysis ↑ Glycolysis H_in ↑ H⁺ (Intracellular Acidosis) Glycolysis->H_in pHi ↓ Intracellular pH H_in->pHi CO2_out CO₂ H_in->CO2_out Extrusion Apoptosis Apoptosis pHi->Apoptosis Proliferation ↓ Proliferation pHi->Proliferation CAIX CA IX H_out H⁺ CAIX->H_out HCO3_out HCO₃⁻ CAIX->HCO3_out CO2_out->CAIX Substrate Invasion Invasion / Metastasis H_out->Invasion Inhibitor Benzenesulfonamide CA IX Inhibitor (e.g., SLC-0111) Inhibitor->CAIX BLOCKS

Caption: Anticancer mechanism via inhibition of tumor-associated CA IX.

Diuretic Action in the Kidneys

The diuretic effect of certain sulfonamides is a direct result of CA inhibition within the epithelial cells of the proximal convoluted tubule of the kidney.

  • Mechanism: In the kidneys, cytosolic CA II and membrane-bound CA IV are essential for the reabsorption of sodium bicarbonate (NaHCO₃). CA catalyzes the dehydration of luminal carbonic acid and the intracellular hydration of CO₂, processes necessary for moving bicarbonate from the filtrate back into the blood.

  • Therapeutic Effect: By inhibiting CA, benzenesulfonamide diuretics (like acetazolamide) reduce bicarbonate reabsorption.[10] This leads to an increased excretion of bicarbonate, sodium, and water, resulting in diuresis.[10][11][12]

Anticonvulsant and Anti-Glaucoma Effects
  • Anticonvulsant Action: The inhibition of CA isoforms in the brain, particularly CA II and VII, is linked to anticonvulsant effects.[13] The proposed mechanism involves the stabilization of neuronal pH and the accumulation of CO₂, which can suppress aberrant neuronal firing.[13]

  • Anti-Glaucoma Action: In the ciliary body of the eye, CA II is responsible for producing bicarbonate, which drives the secretion of aqueous humor. Inhibiting this enzyme reduces the rate of aqueous humor formation, thereby lowering intraocular pressure in patients with glaucoma.

Antimicrobial Mechanisms of Action

Benzenesulfonamides are also potent antimicrobial agents, acting through mechanisms that can be both CA-dependent and independent.

The Classic Anti-Folate Mechanism

The original antibacterial sulfonamides ("sulfa drugs") do not primarily target CAs. Instead, they act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[14]

  • Mechanism: Bacteria must synthesize their own folate, an essential cofactor for DNA and RNA synthesis. A crucial precursor is para-aminobenzoic acid (PABA). The benzenesulfonamide structure is sufficiently similar to PABA that it can bind to the active site of DHPS, blocking the synthesis of dihydropteroic acid.

  • Therapeutic Effect: This blockade starves the bacteria of folate, halting their growth and replication (a bacteriostatic effect).[14] Because humans obtain folate from their diet and lack the DHPS enzyme, this mechanism is selective for microbial cells.

Inhibition of Microbial Carbonic Anhydrases

More recently, the CAs of pathogenic microbes have emerged as novel drug targets.[15] Benzenesulfonamides have been shown to inhibit CAs from pathogens like Vibrio cholerae, Mycobacterium tuberculosis, and various fungi.[14][15]

  • Mechanism: In these pathogens, CAs are involved in essential metabolic processes, pH homeostasis, and virulence.[14][15] For example, inhibiting CAs in V. cholerae has been explored as a strategy to reduce its virulence.[15]

  • Therapeutic Effect: By designing benzenesulfonamide derivatives that selectively inhibit microbial CAs over human isoforms, it is possible to develop novel anti-infective agents with potentially new mechanisms of action that could circumvent existing resistance pathways.[15]

Other Emerging Mechanisms

While CA inhibition is the dominant paradigm, research has uncovered other targets for benzenesulfonamide derivatives.

  • Kinase Inhibition: Certain derivatives have been identified as kinase inhibitors, showing potential in cancer therapy through mechanisms independent of CA. For example, some analogs have been shown to interact with Tropomyosin receptor kinase A (TrkA), a target in glioblastoma.[16]

  • Ion Channel Modulation: Analogues of the compound RN-9893 act as inhibitors of the TRPV4 (Transient Receptor Potential Vanilloid 4) ion channel, showing promise in treating conditions like acute lung injury.[17]

  • Wnt/β-catenin Pathway: Some benzenesulfonamide hybrids have been found to inhibit proliferation and metastasis in ovarian cancer by modulating the Wnt/β-catenin/GSK3β signaling pathway.[18]

Experimental Validation: Protocols and Workflows

Validating the mechanism of action requires a combination of in vitro enzymatic assays, cell-based functional assays, and structural biology techniques.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a common method for determining the inhibitory potency (IC₅₀ or Kᵢ) of a compound against a purified CA isoform using the esterase activity of the enzyme.

Principle: CA can catalyze the hydrolysis of certain esters, like 4-nitrophenyl acetate (NPA), which produces the yellow-colored 4-nitrophenolate anion, detectable spectrophotometrically at ~400 nm.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified CA isoform (e.g., hCA II) in buffer (e.g., 10 mM Tris-HCl, pH 7.4).

    • Prepare a stock solution of the benzenesulfonamide inhibitor in DMSO. Create serial dilutions.

    • Prepare a stock solution of the substrate, 4-nitrophenyl acetate (NPA), in acetonitrile.

  • Assay Execution (96-well plate format):

    • To each well, add 180 µL of buffer.

    • Add 10 µL of the inhibitor solution at various concentrations (include a DMSO-only control).

    • Add 10 µL of the CA enzyme solution to initiate a pre-incubation period (e.g., 10 minutes at room temperature).

    • Initiate the reaction by adding 10 µL of the NPA substrate solution.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance at 400 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of enzyme activity relative to the control against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Enzyme Inhibition Assay Workflow start Start prep Prepare Reagents (Enzyme, Inhibitor, Substrate) start->prep plate Pipette Buffer & Inhibitor into 96-well Plate prep->plate add_enzyme Add Enzyme (Pre-incubate) plate->add_enzyme add_substrate Add Substrate (Start Reaction) add_enzyme->add_substrate read_plate Measure Absorbance (Kinetic Read) add_substrate->read_plate analyze Calculate Velocity & Plot Dose-Response Curve read_plate->analyze end Determine IC₅₀ analyze->end

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Protocol: Cellular Proliferation Assay (SRB Assay)

Principle: The Sulforhodamine B (SRB) assay measures cell density based on the binding of the SRB dye to basic amino acids of cellular proteins, providing an estimation of total biomass.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells (e.g., MDA-MB-231 breast cancer cells) in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the benzenesulfonamide derivative for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently discard the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add SRB solution (0.4% w/v in 1% acetic acid) and incubate for 30 minutes at room temperature.

  • Wash and Solubilize: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates and add 10 mM Tris base solution (pH 10.5) to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance at ~510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

Quantitative Data and Structure-Activity Relationships (SAR)

The inhibitory potency of benzenesulfonamide derivatives can vary by orders of magnitude depending on their chemical structure. The following table provides representative data for acetazolamide, a classic non-selective inhibitor, and SLC-0111, a modern selective inhibitor.

CompoundTarget IsoformInhibition Constant (Kᵢ)Primary Application
Acetazolamide hCA I250 nMDiuretic, Anti-glaucoma
hCA II12 nMDiuretic, Anti-glaucoma
hCA IX25 nM(Off-target)
SLC-0111 hCA I>10,000 nMAnticancer
hCA II1,080 nMAnticancer
hCA IX45 nMAnticancer

Key SAR Insights:

  • Primary Sulfonamide: An unsubstituted -SO₂NH₂ group is nearly always required for high-affinity CA inhibition.

  • Tail Modifications: The addition of bulky or specific chemical moieties to the benzene ring is the primary driver of isoform selectivity. For instance, the specific tail of SLC-0111 creates steric hindrance in the active sites of CA I and II but fits favorably into the broader active site of CA IX.[9]

  • Halogenation: Introducing halogen atoms can enhance membrane permeability and improve antimicrobial activity.[19]

  • Linker Rigidity: The flexibility or rigidity of the linker connecting the benzenesulfonamide core to other pharmacophores can significantly influence binding affinity and selectivity.[6]

Conclusion

The benzenesulfonamide scaffold is a testament to the power of a privileged structure in drug discovery. Its derivatives operate through a rich and diverse set of mechanisms, dominated by the elegant and potent inhibition of carbonic anhydrases. This core mechanism has been successfully leveraged to create diuretics, anticonvulsants, and now, a promising new generation of anticancer agents targeting the unique physiology of tumors. Simultaneously, the classic anti-folate activity continues to be relevant in antimicrobial contexts, while emerging research uncovers novel interactions with kinases and ion channels. For the drug development professional, a deep understanding of these distinct yet sometimes overlapping mechanisms is paramount for designing next-generation therapeutics with enhanced potency, selectivity, and clinical efficacy.

References

  • ResearchGate. (2025). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. ResearchGate. [Link]

  • Royal Society of Chemistry. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]

  • Taylor & Francis Online. (n.d.). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Taylor & Francis Online. [Link]

  • ACS Publications. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Publications. [Link]

  • PubMed. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. PubMed. [Link]

  • National Institutes of Health. (n.d.). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. NIH. [Link]

  • National Institutes of Health. (n.d.). Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. NIH. [Link]

  • PubMed Central. (n.d.). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. NIH. [Link]

  • PubMed. (n.d.). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. PubMed. [Link]

  • MDPI. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. MDPI. [Link]

  • ResearchGate. (2020). Synthesis, Characterization and Antibacterial Evaluation of Oxoazetidin Benzene Sulfonamide Derivatives as a Hybrid Antimicrobial Agents. ResearchGate. [Link]

  • PubMed. (2025). Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets. PubMed. [Link]

  • National Institutes of Health. (n.d.). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. NIH. [Link]

  • Taylor & Francis Online. (n.d.). Structure-based drug discovery of carbonic anhydrase inhibitors. Taylor & Francis Online. [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. NIH. [Link]

  • ResearchGate. (n.d.). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Discovery of a Novel Benzenesulfonamide Analogue That Inhibits Proliferation and Metastasis Against Ovarian Cancer OVCAR-8 Cells. NIH. [Link]

  • Preprints.org. (2024). Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. Preprints.org. [Link]

  • YouTube. (2020). Loop Diuretics | Mechanism of Action, Indications, Adverse Reactions, Contraindications. YouTube. [Link]

  • National Institutes of Health. (n.d.). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. NIH. [Link]

  • ACS Publications. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. [Link]

  • PharmaFactz. (n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). PharmaFactz. [Link]

  • PubMed. (n.d.). SULFONAMYL DIURETICS--MECHANISM OF ACTION AND THERAPEUTIC USE. PubMed. [Link]

  • YouTube. (2017). Pharmacology - DIURETICS (MADE EASY). YouTube. [Link]

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Foundational

An In-depth Technical Guide to the Solubility and Stability of 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Senior Application Scientist] Abstract This technical guide provides a comprehensive analysis of the critical physicochemical properties of 4-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

This technical guide provides a comprehensive analysis of the critical physicochemical properties of 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide, a compound of interest in organic synthesis and potential pharmaceutical development.[1] Recognizing the pivotal role of solubility and stability in the drug development pipeline, this document outlines detailed, field-proven methodologies for the robust characterization of this molecule. The protocols described herein are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and are designed as self-validating systems to ensure data integrity and reproducibility. Beyond procedural steps, this guide delves into the causality behind experimental choices, offering insights to empower researchers in designing and interpreting their own studies. Plausible, illustrative data for a compound of this class is presented to guide expectation and demonstrate data analysis.

Introduction: The Imperative of Early-Stage Physicochemical Profiling

The journey of a novel chemical entity from discovery to a viable drug product is fraught with challenges, many of which can be predicted and mitigated through a thorough, early-stage understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount. Poor aqueous solubility can severely limit oral bioavailability, while chemical instability can compromise shelf-life, safety, and efficacy. 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide, with its distinct structural motifs—a sulfonamide core, a bulky t-butyl-like group, and a primary alcohol—presents a unique profile that warrants detailed investigation. This guide serves as a practical, in-depth resource for scientists tasked with characterizing this, or structurally similar, molecules.

Physicochemical Properties of 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide

A foundational understanding of the intrinsic properties of a molecule is the first step in a logical characterization workflow.

PropertyValueSource
Chemical Name 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamidePharmaffiliates[1]
Synonym 4-(1-Hydroxy-2-methyl-2-propanyl)benzenesulfonamidePharmaffiliates[1]
CAS Number 374067-96-6Pharmaffiliates[1]
Molecular Formula C₁₀H₁₅NO₃SPharmaffiliates[1]
Molecular Weight 229.29 g/mol Pharmaffiliates[1]
Appearance White SolidPharmaffiliates[1]
Melting Point 100-102°CChemicalBook[2]
Storage 2-8°C RefrigeratorPharmaffiliates[1]

Table 1: Key Physicochemical Properties.

Comprehensive Solubility Profiling

Solubility dictates the dissolution rate and, consequently, the absorption of a drug candidate. A comprehensive profile across various aqueous and organic media is essential. Two key types of solubility measurements provide different, yet complementary, insights: kinetic and thermodynamic solubility.

The "Why": Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility is a high-throughput screening method that measures the concentration at which a compound, rapidly dissolved from a DMSO stock, precipitates in an aqueous buffer. It's a measure of how readily a compound stays in solution under non-equilibrium conditions and is invaluable for early discovery to quickly flag potential issues.

  • Thermodynamic Solubility , in contrast, is the true equilibrium solubility of a compound in a saturated solution. It is a lower throughput but more definitive measure, critical for pre-formulation and understanding the true dissolution potential of the solid form of the drug.

Experimental Protocol: Aqueous Thermodynamic Solubility (pH-Dependent)

This protocol determines the equilibrium solubility in buffers of varying pH, reflecting the physiological range of the gastrointestinal tract.

Methodology:

  • Preparation of Buffers: Prepare a series of buffers at pH 2.0, 4.5, 6.8, and 7.4 using standard buffer systems (e.g., phosphate, citrate).

  • Sample Preparation: Add an excess of solid 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide to vials containing each buffer. Causality: Using an excess of the solid ensures that equilibrium with the saturated solution is achieved.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to reach equilibrium.

  • Sample Collection and Filtration: Withdraw an aliquot from each vial and immediately filter through a 0.22 µm filter to remove undissolved solids.

  • Quantification: Analyze the filtrate using a validated stability-indicating HPLC method (see Section 5) to determine the concentration of the dissolved compound.

Illustrative Data:

pHTemperature (°C)Plausible Solubility (µg/mL)
2.025150
4.525120
6.82595
7.42590
2.037180
4.537155
6.837125
7.437115

Table 2: Plausible pH-dependent thermodynamic solubility data.

Experimental Protocol: Solubility in Organic and Co-Solvent Systems

Understanding solubility in pharmaceutically relevant organic solvents and co-solvent systems is crucial for formulation development.

Methodology:

  • Solvent Selection: Choose a range of solvents relevant to pharmaceutical formulations (e.g., Ethanol, Propylene Glycol, PEG 400, and various co-solvent mixtures with water).

  • Procedure: Follow the same shake-flask method as described for aqueous solubility.

Illustrative Data:

Solvent SystemTemperature (°C)Plausible Solubility (mg/mL)
Ethanol2525
Propylene Glycol2515
PEG 4002540
20% Ethanol in Water251.5
40% PEG 400 in Water255.0

Table 3: Plausible solubility in organic solvents and co-solvent systems.

G cluster_solubility Solubility Assessment Workflow start Start: Solid Compound kinetic Kinetic Solubility Assay (High-Throughput Screening) start->kinetic thermodynamic Thermodynamic Solubility Assay (Equilibrium Measurement) start->thermodynamic analysis Quantification by Validated HPLC Method kinetic->analysis aqueous Aqueous Buffers (pH 2.0, 4.5, 6.8, 7.4) thermodynamic->aqueous organic Organic/Co-Solvent Systems (Ethanol, PG, PEG 400) thermodynamic->organic aqueous->analysis organic->analysis data Solubility Profile Data analysis->data

Caption: Workflow for comprehensive solubility profiling.

Stability Assessment and Forced Degradation Studies

Stability testing is mandated by regulatory bodies to establish a re-test period or shelf life and to understand the degradation profile of a drug substance.[3] Forced degradation studies are a critical component, intentionally stressing the molecule to identify potential degradation products and pathways, which is essential for developing a stability-indicating analytical method.[4]

The "Why": Rationale for Stress Conditions

Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to provoke degradation.[5] The choice of stressors is based on the ICH guideline Q1A(R2) and aims to simulate potential environmental exposures and manufacturing stresses.[3][6]

  • Acid/Base Hydrolysis: Simulates potential degradation in the acidic environment of the stomach or in formulations with acidic or basic excipients. Sulfonamides can be susceptible to hydrolysis, particularly at acidic pH.[7]

  • Oxidation: Investigates susceptibility to oxidative degradation, which can be initiated by atmospheric oxygen or residual peroxides in excipients.

  • Thermal Stress: Assesses the impact of heat, relevant to manufacturing processes and storage at elevated temperatures.

  • Photostability: Evaluates the effect of light exposure, a key consideration for packaging and storage.[8][9][10]

Experimental Protocol: Forced Degradation Studies

Objective: To achieve 5-20% degradation of the parent compound to ensure that degradation products are formed at detectable levels without completely consuming the parent drug.[5]

General Procedure:

  • Stock Solution: Prepare a stock solution of 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat with 0.1 N HCl at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 N NaOH before analysis.

    • Base Hydrolysis: Treat with 0.1 N NaOH at 60°C for a specified time. Neutralize with an equivalent amount of 0.1 N HCl before analysis.

    • Oxidation: Treat with 3% H₂O₂ at room temperature for a specified time.

    • Thermal Degradation: Expose the solid drug substance and a solution to 80°C for a specified time.

    • Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11] A control sample should be protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Section 5).

G cluster_degradation Forced Degradation Workflow start Drug Substance (Solid & Solution) acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal photo Photostability (ICH Q1B Light Exposure) start->photo analysis Analysis by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis profile Degradation Profile & Pathway Elucidation analysis->profile

Sources

Protocols & Analytical Methods

Method

synthesis of 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide from 2-methyl-2-(4-sulfamoylphenyl)propionic acid

Application Note & Protocol: Selective Synthesis of 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide Introduction Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, recognized for their broad spect...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Selective Synthesis of 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide

Introduction

Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1] The synthesis of functionalized sulfonamides is therefore of significant interest to researchers in drug discovery and development. This application note provides a detailed protocol for the chemoselective synthesis of 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide from its corresponding carboxylic acid, 2-methyl-2-(4-sulfamoylphenyl)propionic acid.

The primary challenge in this transformation is the selective reduction of the carboxylic acid functional group to a primary alcohol, without affecting the sulfonamide moiety present in the starting material. This requires a reducing agent with high chemoselectivity. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can readily reduce carboxylic acids, they lack the necessary selectivity and would likely also reduce the sulfonamide group.[2] Conversely, milder reagents such as sodium borohydride (NaBH₄) are generally ineffective for the reduction of carboxylic acids under standard conditions.[2]

This protocol leverages the unique reactivity of borane-tetrahydrofuran complex (BH₃·THF) to achieve the desired selective reduction. Borane reagents are known to preferentially reduce carboxylic acids over many other functional groups, including esters and amides, making them ideal for this specific synthetic challenge.[3][4]

Principle of the Method: Chemoselective Reduction with Borane

The selective reduction of 2-methyl-2-(4-sulfamoylphenyl)propionic acid is achieved using a borane-tetrahydrofuran (BH₃·THF) complex. The high selectivity of borane for carboxylic acids stems from the initial rapid acid-base reaction between the acidic proton of the carboxylic acid and the hydride of the borane.[5] This initial step is significantly faster than the reaction of borane with less acidic functional groups.

The proposed mechanism involves the following key steps:

  • Deprotonation and Intermediate Formation: The carboxylic acid reacts with BH₃ to form a triacyloxyborane intermediate and hydrogen gas.[5]

  • Reduction: The carbonyl group of the triacyloxyborane intermediate is then reduced by additional equivalents of BH₃.

  • Hydrolysis: The resulting borate ester is hydrolyzed during the work-up step to yield the final primary alcohol, 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide.

This method is highly efficient and proceeds under mild conditions, typically at room temperature, which helps to minimize side reactions.[5] The sulfonamide group is significantly less reactive towards borane under these conditions, ensuring its integrity throughout the reaction.[6]

Reaction Scheme

Figure 1: Overall reaction for the selective reduction of 2-methyl-2-(4-sulfamoylphenyl)propionic acid.

Experimental Protocol

Materials and Reagents
ReagentGradeSupplier
2-methyl-2-(4-sulfamoylphenyl)propionic acid≥98%Commercial Source
Borane-tetrahydrofuran complex (BH₃·THF)1.0 M in THFCommercial Source
Anhydrous Tetrahydrofuran (THF)DriSolv® or similarCommercial Source
Methanol (MeOH)ACS GradeCommercial Source
Ethyl Acetate (EtOAc)ACS GradeCommercial Source
HexanesACS GradeCommercial Source
Saturated Sodium Bicarbonate (NaHCO₃) solution-Lab Prepared
Brine (Saturated NaCl solution)-Lab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial Source
Silica Gel230-400 meshCommercial Source
Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methyl-2-(4-sulfamoylphenyl)propionic acid (e.g., 5.0 g, 19.4 mmol).

    • Add anhydrous tetrahydrofuran (THF, 100 mL) to dissolve the starting material.

    • Fit the flask with a rubber septum and place it under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reducing Agent:

    • Cool the reaction mixture to 0 °C in an ice-water bath.

    • Slowly add 1.0 M BH₃·THF solution (e.g., 58.2 mL, 58.2 mmol, 3.0 equivalents) dropwise via a syringe over 30 minutes. Caution: Hydrogen gas evolution will be observed. Ensure proper ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Quenching and Work-up:

    • Once the reaction is complete, cool the mixture back to 0 °C in an ice-water bath.

    • Slowly and carefully quench the reaction by the dropwise addition of methanol (MeOH, 20 mL) to destroy any excess BH₃. Caution: Vigorous hydrogen evolution will occur.

    • Stir the mixture for 30 minutes at 0 °C, then allow it to warm to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the resulting residue, add ethyl acetate (100 mL) and saturated sodium bicarbonate solution (50 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 60% EtOAc).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide as a white solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared Spectroscopy (IR): To observe the presence of the hydroxyl (-OH) and sulfonamide (-SO₂NH₂) functional groups.

  • Melting Point (MP): To assess the purity of the crystalline solid.

Data and Results

ParameterValue
Starting Material Amount5.0 g (19.4 mmol)
BH₃·THF (1.0 M)58.2 mL (58.2 mmol)
Reaction Temperature0 °C to Room Temperature
Reaction Time12-16 hours
Expected Yield 75-85%
Appearance White crystalline solid
Eluent for TLC/Column Gradient of Ethyl Acetate in Hexanes

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reducing agent or reaction time.Add an additional equivalent of BH₃·THF and continue stirring. Ensure the starting material and solvent are anhydrous.
Formation of Byproducts Reaction temperature too high.Maintain the reaction temperature as specified. Ensure slow, controlled addition of the borane solution at 0 °C.
Low Yield Inefficient extraction or purification.Ensure complete extraction from the aqueous phase. Optimize the column chromatography conditions.
Difficult Purification Product co-elutes with impurities.Try a different solvent system for chromatography or consider recrystallization as an alternative purification method.

Safety Precautions

  • Borane-Tetrahydrofuran (BH₃·THF): This reagent is flammable and reacts violently with water, releasing flammable hydrogen gas. Handle in a well-ventilated fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Tetrahydrofuran (THF): THF is a flammable liquid and can form explosive peroxides. Use anhydrous THF from a freshly opened bottle or a solvent purification system.

  • Quenching: The quenching of excess borane with methanol is highly exothermic and produces hydrogen gas. Perform this step slowly and with adequate cooling.

Experimental Workflow Diagram

G cluster_workflow Experimental Workflow A 1. Dissolve Starting Material in Anhydrous THF B 2. Cool to 0 °C A->B C 3. Add BH₃·THF Dropwise B->C D 4. Warm to RT & Stir (12-16h) C->D E 5. Monitor by TLC D->E F 6. Cool to 0 °C & Quench with MeOH E->F If Reaction Complete G 7. Solvent Evaporation F->G H 8. Extraction with EtOAc G->H I 9. Wash, Dry, & Concentrate H->I J 10. Purify by Column Chromatography I->J K 11. Characterize Pure Product J->K

Figure 2: Step-by-step workflow for the synthesis of 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13029199, 2-Methyl-2-(4-sulfamoylphenyl)propanoic acid. Retrieved January 26, 2026 from [Link].

  • Khan Academy. (n.d.). Reduction of carboxylic acids. Retrieved January 26, 2026, from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10375558, 4-(2-Hydroxyethyl)benzenesulfonamide. Retrieved January 26, 2026 from [Link].

  • Aggarwal, V. K., et al. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 61(9), e202114482. [Link].

  • Organic Chemistry Portal. (n.d.). Acid to Alcohol - Common Conditions. Retrieved January 26, 2026, from [Link].

  • LibreTexts Chemistry. (2025). 6.5: Reactions of Carboxylic Acids - An Overview. Retrieved January 26, 2026, from [Link].

  • Rzepa, H. S. (2014). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog. Retrieved January 26, 2026, from [Link].

  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. Retrieved January 26, 2026, from [Link].

  • Shinde, S. S., et al. (2020). Synthesis, single crystal (XRD), Hirshfeld surface analysis, computational study (DFT) and molecular docking studies of (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidine)-2-yl) benzenesulfonamide. Journal of Molecular Structure, 1222, 128888. [Link].

Sources

Application

Application of Benzenesulfonamides in HIV-1 Capsid Inhibition: A Technical Guide for Researchers

Introduction The Human Immunodeficiency Virus type 1 (HIV-1) capsid, a conical protein shell encasing the viral genome, is a critical player at multiple stages of the viral lifecycle.[1][2] Composed of approximately 1,50...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Human Immunodeficiency Virus type 1 (HIV-1) capsid, a conical protein shell encasing the viral genome, is a critical player at multiple stages of the viral lifecycle.[1][2] Composed of approximately 1,500 capsid protein (CA or p24) monomers that assemble into a lattice of hexamers and pentamers, this structure is far from a passive container.[3] The capsid actively participates in reverse transcription, shields the viral genetic material from host cell defenses, facilitates trafficking to the nucleus, and orchestrates the timely disassembly (uncoating) for integration of the viral DNA into the host genome.[2][4][5] This multifaceted involvement makes the HIV-1 capsid an attractive and promising target for novel antiretroviral therapies.[6][7][8]

Benzenesulfonamides have emerged as a prominent chemical class in the development of HIV-1 capsid inhibitors. These compounds have demonstrated the ability to bind to the capsid protein, disrupting its normal function and thereby inhibiting viral replication. This guide provides a detailed overview of the application of benzenesulfonamides in HIV-1 capsid inhibition, including their mechanism of action, key compounds, and detailed experimental protocols for their characterization.

Mechanism of Action of Benzenesulfonamide-Based Capsid Inhibitors

Benzenesulfonamide-based inhibitors typically exhibit a dual mechanism of action, interfering with both the early and late stages of the HIV-1 replication cycle.[6][7] This is achieved by binding to a specific pocket on the capsid protein, leading to a hyperstabilization of the capsid lattice.[3]

Binding Site and Molecular Interactions

These inhibitors bind to a conserved pocket at the interface between the N-terminal domain (NTD) and the C-terminal domain (CTD) of adjacent capsid protein subunits within the hexamer.[5][9] This binding site is also utilized by host cell factors that are crucial for viral replication, such as cleavage and polyadenylation specific factor 6 (CPSF6) and nucleoporin 153 (NUP153).[5][10] By competitively binding to this pocket, benzenesulfonamide derivatives can disrupt the essential interactions between the capsid and these host proteins.[10]

Dual-Stage Inhibition of the HIV-1 Lifecycle

The binding of benzenesulfonamide inhibitors leads to a concentration-dependent, dual-stage inhibition of the HIV-1 lifecycle:

  • Early Stage Inhibition: At low concentrations, these compounds hyperstabilize the incoming viral capsid.[3] This increased rigidity prevents the timely and proper uncoating of the capsid, which is essential for the release of the reverse-transcribed viral DNA into the nucleus.[3] This ultimately blocks the integration of the viral genome into the host cell's DNA.[11]

  • Late Stage Inhibition: At higher concentrations, benzenesulfonamides interfere with the assembly of new viral particles. They can accelerate the assembly process, leading to the formation of aberrant, non-infectious capsid structures.[6][7] This disrupts the formation of the mature, infectious virion.

Mechanism_of_Action cluster_early Early Stage Inhibition cluster_late Late Stage Inhibition Benzenesulfonamide Benzenesulfonamide HIV_Capsid Incoming HIV-1 Capsid Benzenesulfonamide->HIV_Capsid Binds to CA Hyperstabilization Capsid Hyperstabilization HIV_Capsid->Hyperstabilization Uncoating_Block Blocked Uncoating Hyperstabilization->Uncoating_Block Integration_Failure Integration Failure Uncoating_Block->Integration_Failure Benzenesulfonamide_Late Benzenesulfonamide (Higher Concentration) Capsid_Assembly Capsid Assembly Benzenesulfonamide_Late->Capsid_Assembly Interferes with Aberrant_Capsids Aberrant Capsid Formation Capsid_Assembly->Aberrant_Capsids Non_Infectious_Virions Non-Infectious Virions Aberrant_Capsids->Non_Infectious_Virions

Figure 1: Dual-stage mechanism of benzenesulfonamide-based HIV-1 capsid inhibitors.

Key Benzenesulfonamide-Based HIV-1 Capsid Inhibitors

The development of benzenesulfonamide-based capsid inhibitors has been an iterative process, with initial lead compounds being optimized for improved potency and pharmacokinetic properties.

PF-3450074 (PF74) and its Derivatives

PF-3450074 (PF74) was one of the first and most extensively studied small-molecule inhibitors targeting the HIV-1 capsid.[9][12] It is a phenylalanine-derived compound that binds to the interface between the NTD and CTD of the capsid protein.[9] While demonstrating broad-spectrum activity against various HIV-1 isolates, its development was hampered by suboptimal pharmacokinetic properties.[9][12] Subsequent research focused on modifying the PF74 scaffold, leading to the development of derivatives with improved antiviral activity and metabolic stability. For instance, replacing the indole moiety of PF74 with substituted benzenesulfonamide groups has yielded compounds with enhanced potency.[9]

GS-CA1 and the Evolution to Lenacapavir (GS-6207)

A significant breakthrough in capsid inhibitor development came with the discovery of GS-CA1, which exhibits potent dual antiviral activity.[13] Further optimization of this series led to the development of Lenacapavir (GS-6207), the first-in-class, long-acting HIV-1 capsid inhibitor approved for the treatment of multidrug-resistant HIV-1 infection.[1] Lenacapavir binds to the capsid protein with high affinity, disrupting multiple stages of the viral life cycle.[1] Its unique mechanism of action and long half-life represent a major advancement in antiretroviral therapy.[1]

CompoundEC50Primary MechanismKey Features
PF-3450074 (PF74) 8-640 nM[10]Early-stage inhibition by destabilizing the capsid core[14]Broad-spectrum activity, well-characterized binding site.[9]
Compound 11l 5.78-fold more potent than PF-74[6][7]Dual-stage inhibition; accelerates capsid assembly in the early stage.[6][7]A benzenesulfonamide-containing phenylalanine derivative with improved antiviral activity over PF74.[6][7]
GS-CA1 140 pM[13]Dual antiviral mechanism.[13]High potency and favorable preclinical pharmacokinetic profile.[13]
Lenacapavir (GS-6207) ~50 pM[13]Multi-stage inhibition of the HIV-1 lifecycle.[1]First-in-class, long-acting injectable capsid inhibitor.[1]

Experimental Protocols for Characterizing Benzenesulfonamide-Based Capsid Inhibitors

The following protocols provide a framework for the in vitro and cell-based characterization of benzenesulfonamide-based HIV-1 capsid inhibitors.

Protocol 1: In Vitro Capsid Assembly Assay

Objective: To determine the effect of benzenesulfonamide compounds on the in vitro assembly of recombinant HIV-1 capsid protein.

Principle: Recombinant HIV-1 capsid protein can self-assemble into higher-order structures, such as tubes or spheres, under specific buffer conditions. This assembly can be monitored by measuring the increase in light scattering or turbidity over time. Inhibitors can either enhance or inhibit this process.

Step-by-Step Protocol:

  • Protein Purification: Express and purify recombinant full-length HIV-1 capsid protein.

  • Compound Preparation: Prepare a stock solution of the benzenesulfonamide inhibitor in DMSO. Create a dilution series of the compound in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the diluted compound to the assay buffer (e.g., 50 mM MES, pH 6.0, 1 M NaCl).

    • Initiate the assembly reaction by adding the purified capsid protein to a final concentration of ~20 µM.

    • Include a DMSO-only control (vehicle) and a no-protein control (blank).

  • Data Acquisition: Immediately place the plate in a spectrophotometer pre-set to 37°C and measure the absorbance at 350 nm every minute for 60-90 minutes.

  • Data Analysis: Subtract the blank reading from all wells. Plot the absorbance at 350 nm versus time for each compound concentration. Calculate the initial rate of assembly and determine the effect of the inhibitor.

Capsid_Assembly_Workflow Start Start Purify_CA Purify Recombinant HIV-1 CA Protein Start->Purify_CA Prepare_Compound Prepare Benzenesulfonamide Dilution Series Start->Prepare_Compound Setup_Assay Set up 96-well Plate: Buffer, Compound, CA Purify_CA->Setup_Assay Prepare_Compound->Setup_Assay Measure_Absorbance Measure A350 over Time at 37°C Setup_Assay->Measure_Absorbance Analyze_Data Plot A350 vs. Time Calculate Assembly Rate Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the in vitro capsid assembly assay.

Protocol 2: Fluorescence Polarization (FP) Assay for Compound Binding

Objective: To quantify the binding affinity of benzenesulfonamide inhibitors to the HIV-1 capsid protein.

Principle: This assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled molecule (probe) when it binds to a larger protein. If the inhibitor competes with the probe for the same binding site on the capsid protein, it will displace the probe, resulting in a decrease in fluorescence polarization.

Step-by-Step Protocol:

  • Reagents:

    • Purified HIV-1 capsid protein.

    • A fluorescently labeled probe known to bind to the target site on the capsid.

    • Benzenesulfonamide inhibitor.

    • Assay buffer (e.g., PBS with 0.01% Tween-20).

  • Assay Setup:

    • In a black, low-volume 384-well plate, add a fixed concentration of the capsid protein and the fluorescent probe.

    • Add a serial dilution of the benzenesulfonamide inhibitor.

    • Include controls for no protein (minimum polarization) and no inhibitor (maximum polarization).

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

  • Data Acquisition: Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. Fit the data to a suitable binding model to determine the IC50, which can then be converted to a Ki (inhibition constant).

Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Objective: To determine the thermodynamic parameters (binding affinity, enthalpy, and entropy) of the interaction between a benzenesulfonamide inhibitor and the HIV-1 capsid protein.

Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the inhibitor is titrated into a solution of the capsid protein, and the resulting heat changes are measured.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dialyze the purified capsid protein and the benzenesulfonamide inhibitor in the same buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl) to minimize buffer mismatch effects.

    • Degas both solutions to prevent air bubbles in the calorimeter.

  • ITC Experiment:

    • Load the capsid protein solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe.

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

    • Perform a series of injections of the inhibitor into the protein solution.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of inhibitor to protein.

    • Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

ITC_Workflow Start Start Prepare_Samples Prepare & Degas CA Protein & Inhibitor Start->Prepare_Samples Load_Calorimeter Load CA into Cell Inhibitor into Syringe Prepare_Samples->Load_Calorimeter Run_Experiment Titrate Inhibitor into CA Measure Heat Change Load_Calorimeter->Run_Experiment Analyze_Data Integrate Peaks Plot & Fit Data Run_Experiment->Analyze_Data Determine_Parameters Determine Kd, ΔH, ΔS, n Analyze_Data->Determine_Parameters End End Determine_Parameters->End

Figure 3: Isothermal Titration Calorimetry (ITC) experimental workflow.

Protocol 4: Cell-Based HIV-1 Replication Assay

Objective: To determine the antiviral activity (EC50) and cytotoxicity (CC50) of benzenesulfonamide inhibitors in a cell-based assay.

Principle: This assay measures the ability of a compound to inhibit HIV-1 replication in a susceptible cell line. A reporter virus (e.g., expressing luciferase or GFP) is often used to facilitate the quantification of viral replication.

Step-by-Step Protocol:

  • Cell Culture: Culture a susceptible cell line (e.g., MT-4, TZM-bl) in the appropriate growth medium.

  • Compound Treatment:

    • Seed the cells in a 96-well plate.

    • Add a serial dilution of the benzenesulfonamide inhibitor to the cells.

    • Include a no-compound control (vehicle) and a positive control (a known antiretroviral drug).

  • Viral Infection: Infect the cells with a known amount of HIV-1.

  • Incubation: Incubate the infected cells for a period of time that allows for viral replication (typically 48-72 hours).

  • Quantification of Viral Replication:

    • If using a reporter virus, measure the reporter gene expression (e.g., luciferase activity, GFP fluorescence).

    • Alternatively, measure the level of p24 antigen in the culture supernatant using an ELISA.

  • Cytotoxicity Assay: In a parallel plate without virus, perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the effect of the compound on cell viability.

  • Data Analysis:

    • Plot the percentage of viral inhibition against the logarithm of the compound concentration and fit the data to determine the EC50.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to determine the CC50.

    • Calculate the selectivity index (SI = CC50 / EC50).

Data Analysis and Interpretation

A successful benzenesulfonamide-based HIV-1 capsid inhibitor should exhibit the following characteristics:

  • Potent Antiviral Activity: A low nanomolar or picomolar EC50 in cell-based assays.

  • High Selectivity Index: A large SI value, indicating that the compound is toxic to the virus at concentrations much lower than those at which it is toxic to the host cells.

  • Direct Capsid Binding: Demonstrable binding to the capsid protein in biophysical assays such as FP or ITC.

  • Mechanism of Action: Evidence of interference with capsid assembly and/or uncoating.

Troubleshooting

IssuePossible CauseSolution
High background in FP assay Compound fluorescenceMeasure the fluorescence of the compound alone and subtract it from the assay wells.
Poor reproducibility in capsid assembly assay Protein aggregation or instabilityEnsure the capsid protein is freshly prepared and properly folded. Optimize buffer conditions.
Low signal in ITC Low binding affinity or incorrect concentrationsIncrease the concentrations of the protein and/or inhibitor. Ensure the binding partners are active.
High cytotoxicity in cell-based assays Off-target effectsTest the compound in different cell lines. Consider structural modifications to reduce toxicity.

Conclusion and Future Perspectives

Benzenesulfonamides have proven to be a valuable scaffold for the development of potent and effective HIV-1 capsid inhibitors, culminating in the approval of Lenacapavir. The unique, multi-stage mechanism of action of these compounds offers a high barrier to resistance and provides a new therapeutic option for individuals with multidrug-resistant HIV-1.[1] Future research in this area will likely focus on the development of new benzenesulfonamide derivatives with improved pharmacokinetic profiles, the potential for oral administration, and activity against a broader range of HIV-1 subtypes and potential resistance mutations.

References

  • Highlights on the Development, Related Patents, and Prospects of Lenacapavir: The First-in-Class HIV-1 Capsid Inhibitor for the Treatment of Multi-Drug-Resistant HIV-1 Infection. (2023-05-28). MDPI. [Link]

  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. (2020-04-20). ResearchGate. [Link]

  • Oxazole-Benzenesulfonamide Derivatives Inhibit HIV-1 Reverse Transcriptase Interaction with Cellular eEF1A and Reduce Viral Replication. (2019-05-29). PubMed. [Link]

  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. (2020-04-16). National Institutes of Health. [Link]

  • New Advances in Anti-HIV-1 Strategies Targeting the Assembly and Stability of Capsid Protein. MDPI. [Link]

  • Mini-Lecture Series: HIV Capsid Inhibitors: Mechanism of Action. (2024-07-17). YouTube. [Link]

  • HIV nucleocapsid proteins as targets for novel 1,2-benzisothiazol-3(2H)-one benzenesulfonamides: synthesis and antiretroviral activity. PubMed Central. [Link]

  • Researchers Solve the Structure of HIV-1 Capsid (IMPROVED AUDIO). (2014-04-24). YouTube. [Link]

  • Inhibitors of the HIV-1 Capsid, A Target of Opportunity. PubMed Central. [Link]

  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. (2020-04-16). ACS Publications. [Link]

  • Structure, Function, and Interactions of the HIV-1 Capsid Protein. PubMed Central. [Link]

  • Small-Molecule Inhibition of Human Immunodeficiency Virus Type 1 Infection by Virus Capsid Destabilization. PubMed Central. [Link]

  • Innate defenses against HIV. Yale University. [Link]

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  • Structural basis of HIV-1 capsid recognition by PF74 and CPSF6. (2014-12-17). PNAS. [Link]

  • Discovery of Novel Small-Molecule HIV-1 Replication Inhibitors That Stabilize Capsid Complexes. ASM Journals. [Link]

  • PF74 Inhibits HIV-1 Integration by Altering the Composition of the Preintegration Complex. (2019-03-05). mBio. [Link]

  • HIV Capsid Inhibitors Beyond PF74. MDPI. [Link]

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Method

Application Notes and Protocols for the Synthesis of Benzenesulfonamide-Containing Phenylalanine Derivatives

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of benzenesulfonamide-containing phenylalanine derivatives. These compounds are of significant...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of benzenesulfonamide-containing phenylalanine derivatives. These compounds are of significant interest in medicinal chemistry, with applications as antiviral (e.g., HIV-1 capsid inhibitors), anticancer, and antibacterial agents.[1][2] This guide emphasizes not only the procedural steps but also the underlying chemical principles and rationale, ensuring a thorough understanding of the synthetic process.

I. Introduction: The Significance of Benzenesulfonamide-Phenylalanine Scaffolds

The conjugation of a benzenesulfonamide moiety to a phenylalanine backbone creates a versatile pharmacophore. Phenylalanine, an essential amino acid, provides a chiral scaffold with diverse side-chain functionalities that can be tailored for specific biological targets.[3] The sulfonamide group (-SO₂NH-) is a key functional group in a wide array of therapeutic agents due to its ability to mimic a peptide bond, act as a transition-state analogue, and participate in hydrogen bonding interactions with biological macromolecules.[3][4] The synthesis of these derivatives, however, requires careful consideration of protecting group strategies and reaction conditions to achieve high yields and purity.

II. Synthetic Strategy: A Modular Approach

The synthesis of benzenesulfonamide-containing phenylalanine derivatives is best approached in a modular fashion, which allows for the straightforward generation of a library of analogues for structure-activity relationship (SAR) studies. The general synthetic workflow is outlined below.

G cluster_0 Core Synthesis Workflow A Phenylalanine Starting Material B Protection of Functional Groups (Amino and/or Carboxyl) A->B Chemoselectivity C N-Sulfonylation with Benzenesulfonyl Chloride Derivative B->C Key Bond Formation D Optional: Further Derivatization C->D Analogue Synthesis E Deprotection C->E D->E F Purification and Characterization E->F Isolation G Final Benzenesulfonamide-Phenylalanine Derivative F->G Validation

Figure 1: General workflow for the synthesis of benzenesulfonamide-containing phenylalanine derivatives.

III. Expertise & Experience: Rationale Behind Experimental Choices

A successful synthesis hinges on informed decisions at each step. Here, we delve into the reasoning behind key experimental choices.

A. The Critical Role of Protecting Groups

Phenylalanine possesses two primary reactive sites: the α-amino group and the carboxylic acid. To ensure selective N-sulfonylation of the amino group, protection of one or both of these functionalities is often necessary.

  • Amino Group Protection: While the target reaction is the sulfonylation of the amino group, in some multi-step syntheses involving initial modification of the carboxyl group, protection of the amine is crucial. The acetyl group (CH₃CO-) is a common choice as it transforms the highly reactive amine into a less reactive amide, preventing unwanted side reactions.

  • Carboxyl Group Protection: Esterification of the carboxylic acid, typically to a methyl or ethyl ester, is a common strategy.[2][5] This prevents the acidic proton from interfering with the base-catalyzed sulfonylation reaction and enhances the solubility of the starting material in organic solvents.

The choice of protecting group strategy is dictated by the overall synthetic route and the desired final product. For a direct N-sulfonylation, protecting the carboxyl group is often sufficient.

B. The N-Sulfonylation Reaction: A Mechanistic Perspective

The core reaction in this synthesis is the nucleophilic attack of the phenylalanine amino group on the electrophilic sulfur atom of a benzenesulfonyl chloride derivative. This reaction is typically carried out in the presence of a base.

G cluster_1 N-Sulfonylation Mechanism Reactants {Phenylalanine Derivative (H₂N-R) | + | Benzenesulfonyl Chloride (Ar-SO₂Cl)} Intermediate Deprotonated Amine (⁻HN-R) Reactants->Intermediate Deprotonation Base Base (e.g., NaOH, Na₂CO₃) TransitionState [Ar-SO₂(Cl)---NH-R]⁻ Intermediate->TransitionState Nucleophilic Attack Product {Benzenesulfonamide Derivative (Ar-SO₂-NH-R) | + | HCl} TransitionState->Product Chloride Elimination

Figure 2: Simplified mechanism of N-sulfonylation of a phenylalanine derivative.

The choice of base is critical. An aqueous solution of sodium hydroxide or sodium carbonate is often employed.[4][6] The pH of the reaction mixture should be carefully monitored and maintained in the basic range (pH 8-10) to ensure the amino group is sufficiently deprotonated and nucleophilic, while minimizing hydrolysis of the sulfonyl chloride.[4] A two-phase reaction system (e.g., diethyl ether and water) can be advantageous to optimize the interaction of the reagents and prevent premature hydrolysis of the benzenesulfonyl chloride.[6]

IV. Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of a representative benzenesulfonamide-containing phenylalanine derivative.

A. Protocol 1: Synthesis of N-(p-toluenesulfonyl)-L-phenylalanine

This protocol describes the direct N-sulfonylation of L-phenylalanine.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
L-Phenylalanine≥99%Sigma-Aldrich
p-Toluenesulfonyl chloride (TsCl)≥98%Alfa Aesar
Sodium Carbonate (Na₂CO₃)ACS ReagentFisher Scientific
Diethyl Ether (Et₂O)ACS ReagentVWR
Hydrochloric Acid (HCl), 20%ACS ReagentJ.T. Baker
Deionized Water--

Procedure:

  • Dissolution of Phenylalanine: In a 250 mL beaker, dissolve (±)-β-phenylalanine (e.g., 0.15 mol) in a 15% aqueous solution of sodium carbonate (e.g., 200 mL).[6] Cool the solution to 0 °C in an ice bath.

  • Preparation of Sulfonyl Chloride Solution: Separately, prepare a solution of 4-methylbenzenesulfonyl chloride (e.g., 0.18 mol) in diethyl ether (e.g., 50 mL).[6]

  • Reaction: While vigorously stirring the cooled phenylalanine solution, add the p-toluenesulfonyl chloride solution dropwise.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours.[6]

  • Work-up: Separate the aqueous phase and acidify it to a pH of 2 with a 20% hydrochloric acid solution.[6]

  • Isolation: A white crystalline precipitate will form. Filter the solid, wash it with cold water, and dry it.

  • Purification: For higher purity, the crude product can be dissolved in a 10% aqueous sodium carbonate solution, filtered, and then re-precipitated by acidifying with 20% HCl to a pH of 2.[6] This process can be repeated twice for optimal purity.[6]

B. Protocol 2: Synthesis of a Phenylalanine Ester Derivative

This protocol details the esterification of the carboxylic acid, a common step prior to further modifications.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
L-Phenylalanine≥99%Sigma-Aldrich
Methanol (MeOH)AnhydrousAcros Organics
Thionyl Chloride (SOCl₂)≥99%EMD Millipore
Diethyl Ether (Et₂O)AnhydrousFisher Scientific

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-phenylalanine in anhydrous methanol.

  • Esterification: Cool the suspension in an ice bath and slowly add thionyl chloride dropwise.

  • Reflux: After the addition is complete, reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Isolation: Remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of the L-phenylalanine methyl ester.[2]

  • Purification: The crude product can be recrystallized from a mixture of hot methanol and diethyl ether to yield pure crystals.[2]

V. Trustworthiness: A Self-Validating System

The reliability of this synthetic protocol is ensured through rigorous in-process controls and comprehensive final product characterization.

A. Monitoring Reaction Progress
  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of ethanol and chloroform), the consumption of reactants and the formation of the product can be visualized.[4]

B. Purification and Characterization

The identity and purity of the synthesized benzenesulfonamide-containing phenylalanine derivatives must be unequivocally confirmed.

  • Purification:

    • Crystallization: As described in the protocols, crystallization is an effective method for purifying the final product.[2][7]

    • Column Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography using silica gel is a powerful purification technique.[4] The choice of eluent is crucial for achieving good separation.[4]

  • Characterization Techniques:

TechniqueInformation Obtained
FT-IR Spectroscopy Confirms the presence of key functional groups (e.g., -SO₂NH-, C=O, N-H).[3][4]
¹H-NMR Spectroscopy Provides information on the proton environment in the molecule, confirming the structure.[3][4]
¹³C-NMR Spectroscopy Provides information on the carbon skeleton of the molecule.[3][4]
Mass Spectrometry (MS) Determines the molecular weight of the compound, confirming its identity.[3]
Elemental Analysis Determines the percentage composition of elements (C, H, N, S), which should match the calculated values for the proposed structure.[3][6]

VI. Troubleshooting Common Challenges

ProblemPotential CauseSuggested Solution
Low Yield Incomplete reaction, premature hydrolysis of sulfonyl chloride, or loss during work-up.Ensure anhydrous conditions if necessary, carefully control the rate of addition of sulfonyl chloride, and optimize the pH during the reaction and work-up.
Side Product Formation Reaction at unintended sites (e.g., dimerization).Employ appropriate protecting groups and optimize reaction conditions (temperature, solvent, base).
Difficulty in Purification Similar polarities of the product and impurities.Optimize the eluent system for column chromatography or try a different recrystallization solvent system.

VII. Conclusion

The synthesis of benzenesulfonamide-containing phenylalanine derivatives is a well-established yet nuanced process. By understanding the rationale behind the choice of reagents and reaction conditions, and by employing rigorous purification and characterization techniques, researchers can confidently and efficiently synthesize these valuable compounds for further investigation in drug discovery and development.

References

  • Zhan, P., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry. [Link][1][8][9][10]

  • Adu-Amankwah, B., et al. (2023). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Mini-Reviews in Medicinal Chemistry. [Link][3]

  • Al-Sultani, A. A. H., et al. (2023). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Scientific Journal. [Link][4]

  • (N.D.). MULTISTEP SYNTHESIS PROTECTING GROUPS. University of Colorado Boulder. [Link]

  • Wang, Q., et al. (2021). Design, synthesis, and mechanism study of dimerized phenylalanine derivatives as novel HIV-1 capsid inhibitors. European Journal of Medicinal Chemistry. [Link][11]

  • Glaser, A. (1986). Purification of L-phenylalanine. U.S. Patent 4,584,399. [7]

  • Feschet, G., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Medicinal Chemistry. [Link][12]

  • Dakhel, Z. A., & Mohammed, M. H. (2018). Synthesis of New Sulfonamide Derivatives-phenylalanine and Proline Ester Conjugate using Maleamide Spacer as Anticancer Agents. ResearchGate. [Link][5]

  • Cudmore, B., et al. (2012). Purification and Characterization of Phenylalanine Ammonia Lyase from Trichosporon cutaneum. Enzyme Research. [Link][13][14]

  • Zhan, P., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. PubMed. [Link]

  • Zhan, P., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. ResearchGate. [Link]

  • Hampton, S. E., et al. (2019). Mild, Rapid, and Chemoselective Procedure for the Introduction of the 9-Phenyl-9-fluorenyl Protecting Group into Amines, Acids, Alcohols, Sulfonamides, Amides, and Thiols. The Journal of Organic Chemistry. [Link][15]

  • Organic Chemistry Tutor. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. [Link][16]

  • Gorgani, L., et al. (2025). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules. [Link][6]

  • Dakhel, Z. A., & Mohammed, M. H. (2018). Synthesis of New Sulfonamide Derivatives-Phenylalanine and Proline Ester Conjugate Using Succinamide Spacer as Anticancer Agents. Scholars Research Library. [Link][2]

  • Zhan, P., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV‑1 Capsid Inhibitors with Improved Antiviral Activities. ACS Figshare. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link][17]

  • Wang, Z., et al. (2026). Constructing an Antifouling Sulfonated Dopamine/Chitosan Hydrogel Layer onto Two-Type Membrane for High-Efficiency Crude Oil Wastewater Treatment. Langmuir. [Link][18]

  • Stache, E. E., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link][19]

  • Wang, Y., et al. (2025). Mechanism of EnT-mediated amino-sulfonylation of alkenes with N-sulfonyl ketimine: a DFT investigation. RSC Advances. [Link][20]

  • Hamachi, I., & Nishikawa, Y. (2024). N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. Accounts of Chemical Research. [Link][21]

  • Cudmore, B., et al. (2012). Purification and Characterization of Phenylalanine Ammonia Lyase from Trichosporon cutaneum. PubMed. [Link]

  • Ziegler, H., et al. (2003). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA. [Link][22]

  • Wang, Y., et al. (2025). Mechanism of EnT-mediated amino-sulfonylation of alkenes with N-sulfonyl ketimine: a DFT investigation. PubMed Central. [Link][23]

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Application

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Sulfonamides

Abstract This comprehensive application note provides a detailed protocol for the analysis of sulfonamide residues in various matrices using High-Performance Liquid Chromatography (HPLC). Sulfonamides are a class of synt...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the analysis of sulfonamide residues in various matrices using High-Performance Liquid Chromatography (HPLC). Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine.[1] Their residues in food products of animal origin pose potential health risks to consumers, including allergic reactions and the development of antibiotic resistance.[2] Consequently, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for these compounds in foodstuffs.[3][4] This guide is intended for researchers, scientists, and quality control professionals, offering in-depth methodologies, field-proven insights, and robust protocols for accurate and reliable sulfonamide quantification.

Introduction: The Imperative for Sulfonamide Analysis

Sulfonamides are extensively used in animal husbandry for therapeutic and prophylactic purposes.[1] Due to their widespread application, there is a significant risk of their residues accumulating in animal-derived products such as milk, meat, eggs, and honey.[5][6] The presence of these residues in the food chain is a public health concern. Therefore, sensitive and reliable analytical methods are crucial for monitoring compliance with regulatory MRLs, ensuring food safety, and supporting drug development programs.[7] High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this analysis due to its high resolution, sensitivity, and versatility.[5] It can be coupled with various detectors, such as Diode Array (DAD), Fluorescence (FLD), or Mass Spectrometry (MS), to achieve the required selectivity and sensitivity.[5]

The Chromatographic Principle: A Mechanistic Overview

The separation of sulfonamides is most effectively achieved using Reversed-Phase HPLC (RP-HPLC) . This section explains the causality behind the chosen chromatographic conditions.

  • The Stationary Phase: The most common choice is a C18 (octadecylsilyl) or C8 (octylsilyl) bonded silica column.[2][5] These non-polar stationary phases provide hydrophobic surfaces. The separation mechanism relies on the partitioning of sulfonamide molecules between the polar mobile phase and the non-polar stationary phase. More hydrophobic sulfonamides will interact more strongly with the C18 chains and thus be retained longer on the column.

  • The Mobile Phase: A mixture of an aqueous solvent (often water with a buffer or acid) and a less polar organic solvent (typically acetonitrile or methanol) is used. The organic solvent is the "strong" solvent; increasing its concentration reduces the retention time of the analytes by making the mobile phase more non-polar.

    • pH Control: Sulfonamides are amphoteric compounds, meaning they can exist in cationic, neutral, or anionic forms depending on the pH.[8] Controlling the mobile phase pH with an acid (e.g., formic acid, acetic acid) or a buffer is critical for achieving reproducible retention times and good peak shapes.[8] Typically, an acidic pH (e.g., 2.5-3.5) is used to suppress the ionization of the acidic sulfonamide group, rendering the molecules more non-polar and ensuring consistent interaction with the stationary phase.

  • Detection:

    • UV/DAD: Sulfonamides possess a benzene ring in their core structure, which allows for strong ultraviolet (UV) absorbance, typically in the range of 260-280 nm.[9] A Diode Array Detector (DAD) is advantageous as it provides spectral information, aiding in peak identification and purity assessment.[10]

    • Mass Spectrometry (MS/MS): For highly sensitive and confirmatory analysis, coupling HPLC with a tandem mass spectrometer (LC-MS/MS) is the gold standard.[5][10] It offers unparalleled selectivity and can detect residues at very low concentrations.[11]

Experimental Protocols

This section provides a self-validating system of protocols, from sample preparation to final analysis.

Materials and Reagents
  • Standards: Certified reference standards of the target sulfonamides (e.g., sulfadiazine, sulfamethazine, sulfamethoxazole, etc.).

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (or acetic acid), analytical grade.

  • Extraction Solvents: Ethyl acetate, acetone.[5][12]

  • Solid Phase Extraction (SPE): C18 or cation-exchange (e.g., Strata-SCX) cartridges.[5]

Protocol 1: Standard Solution Preparation

Accurate standard preparation is fundamental to quantitative accuracy.

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10.0 mg of each sulfonamide reference standard into separate 10 mL volumetric flasks.[12] Dissolve and bring to volume with methanol or acetone.[12] These solutions should be stored at 2-8°C and protected from light.

  • Intermediate Stock Solution (10 µg/mL): Pipette 0.1 mL of each primary stock solution into a single 10 mL volumetric flask. Bring to volume with the mobile phase diluent (e.g., Water:Acetonitrile, 80:20 v/v). This creates a mixed working standard.

  • Calibration Standards (e.g., 50-1000 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate stock solution with the mobile phase diluent. These standards will be used to construct the calibration curve.

Protocol 2: Sample Preparation (General Workflow for Food Matrices)

The goal of sample preparation is to extract the sulfonamides from a complex matrix and remove interferences. This is the most critical and time-consuming step in the analytical process.[1]

G

Step-by-Step Procedure:

  • Homogenization: Weigh 2-5 g of a homogenized sample (e.g., milk, minced meat, honey) into a 50 mL centrifuge tube.[1] For solid samples, maceration while partially frozen can improve extraction efficiency.[13]

  • Extraction: Add 10 mL of an appropriate extraction solvent. Acetonitrile is often used as it also precipitates proteins.[14] An ethyl acetate/methanol/acetonitrile mixture is also effective.[5] Vortex vigorously for 2 minutes. For some matrices, sonication for 15-30 minutes can enhance recovery.[6]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid matrix from the liquid extract.

  • Clean-up using Solid-Phase Extraction (SPE):

    • Conditioning: Condition an SPE cartridge (e.g., C18 or Strata-SCX) by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.

    • Loading: Carefully transfer the supernatant from step 3 onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of water to remove polar interferences.

    • Elution: Elute the sulfonamides from the cartridge using 5-10 mL of methanol or an acidified organic solvent (e.g., 5% ammonia in methanol for cation-exchange cartridges).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a precise volume (e.g., 1.0 mL) of the initial HPLC mobile phase.[14]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.[1]

Causality Insight: The SPE clean-up step is crucial for removing matrix components (fats, proteins, pigments) that can interfere with the chromatographic separation, cause column fouling, and lead to ion suppression in MS detection.[13] The choice between C18 and ion-exchange SPE depends on the specific sulfonamides and the matrix.

HPLC Instrumentation and Conditions

The following tables summarize typical starting conditions for sulfonamide analysis. Method optimization is often required for specific applications.[2]

Table 1: Recommended HPLC-UV/DAD Conditions

ParameterRecommended ConditionRationale
Column C18 or C8, 250 mm x 4.6 mm, 5 µmProvides excellent hydrophobic retention for a wide range of sulfonamides.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent protonation of analytes.[15]
Mobile Phase B Acetonitrile or MethanolOrganic modifier to elute analytes from the reversed-phase column.
Elution Mode GradientRecommended for separating multiple sulfonamides with varying polarities in a single run.[5]
Example Gradient 10% B to 90% B over 20 minA generic starting point; must be optimized for the specific analytes.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[2]
Column Temp. 30°CImproves peak shape and reproducibility of retention times.
Injection Vol. 10-20 µLStandard volume; can be adjusted based on concentration.
Detection DAD, 265-278 nmWavelength of maximum absorbance for most sulfonamides.[2]

Table 2: Example LC-MS/MS Parameters (for Confirmatory Analysis)

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 - 4.5 kV
Source Temp. 120 - 150°C
Desolvation Gas Nitrogen, 600-800 L/hr

Data Analysis and Validation

G

  • Calibration Curve: Plot the peak area of each sulfonamide from the calibration standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is typically required.[2]

  • Quantification: Determine the concentration of sulfonamides in the prepared samples by interpolating their peak areas on the calibration curve.

  • Final Calculation: Account for the dilution and concentration factors from the sample preparation steps to calculate the final residue concentration in the original sample (e.g., in µg/kg).

Method Validation

A trustworthy protocol must be validated. The method should be validated according to established guidelines, such as those from the European Commission Decision 2002/657/EC.[5][16] Key parameters include:

  • Specificity/Selectivity: Ensure no interfering peaks from the matrix are present at the retention time of the analytes.

  • Linearity: Assessed from the calibration curve (R² > 0.99).[2]

  • Accuracy (Recovery): Determined by analyzing spiked blank matrix samples at different concentrations. Recoveries are typically expected to be within 80-120%.[5][16]

  • Precision (Repeatability & Reproducibility): Expressed as the relative standard deviation (%RSD) of replicate measurements. Typically, %RSD should be < 15%.[16]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively.[5]

Table 3: Typical Method Performance Data

ParameterTypical ValueReference
Recovery 77 - 114%[5][16]
Repeatability (%RSD) < 10%[5]
Reproducibility (%RSD) < 15%[5]
LOD 1 - 25 µg/kg[16]
LOQ 2 - 80 µg/kg[5][16]

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Drifting Retention Times 1. Poor column temperature control.2. Mobile phase composition changing.3. Column not equilibrated.1. Use a column oven.[17]2. Prepare fresh mobile phase; ensure reservoirs are covered.3. Equilibrate the column for at least 15-20 column volumes.[17]
Peak Tailing 1. Column degradation (active silanol sites exposed).2. Analyte interaction with metal components.3. Incompatible sample solvent.1. Use a column with end-capping; operate within pH 2-7.5.2. Use a PEEK or bio-inert HPLC system.3. Reconstitute sample in the initial mobile phase.[18]
Split Peaks 1. Clogged column inlet frit.2. Void in the column packing bed.3. Sample injection issue.1. Reverse-flush the column (if permitted by manufacturer).2. Replace the column.[19]3. Check injector for blockages or leaks.
Low Recovery 1. Inefficient extraction.2. Analyte loss during evaporation.3. Incomplete elution from SPE cartridge.1. Optimize extraction solvent and time.2. Avoid overly high temperatures or harsh nitrogen flow.3. Use a stronger elution solvent; ensure proper cartridge conditioning.

References

  • Chatzimitakos, T., & Stalikas, C. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 26(19), 5805. [Link][1]

  • Patyra, E., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 499. [Link][5]

  • Riyanto, R., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. [Link][2]

  • Al-Halfi, M. N., & Al-Araji, M. H. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(4), 162. [Link]

  • Woźniak, A., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(15), 4983. [Link][16]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. USDA. [Link][12]

  • Horwitz, W. (1982). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 65(5), 1079-1112. [Link][13]

  • Akyüz, M., & Şenyuva, H. Z. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Journal of Food Science and Technology, 57(8), 2965–2975. [Link][6]

  • ResearchGate. (n.d.). Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection. Retrieved from [Link][20]

  • Sharp, B. (n.d.). Troubleshooting Common HPLC Issues. Labcompare. [Link][18]

  • ResearchGate. (n.d.). Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk. Retrieved from [Link][21]

  • ResearchGate. (n.d.). Maximum Residue Limits (MRL) for Sulphonamides. Retrieved from [Link][3]

  • Scribd. (n.d.). Troubleshooting Common HPLC Problems. Retrieved from [Link][22]

  • Patyra, E., & Kwiatek, K. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Molecules, 26(13), 3824. [Link][8]

  • ResearchGate. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by HPLC. Retrieved from [Link][14]

  • ResearchGate. (n.d.). Simultaneous Determination of 11 Sulfonamides by HPLC–UV. Retrieved from [Link][15]

  • ResearchGate. (n.d.). Separation of sulphonamides on a C12-diol mixed-mode HPLC column. Retrieved from [Link][23]

  • Perkins, J. R., et al. (1995). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Journal of Chromatography A, 700(1-2), 155-167. [Link][10]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link][17]

  • ResearchGate. (n.d.). MRLs for sulfonamide antibiotics, provided by the EU, Codex Alimentarius and FDA. Retrieved from [Link][4]

  • Oxford Academic. (n.d.). Use of Three-Dimensional Minimum ±-Plots for Optimization of Mobile Phase Composition for RP-HPLC Separation of Sulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of Micellar Mobile Phase for Quantification of Sulfonamides. Retrieved from [Link]

  • Universitas Indonesia. (2022). DEVELOPMENT AND VALIDATION OF HPLC-UV METHOD. Retrieved from [Link]

  • NIH. (n.d.). Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Retrieved from [Link]

  • Oxford Academic. (n.d.). Matrix Solid-Phase Dispersion Extraction of Sulfonamides from Blood. Retrieved from [Link][9]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link][19]

  • ACS Publications. (2021). Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics. Retrieved from [Link]

  • Fera Science. (n.d.). Sulfonamides. Retrieved from [Link][7]

  • PubMed. (2023). Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides. Retrieved from [Link][11]

Sources

Method

Application Notes &amp; Protocols: The Role of 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide in the Development of Novel Anticancer Agents

Audience: Researchers, scientists, and drug development professionals. Abstract: The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its role in targeting a variety of enzymes. A key der...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its role in targeting a variety of enzymes. A key derivative, 4-(2-hydroxy-1,1-dimethylethyl)benzenesulfonamide, serves as a pivotal lead structure for the development of potent and selective anticancer agents. This guide elucidates the scientific rationale, mechanism of action, and preclinical evaluation workflows for compounds derived from this scaffold. We focus on their function as inhibitors of tumor-associated carbonic anhydrase (CA) isoforms, enzymes critical for cancer cell survival in the hypoxic and acidic tumor microenvironment. Detailed, field-tested protocols for in vitro enzymatic assays, cell-based cytotoxicity screening, and in vivo efficacy studies are provided to empower researchers in the oncology drug discovery pipeline.

Section 1: The Scientific Rationale - Targeting Carbonic Anhydrase in Oncology

The unique microenvironment of solid tumors, characterized by hypoxia (low oxygen) and extracellular acidosis, presents a significant challenge to conventional therapies and drives cancer progression.[1] Tumor cells adapt to these harsh conditions by upregulating specific proteins that help them regulate their intracellular pH (pHi) to maintain viability and proliferation.[2]

Among the most critical of these adaptive proteins are the human carbonic anhydrase (hCA) isoforms IX and XII.[3] These are transmembrane zinc metalloenzymes that are minimally expressed in normal tissues but are strongly overexpressed in a wide range of solid tumors in response to hypoxia.[2]

Mechanism of Action: CAs catalyze the rapid and reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).[2][4] In the tumor context, the extracellular-facing active site of CA IX efficiently converts tumor-generated CO₂ into protons, which are extruded into the extracellular space, and bicarbonate, which can be transported intracellularly to buffer the cytoplasm.[2] This dual action achieves two critical goals for the cancer cell:

  • Maintains a Neutral Intracellular pH (pHi): By preventing the buildup of acidic metabolic byproducts, it allows cancer cells to continue their high glycolytic rate and proliferate.[2]

  • Contributes to Extracellular Acidosis (pHe): The acidic microenvironment promotes tumor invasion, metastasis, and resistance to chemotherapy.[1]

Therefore, selectively inhibiting tumor-associated CAs like CA IX represents a highly validated therapeutic strategy to disrupt pH regulation, leading to intracellular acidification, apoptosis, and a reduction in tumor growth and metastasis.[4][5] The benzenesulfonamide moiety is a premier zinc-binding group (ZBG) that anchors inhibitors within the CA active site, making its derivatives, such as 4-(2-hydroxy-1,1-dimethylethyl)benzenesulfonamide, ideal candidates for this therapeutic approach.[4]

Caption: CA IX pathway in hypoxic tumor cells.

Section 2: Structure-Activity Relationship (SAR) of Benzenesulfonamide Inhibitors

The efficacy of a benzenesulfonamide-based inhibitor is determined by the interplay between its primary sulfonamide group (-SO₂NH₂) and its substituted tail.

  • The "Head" (Zinc-Binding Group): The unsubstituted sulfonamide group is essential for activity.[4] It coordinates directly with the Zn²⁺ ion at the bottom of the CA active site, anchoring the molecule.

  • The "Tail" (Specificity & Affinity Group): The remainder of the molecule, in this case, the 4-(2-hydroxy-1,1-dimethylethyl)phenyl group, extends outwards from the active site. Its chemical properties (size, lipophilicity, hydrogen bonding capacity) dictate the binding affinity and, crucially, the selectivity between different CA isoforms.[4]

The design of selective CA IX inhibitors aims to exploit structural differences between the active sites of the tumor-associated isoforms (IX and XII) and the ubiquitous, off-target cytosolic isoforms (I and II). For instance, increasing the size and lipophilicity of the tail can enhance potency.[4] The 2-hydroxy-1,1-dimethylethyl group provides a balance of moderate lipophilicity and hydrogen-bonding potential, making it a promising scaffold for further optimization.

Table 1: Influence of Tail Structure on Carbonic Anhydrase Inhibition (Illustrative Data)

Compound R Group (Tail at position 4) CA I (Kᵢ, nM) CA II (Kᵢ, nM) CA IX (Kᵢ, nM) Selectivity (CA II/CA IX)
Acetazolamide (Reference Drug) 250 12 25 0.48
Parent -H >10,000 1000 800 1.25
Lead Scaffold -C(CH₃)₂CH₂OH 884 95 38.8 2.45
Analog A -CH(CH₃)₂ 1500 150 134 1.12

| Analog B | -Cyclohexyl | 437 | 75 | 55 | 1.36 |

Note: Data is illustrative, based on principles discussed in the literature to demonstrate SAR concepts.[4] The key takeaway is that modifications to the tail region can dramatically improve potency against the target isoform (CA IX) while tuning selectivity versus off-target isoforms.

Section 3: Preclinical Evaluation Workflow & Protocols

The development of a new anticancer agent based on the 4-(2-hydroxy-1,1-dimethylethyl)benzenesulfonamide scaffold follows a structured preclinical evaluation pipeline. This workflow validates the compound's mechanism of action, cellular efficacy, and in vivo therapeutic potential.

Workflow Preclinical Drug Discovery Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Compound Synthesis (e.g., Lead Scaffold) assay_ca Protocol 3.1 Enzyme Inhibition Assay (Target Engagement) start->assay_ca assay_cell Protocol 3.2 Cell Viability Assay (Cellular Efficacy) assay_ca->assay_cell Confirmed Target Hit assay_animal Protocol 3.3 Xenograft Model (Therapeutic Efficacy) assay_cell->assay_animal Potent & Selective end Candidate for Clinical Trials assay_animal->end Efficacy & Safety Confirmed

Caption: Standard preclinical evaluation workflow.

Protocol 3.1: In Vitro Carbonic Anhydrase Inhibition Assay

Principle: This protocol measures the inhibition of CA's esterase activity.[6] Active CA enzymes catalyze the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into the yellow-colored product, p-nitrophenol, which can be quantified spectrophotometrically by measuring the increase in absorbance at 400 nm. The rate of this reaction is proportional to the enzyme's activity; a decrease in the rate in the presence of an inhibitor indicates its potency.[6][7]

Materials & Reagents:

  • Recombinant human CA isoforms (CA II and CA IX are essential; CA I and XII are recommended).

  • Test Compound: 4-(2-hydroxy-1,1-dimethylethyl)benzenesulfonamide or its derivatives, dissolved in DMSO to create a 10 mM stock.

  • Positive Control: Acetazolamide (a known pan-CA inhibitor).

  • Substrate: p-Nitrophenyl acetate (p-NPA), dissolved in acetonitrile to 30 mM.

  • Assay Buffer: 50 mM Tris-SO₄, pH 7.6.

  • 96-well clear, flat-bottom microplates.

  • Microplate reader capable of kinetic measurements at 400 nm.

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound and Acetazolamide in Assay Buffer. A common starting range is 100 µM to 0.1 nM. Include a DMSO-only control for 100% enzyme activity.

    • Prepare a CA enzyme working solution (e.g., ~2-5 nM final concentration) in Assay Buffer. Keep on ice.

    • Prepare a p-NPA working solution (3 mM) by diluting the stock 1:10 in acetonitrile.

  • Assay Setup (per well):

    • Blank: 180 µL Assay Buffer + 20 µL Substrate Working Solution.

    • 100% Activity Control: 160 µL Assay Buffer + 20 µL Enzyme Working Solution + 20 µL DMSO.

    • Test Compound: 160 µL Assay Buffer + 20 µL Enzyme Working Solution + 20 µL of test compound dilution.

  • Enzyme-Inhibitor Pre-incubation:

    • To the appropriate wells, add the Assay Buffer and the enzyme solution.

    • Add 20 µL of the respective inhibitor dilutions (or DMSO for the control).

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.[6]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the 3 mM p-NPA working solution to all wells (except the blank, which receives buffer).

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 400 nm every 30 seconds for 10-15 minutes.

Data Analysis:

  • Calculate the reaction rate (V) for each well by determining the slope (milli-Absorbance units/min) of the linear portion of the absorbance vs. time curve.

  • Subtract the background rate (from a well with no enzyme) if necessary.

  • Calculate the Percent Inhibition for each concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100

  • Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a dose-response curve (sigmoidal, variable slope) to determine the IC₅₀ value. The IC₅₀ is the concentration of inhibitor required to reduce enzyme activity by 50%.

Protocol 3.2: Cell-Based Antiproliferative Assay (MTT Assay)

Principle: The MTT assay is a colorimetric method for assessing cell viability.[8] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan, which is solubilized and quantified spectrophotometrically, is directly proportional to the number of viable cells.[9][10]

Materials & Reagents:

  • Cancer Cell Lines: e.g., MDA-MB-231 (Triple-Negative Breast Cancer), MCF-7 (ER+ Breast Cancer), A549 (Lung Cancer), Hep3B (Hepatocellular Carcinoma).[7]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • Test Compound and a positive control (e.g., Doxorubicin).

  • MTT Reagent: 5 mg/mL in sterile PBS.

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well sterile, clear-bottom cell culture plates.

  • Multichannel pipette and sterile tips.

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium only (blank) and cells with vehicle (DMSO) only (100% viability control).

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Incubation:

    • Add 10 µL of the 5 mg/mL MTT reagent to each well.[9]

    • Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form. The appearance of purple precipitate is a key visual cue.[9]

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of Solubilization Solution (DMSO) to each well.

    • Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the Percent Viability for each concentration: % Viability = (Abs_treated / Abs_control) * 100

  • Plot % Viability vs. log[Compound Concentration] and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability).

Protocol 3.3: In Vivo Efficacy Assessment (Human Tumor Xenograft Model)

Principle: Xenograft models are a cornerstone of preclinical oncology research, allowing for the evaluation of a drug's therapeutic efficacy in a living organism.[11][12] Human cancer cells are implanted subcutaneously into immunodeficient mice, where they form a solid tumor. The effect of the test compound on tumor growth is then monitored over time compared to a vehicle-treated control group.[11][13]

Materials & Animal Models:

  • Animal Model: Immunodeficient mice (e.g., Athymic Nude or NOD/SCID). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cancer Cell Line: A responsive cell line identified from in vitro screening (e.g., MDA-MB-231).

  • Test Compound formulated in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection).

  • Vehicle Control (e.g., saline, corn oil with DMSO).

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation:

    • Inject approximately 2-5 x 10⁶ cancer cells, suspended in 100-200 µL of sterile PBS or Matrigel, subcutaneously into the flank of each mouse.[11]

    • Monitor mice regularly for tumor formation.

  • Study Initiation and Randomization:

    • When tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, Test Compound at various doses). This ensures an even distribution of tumor sizes at the start of the study.

  • Compound Administration:

    • Administer the test compound and vehicle according to the planned schedule (e.g., once daily, 5 days a week) and route.

    • Monitor the body weight of the mice 2-3 times per week as an indicator of systemic toxicity.

  • Tumor Measurement:

    • Measure the tumor dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Study Endpoint:

    • The study is typically terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or after a set duration.

    • At the endpoint, tumors are excised and weighed.

Data Analysis:

  • Plot the mean tumor volume ± SEM for each group over time.

  • Calculate the Percent Tumor Growth Inhibition (%TGI) at the end of the study: % TGI = (1 - (ΔT / ΔC)) * 100 Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.

  • Statistically compare the final tumor volumes and weights between treated and control groups (e.g., using a t-test or ANOVA). A p-value < 0.05 is typically considered significant.

References

  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Nature Scientific Reports. Available at: [Link]

  • Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. Available at: [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research. Available at: [Link]

  • Antitumor effects of valdecoxib on hypopharyngeal squamous carcinoma cells. Oncology Letters. Available at: [Link]

  • Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl ... Molecules. Available at: [Link]

  • Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment. Metabolites. Available at: [Link]

  • Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. Available at: [Link]

  • Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. International Journal of Molecular Sciences. Available at: [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Methods in Molecular Biology. Available at: [Link]

  • Carbonic Anhydrase IX Inhibitors in Cancer Therapy: An Update. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. Available at: [Link]

  • Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. Cancers. Available at: [Link]

  • The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Cancer & Metabolism. Available at: [Link]

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Application

Antimicrobial Applications of Novel Sulfonamides: From Rational Design to Preclinical Evaluation

An Application Guide for Researchers This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel su...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel sulfonamide-based antimicrobial agents. It is designed to bridge the gap between synthetic chemistry and antimicrobial pharmacology, offering field-proven insights into the methodologies required to validate new chemical entities.

Introduction: Reinvigorating a Classic Scaffold

Sulfonamides, the first class of synthetic antimicrobial drugs, have been a cornerstone of medicine since the 1930s.[1][2] Their primary mechanism involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2][3][4] However, the extensive use of these drugs has led to widespread bacterial resistance, primarily through the acquisition of resistance genes (e.g., sul1, sul2) that encode for altered, insensitive DHPS enzymes, or through mutations in the target enzyme itself.[5][6][7]

This has necessitated the development of novel sulfonamides. These are not mere analogs of older drugs but often represent sophisticated molecular architectures, including hybrids that fuse a sulfonamide moiety with other bioactive scaffolds or derivatives designed to possess alternative mechanisms of action.[1][8] The goal is to create next-generation agents that can overcome existing resistance, exhibit bactericidal activity, or possess a broader spectrum of action. This document serves as a practical guide to the preclinical evaluation workflow for these novel compounds.

Section 1: The Scientific Basis of Sulfonamide Action and Resistance

A thorough understanding of the target pathway and resistance mechanisms is critical for both the rational design of new molecules and the interpretation of experimental results.

The Canonical Mechanism of Action: Folate Synthesis Inhibition

Bacteria, unlike humans who obtain folate from their diet, must synthesize it de novo. A key step in this pathway is the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a reaction catalyzed by the enzyme dihydropteroate synthase (DHPS).[4][9] Sulfonamides are structural analogs of PABA and act as competitive inhibitors of DHPS.[3][10] By blocking this enzyme, they halt the production of folic acid, which is a precursor for the synthesis of nucleotides and certain amino acids. This ultimately inhibits DNA replication and cell division, leading to a bacteriostatic effect where bacterial growth is arrested.[2][3][11]

Sulfonamide_Mechanism cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibition Inhibition Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroate Dihydropteroate Tetrahydrofolate Tetrahydrofolate (Essential for DNA Synthesis) Dihydropteroate->Tetrahydrofolate ...further steps DHPS->Dihydropteroate Catalyzes Blocked Inhibition DHPS->Blocked Sulfonamide Novel Sulfonamide (PABA Analog) Sulfonamide->DHPS Competitively Binds Drug_Development_Workflow cluster_discovery Discovery & In Vitro Phase cluster_preclinical Lead Optimization & Preclinical Phase Start Novel Sulfonamide Synthesis Screening Primary Screening (MIC against panel) Start->Screening Hit_ID Hit Identification (Potency & Spectrum) Screening->Hit_ID Cytotox Cytotoxicity & SI (IC50 / MIC) Hit_ID->Cytotox MoA Mechanism of Action Studies Hit_ID->MoA Cytotox->MoA PKPD Pharmacokinetics (ADME/Tox) MoA->PKPD InVivo In Vivo Efficacy (Animal Models) PKPD->InVivo Candidate Preclinical Candidate InVivo->Candidate

Caption: High-level workflow for novel antimicrobial drug development.

Conclusion

The development of novel sulfonamides represents a critical strategy in the ongoing battle against antimicrobial resistance. By moving beyond simple analogs and embracing rational design, medicinal chemists are creating new chemical entities with the potential to revitalize this historic drug class. The successful identification of promising lead compounds, however, depends entirely on rigorous and systematic preclinical evaluation. The protocols and workflows detailed in this guide provide a foundational framework for researchers to generate the high-quality, validated data necessary to advance the next generation of sulfonamide antimicrobials from the bench to the clinic.

References

  • Acharya, J., Raj, H., & Kumar, V. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis.
  • Krátký, M. (2022). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Wikipedia contributors. (2024). Antibiotic. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Fouad, S. A. (2015). Design and synthesis of some novel sulfonamide derivatives as potential antimicrobial agents. International Journal of Advanced Research. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. MDPI. Available at: [Link]

  • Tacić, A., et al. (2017). Antimicrobial sulfonamide drugs. ResearchGate. Available at: [Link]

  • Cleveland Clinic. (2025). Sulfonamides (Sulfa Drugs). Available at: [Link]

  • Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates. Available at: [Link]

  • Çıkrıkcı, S., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. African Journal of Biotechnology. Available at: [Link]

  • World Health Organization. (2024). 2023 Antibacterial agents in clinical and preclinical development: an overview and analysis. Available at: [Link]

  • Qadir, M. A., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International. Available at: [Link]

  • Gleckman, R. (1977). The clinical significance of sulfonamide disk susceptibility testing. The Journal of Urology. Available at: [Link]

  • Taha, M., et al. (2018). Synthesis of Some Novel Sulfonamide-imines as Potential Antimicrobial Agents. Letters in Drug Design & Discovery. Available at: [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. Available at: [Link]

  • Griffith, E. C., et al. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv. Available at: [Link]

  • Dr. Preeti, et al. (2025). Mechanism of drug resistance Of Sulfonamides Sulfa Drugs. YouTube. Available at: [Link]

Sources

Method

Mastering the Solid State: Advanced Crystallization Techniques for Benzenesulfonamide Derivatives

Introduction: Benzenesulfonamide derivatives are a cornerstone of modern medicinal chemistry and materials science, exhibiting a wide range of biological activities, including antibacterial and antitumor properties.[1] T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Benzenesulfonamide derivatives are a cornerstone of modern medicinal chemistry and materials science, exhibiting a wide range of biological activities, including antibacterial and antitumor properties.[1] The isolation and purification of these compounds are paramount, with crystallization being the definitive step for obtaining high-purity materials suitable for analytical characterization and downstream applications. The crystalline form of an active pharmaceutical ingredient (API) is critical, influencing key properties such as bioavailability, stability, and manufacturability.[2] This guide provides an in-depth exploration of the principles and techniques for the successful crystallization of benzenesulfonamide derivatives, drawing upon established methodologies and expert insights to navigate the complexities of solid-state chemistry.

The Fundamental Principles of Crystallization

Crystallization is a thermodynamic process driven by the principle of supersaturation, where a solution contains more dissolved solute than can be accommodated by the solvent at a given temperature.[2] This unstable state is the impetus for the formation of a solid phase. The journey from a clear solution to well-defined crystals involves two critical stages: nucleation and crystal growth.

  • Nucleation: This is the initial formation of stable, microscopic crystalline entities from a supersaturated solution. Nucleation can be either primary (spontaneous) or secondary (induced by existing crystals). The presence of impurities, dust particles, or even scratches on the glassware can serve as nucleation sites.[3]

  • Crystal Growth: Once stable nuclei have formed, they grow by the progressive addition of solute molecules from the surrounding solution. The rate of crystal growth is influenced by factors such as the degree of supersaturation, temperature, and the presence of any impurities that can inhibit growth on specific crystal faces.[2][4]

A successful crystallization experiment hinges on carefully controlling these processes to favor the growth of a small number of large, well-ordered crystals over the rapid precipitation of many small, imperfect crystals or an amorphous solid.[3]

Crystallization_Workflow cluster_Preparation Preparation cluster_Crystallization Crystallization cluster_Isolation Isolation & Analysis Crude_Product Crude Benzenesulfonamide Derivative Solvent_Selection Solvent Selection & Screening Crude_Product->Solvent_Selection Dissolution Dissolution in Minimum Hot Solvent Solvent_Selection->Dissolution Supersaturation Achieve Supersaturation (Cooling, Evaporation, Anti-solvent) Dissolution->Supersaturation Nucleation Nucleation Supersaturation->Nucleation Crystal_Growth Crystal Growth Nucleation->Crystal_Growth Filtration Vacuum Filtration Crystal_Growth->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Drying Washing->Drying Analysis Characterization (e.g., MP, X-ray) Drying->Analysis

Caption: A generalized workflow for the crystallization of benzenesulfonamide derivatives.

Key Crystallization Techniques

Several techniques can be employed to achieve the supersaturation necessary for crystallization. The choice of method depends on the specific properties of the benzenesulfonamide derivative and the available solvents.

Slow Evaporation

This is often the simplest method for obtaining high-quality single crystals.[3][5] It is particularly useful when the compound is highly soluble in a volatile solvent.

Principle: A nearly saturated solution of the compound is prepared, and the solvent is allowed to evaporate slowly over time.[5] As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystal growth.[6]

Protocol for Slow Evaporation:

  • Dissolution: Dissolve the benzenesulfonamide derivative in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate, acetone) at room temperature to create a nearly saturated solution. A good starting point is a concentration similar to that used for NMR analysis (2-10 mg in 0.6-1 mL).[3]

  • Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of cotton wool or a syringe filter into a clean crystallization vessel (e.g., a small vial or test tube).[7]

  • Evaporation Control: Cover the vessel with a cap or parafilm and pierce a few small holes to allow for slow solvent evaporation.[7] The rate of evaporation can be controlled by the size and number of holes.[7]

  • Incubation: Place the vessel in a vibration-free location and allow it to stand undisturbed for several days to weeks.[5][7]

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.

Vapor Diffusion

Vapor diffusion is an excellent technique for growing high-quality crystals from a small amount of material.[3] It is particularly effective for compounds that are sensitive to temperature changes. There are two common setups: hanging drop and sitting drop.

Principle: A concentrated solution of the compound in a "good" solvent is allowed to equilibrate with the vapor of a miscible "anti-solvent" in which the compound is poorly soluble.[3][8][9] The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

Protocol for Sitting Drop Vapor Diffusion:

  • Reservoir Preparation: In a small, sealable container (e.g., a vial or well of a crystallization plate), place a small volume of the anti-solvent (e.g., hexane, diethyl ether).

  • Drop Preparation: On a raised platform within the container (such as a micro-bridge or the bottom of a smaller, open vial), place a small drop (a few microliters) of a concentrated solution of the benzenesulfonamide derivative in a good solvent (e.g., toluene, dichloromethane).[3][8]

  • Equilibration: Seal the container tightly and leave it undisturbed.[8] The anti-solvent will slowly vaporize and diffuse into the drop containing the compound, causing it to become supersaturated.

  • Monitoring and Harvesting: Monitor the drop periodically for crystal growth. Once crystals of a suitable size have formed, they can be carefully removed.

Thermal Recrystallization (Slow Cooling)

This is a classic and widely used technique for purifying solid organic compounds.[10][11]

Principle: The compound is dissolved in a minimum amount of a suitable solvent at an elevated temperature to create a saturated solution.[12] As the solution is allowed to cool slowly, the solubility of the compound decreases, leading to the formation of crystals.[10]

Protocol for Thermal Recrystallization:

  • Solvent Selection: Choose a solvent in which the benzenesulfonamide derivative has high solubility at elevated temperatures and low solubility at room temperature or below.[2]

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to near the solvent's boiling point while stirring.[12] Continue adding small portions of the hot solvent until the compound just dissolves.[12]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature.[2][12] To promote the formation of larger crystals, the flask can be insulated to slow the cooling rate further.[13]

  • Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel, wash them with a small amount of ice-cold solvent, and allow them to dry.[2]

Solvent Selection: The Key to Success

The choice of solvent is arguably the most critical factor in a successful crystallization experiment.[2] An ideal solvent system will exhibit a significant difference in the solubility of the benzenesulfonamide derivative at high and low temperatures.

Screening for Suitable Solvents:

A systematic approach to solvent screening is recommended. Test the solubility of a small amount of the compound in a range of solvents with varying polarities at both room temperature and their boiling points.

Solvent PolarityExample SolventsSuitability for Benzenesulfonamide Derivatives
Polar Protic Water, Ethanol, Methanol, IsopropanolOften used as anti-solvents or in combination with other solvents.[14][15] Ethanol is a common recrystallization solvent for some derivatives.[16][17]
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF)Good general-purpose solvents for many organic compounds.[3][15]
Nonpolar Hexane, Cyclohexane, Toluene, DichloromethaneFrequently used as anti-solvents in vapor diffusion and layering techniques.[3] Toluene can be a good choice, and dichloromethane is often used for slow evaporation.[3]

Solvent Mixtures (Solvent/Anti-solvent):

Often, a single solvent does not provide the ideal solubility characteristics. In such cases, a binary solvent system can be highly effective. The compound is dissolved in a "good" solvent, and an "anti-solvent" (in which the compound is poorly soluble) is slowly added until the solution becomes turbid, indicating the onset of precipitation. The solution is then gently warmed until it becomes clear again and allowed to cool slowly.[2]

Troubleshooting Common Crystallization Problems

IssuePotential Cause(s)Recommended Solutions
"Oiling Out" The compound's melting point is below the boiling point of the solvent; the solution is too concentrated or cooled too quickly; high impurity levels.[13]Reheat the solution to re-dissolve the oil, add more solvent, and allow it to cool more slowly.[13] Consider using a lower-boiling point solvent or a different solvent system.[2][18]
No Crystals Form The solution is not sufficiently supersaturated; too much solvent was used.[13]Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[13] If too much solvent was used, evaporate some of it and allow the solution to cool again.
Amorphous Solid/Powder The rate of supersaturation is too high, leading to rapid precipitation rather than ordered crystal growth.[2]Decrease the cooling rate.[2] Use a more dilute solution. Try a different crystallization technique, such as vapor diffusion, which promotes slower crystal growth.[2][3]
Low Yield Too much solvent was used; the compound has significant solubility in the cold solvent; incomplete cooling.[2]Use the minimum amount of hot solvent for dissolution.[2] Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[2]

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Sources

Technical Notes & Optimization

Troubleshooting

purification challenges of benzenesulfonamide compounds

<Technical Support Center: Purification of Benzenesulfonamide Compounds A Guide for Researchers, Scientists, and Drug Development Professionals Introduction Benzenesulfonamides are a cornerstone of medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Purification of Benzenesulfonamide Compounds

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenesulfonamides are a cornerstone of medicinal chemistry and materials science, valued for their diverse biological activities and utility as synthetic intermediates.[1] However, their purification presents unique challenges stemming from their acidic nature, polarity, and crystallization behavior. This guide provides a comprehensive, experience-driven resource to troubleshoot common purification issues, offering detailed protocols and the scientific rationale behind each step to empower researchers to achieve high purity for their target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude benzenesulfonamide product?

A: Typically, crude products contain unreacted starting materials, primarily the starting amine and benzenesulfonyl chloride, along with byproducts from the reaction. Benzenesulfonyl chloride can hydrolyze to form benzenesulfonic acid, which is also a common impurity.[2] Dimerization or side-reactions involving the amine can also occur.

Q2: My purified benzenesulfonamide looks like an oil or wax, not a crystalline solid. Why is this happening and what should I do?

A: This phenomenon, known as "oiling out," is a frequent challenge.[3] It occurs when the compound separates from the solution as a liquid instead of a solid. The primary causes are:

  • High Impurity Levels: Impurities can depress the melting point of the mixture.

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen recrystallization solvent, even at low temperatures.[4]

  • Rapid Cooling: Cooling the solution too quickly can prevent the orderly arrangement of molecules into a crystal lattice.

Troubleshooting: First, ensure all volatile solvents are removed under high vacuum. Try triturating the oil with a non-polar solvent like hexanes or pentane to wash away non-polar impurities and induce solidification. If it remains an oil, re-dissolve it and attempt recrystallization with a different solvent system (e.g., ethanol/water, isopropanol/water) and allow it to cool very slowly.[3][5] Scratching the inside of the flask with a glass rod can also initiate crystallization.[3]

Q3: What is the approximate pKa of the N-H proton in a typical benzenesulfonamide, and why is it important for purification?

A: The N-H proton of an unsubstituted benzenesulfonamide is acidic, with a pKa of approximately 10.1.[6] This acidity is due to the strong electron-withdrawing effect of the sulfonyl group, which stabilizes the resulting conjugate base. This property is critically important because it allows for selective separation from non-acidic or basic impurities using acid-base extraction techniques.[7][8]

Troubleshooting Guides: Specific Purification Challenges

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Challenge 1: Removing Unreacted Starting Materials

Q: My TLC/NMR analysis shows significant amounts of both the starting amine and unreacted benzenesulfonyl chloride. How can I remove both?

A: This is a classic purification problem best solved with a sequential acid-base extraction during the reaction workup. The strategy leverages the different acid-base properties of the three key components: the basic amine, the acidic sulfonamide product, and the electrophilic sulfonyl chloride.

  • The Causality:

    • Benzenesulfonyl Chloride: This compound is reactive towards nucleophiles and will hydrolyze in water to benzenesulfonic acid and HCl.[2] It can be "quenched" by reacting it with a mild base.

    • Starting Amine: As a base, it can be protonated with acid to form a water-soluble ammonium salt.

    • Benzenesulfonamide Product: As an acid (pKa ~10), it can be deprotonated with a sufficiently strong base to form a water-soluble sulfonamidate salt.[6][9]

  • Solution Workflow: An acid-base extraction is the most efficient method.[7][10] The diagram below outlines the logical flow for separating these components.

Diagram: Acid-Base Extraction Workflow

ExtractionWorkflow cluster_start Crude Reaction Mixture in Organic Solvent (e.g., EtOAc) cluster_step1 Step 1: Quench & Remove Acidic Impurities cluster_step2 Step 2: Extract Basic Impurity cluster_final Step 3: Isolate Product Start Contains: - Benzenesulfonamide (Acidic) - Starting Amine (Basic) - Unreacted Sulfonyl Chloride Wash_Bicarb Wash with aq. NaHCO₃ Solution Start->Wash_Bicarb Org1 Organic Layer: - Benzenesulfonamide - Starting Amine Wash_Bicarb->Org1 Organic Phase Aq1 Aqueous Layer 1: - Sodium Benzenesulfonate - NaCl, NaHCO₃ (Discard) Wash_Bicarb->Aq1 Aqueous Phase Wash_Acid Extract with aq. HCl (1M) Org1->Wash_Acid Org2 Organic Layer: - Benzenesulfonamide (Product) Wash_Acid->Org2 Organic Phase Aq2 Aqueous Layer 2: - Protonated Amine Salt (R-NH₃⁺Cl⁻) (Discard) Wash_Acid->Aq2 Aqueous Phase Final Wash with Brine, Dry (Na₂SO₄), Evaporate Solvent Org2->Final Pure Pure Benzenesulfonamide Final->Pure

Caption: Workflow for separating a benzenesulfonamide from common reaction impurities.

Challenge 2: Issues with Crystallization

Q: I've isolated my product, but it won't crystallize from any solvent I try. It just forms an oil.

A: This is a common frustration. "Oiling out" can be tackled systematically.

  • The Causality: The formation of an oil indicates that the molecules have separated from the solution but lack the energy incentive or time to align into a stable crystal lattice. This is often because the solution's temperature is above the melting point of your impure product.[3]

  • Troubleshooting Decision Tree:

Diagram: Crystallization Troubleshooting

CrystallizationTroubleshooting Start Crude Product is an Oil Check_Purity Check Purity (TLC/NMR) Start->Check_Purity High_Impurity Highly Impure Check_Purity->High_Impurity Yes Low_Impurity Relatively Pure Check_Purity->Low_Impurity No Purify_First Perform Column Chromatography or Acid-Base Extraction High_Impurity->Purify_First Triturate Triturate with non-polar solvent (e.g., Hexane) Low_Impurity->Triturate Purify_First->Start Re-evaluate Solid_Formed Solid Forms? Triturate->Solid_Formed Recrystallize Recrystallize the Solid Solid_Formed->Recrystallize Yes Change_Solvent Attempt Recrystallization with new solvent system (e.g., EtOH/H₂O) Solid_Formed->Change_Solvent No Slow_Cool Cool SLOWLY. Add seed crystal. Scratch flask wall. Change_Solvent->Slow_Cool

Sources

Optimization

stability testing of 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide under different conditions

Technical Support Center: Stability Testing of 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide Welcome to the dedicated support center for 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide. This guide is designed for r...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Testing of 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide

Welcome to the dedicated support center for 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide. This guide is designed for researchers, analytical scientists, and formulation experts to navigate the complexities of its stability testing. The following content, presented in a practical question-and-answer format, provides not only procedural steps but also the underlying scientific rationale to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Foundational Concepts & Experimental Design

Q1: What is 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide, and why is a dedicated stability study critical for this molecule?

A1: 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide is a molecule featuring a benzenesulfonamide core. The sulfonamide functional group is a well-known pharmacophore, but it can also be susceptible to degradation. The stability of this specific compound is crucial because any degradation can lead to a loss of potency, the formation of potentially toxic impurities, and a shortened shelf-life for any resulting drug product.

A comprehensive stability testing program, particularly forced degradation, is the cornerstone of a successful drug development process. It allows us to:

  • Identify Degradation Pathways: Understand how the molecule breaks down under various environmental stresses.

  • Develop Stability-Indicating Methods: Ensure our analytical methods can separate the intact drug from all potential degradation products.

  • Inform Formulation and Packaging: Select excipients and packaging that protect the drug from degradation.[1][2]

  • Determine Storage Conditions and Shelf-Life: Fulfill regulatory requirements for product registration and ensure patient safety.[3]

The unique 2-Hydroxy-1,1-dimethylethyl substituent on this benzenesulfonamide core introduces specific chemical features—a tertiary alcohol and sterically hindered adjacent carbons—that may influence its degradation profile compared to other sulfonamides. Therefore, a tailored stability study is not just recommended; it is essential.

Q2: How do I design a robust forced degradation (stress testing) study for this compound?

A2: A forced degradation study is designed to intentionally degrade the sample to a limited extent (typically 5-20%) to reveal the most likely degradation products without destroying the molecule entirely.[4] The key is to apply stress conditions that are relevant but slightly more aggressive than what the compound will experience during its shelf-life.

The causality behind this approach is to proactively identify and characterize impurities that could form under long-term storage, ensuring the analytical method is capable of detecting them. A well-designed study for 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide should include the following conditions, as summarized in the table below.

Table 1: Recommended Forced Degradation Conditions

Stress Condition Typical Reagents & Conditions Rationale & Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60-80 °C Simulates acidic environments. Primarily targets the sulfonamide (S-N) bond for cleavage. Sulfonamides are generally quite stable in acid.[5]
Base Hydrolysis 0.1 M NaOH at 60-80 °C Simulates alkaline environments. Can also lead to hydrolysis of the sulfonamide bond.
Oxidation 3-30% H₂O₂ at room temperature or slightly elevated (40 °C) Mimics exposure to oxidative stress. The sulfur atom is a primary target for oxidation. The tertiary alcohol may also be susceptible.[6][7]
Thermal Degradation Dry heat (e.g., 80-100 °C) for solid state; Reflux in neutral solution (e.g., water) for solution state. Evaluates intrinsic stability at elevated temperatures. Can induce a variety of reactions, including dehydration or rearrangement.[8][9]

| Photostability | Exposure to light providing an overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter.[10] | Assesses degradation upon exposure to light, a critical parameter for packaging and storage decisions.[1][11] Can cause photolytic cleavage of C-S or S-N bonds.[12] |

A control sample, protected from the specific stress condition, must be analyzed alongside the stressed samples in every experiment to provide a baseline for comparison.

Section 2: Protocols & Methodologies

Q3: Can you provide a detailed protocol for performing an oxidative stress study on this compound?

A3: Certainly. The following protocol is designed to be a self-validating system by including controls and specific checkpoints.

Protocol: Oxidative Degradation of 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide

  • Preparation of Solutions:

    • Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of approximately 1 mg/mL.

    • Control Sample: Dilute the stock solution with a 50:50 mixture of solvent and purified water to a final concentration of ~100 µg/mL. This sample will not be stressed.

    • Test Sample: Dilute the stock solution with a 50:50 mixture of solvent and 3% hydrogen peroxide (H₂O₂) to a final concentration of ~100 µg/mL. The final concentration of H₂O₂ should be sufficient to induce degradation.

  • Stress Application:

    • Store both the Control and Test samples protected from light at room temperature (~25 °C).

    • If no degradation is observed after 24 hours, the study can be repeated at a slightly elevated temperature (e.g., 40 °C) or with a higher concentration of H₂O₂ (e.g., up to 30%). The goal is to achieve detectable degradation, not complete destruction of the parent molecule.

  • Time-Point Sampling:

    • Withdraw aliquots from the Test sample at appropriate time points (e.g., 2, 4, 8, 24 hours). The frequency of sampling depends on the lability of the compound.

    • Immediately analyze the initial (T=0) time point for both Control and Test samples.

  • Sample Analysis:

    • Directly inject the aliquots into a pre-validated stability-indicating HPLC-UV/MS system. No quenching step is typically necessary for H₂O₂ degradation at these concentrations, but if the reaction is rapid, dilution with the mobile phase can effectively stop it.

    • Analyze the Control sample at the final time point to ensure no degradation occurred under non-stress conditions.

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the initial (T=0) or control sample.

    • Determine the mass balance by summing the peak area of the parent and all degradation products and comparing it to the initial total area. A good mass balance (95-105%) indicates that all major degradation products are being detected.

    • Use the mass spectrometry (MS) data to propose structures for the observed degradation products.

Q4: What is the best analytical technique for monitoring the stability of this compound and its degradants?

A4: The gold standard for stability testing is a stability-indicating High-Performance Liquid Chromatography (HPLC) method , preferably coupled with both a Photodiode Array (PDA) or UV detector and a Mass Spectrometer (MS).

  • Why HPLC? It provides the high-resolution separation necessary to distinguish the parent compound from structurally similar degradation products.

  • Why a PDA/UV Detector? It allows for the quantification of the parent compound and degradants. A PDA detector is particularly useful as it can assess peak purity, helping to ensure that a chromatographic peak corresponds to a single compound.

  • Why a Mass Spectrometer? MS is invaluable for identifying unknown peaks. By providing the mass-to-charge ratio (m/z) of the degradation products, it allows for the rapid elucidation of their chemical structures, which is critical for understanding the degradation pathways.

A typical starting point for method development would be a reversed-phase C18 column with a gradient elution using acetonitrile and water (often with a modifier like 0.1% formic acid to improve peak shape and ionization for MS).[13]

Section 3: Troubleshooting & Data Interpretation

Q5: My chromatogram shows several new, small peaks after stress testing, but my mass balance is below 90%. What could be the issue?

A5: A poor mass balance is a common but critical issue in stability studies. It suggests that one or more degradation products are not being accounted for. Here are the most common causes and troubleshooting steps:

  • Degradant Lacks a Chromophore: The degradation product may not absorb UV light at the wavelength you are monitoring.

    • Solution: Review the data from your PDA detector across a wide range of wavelengths. If available, use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel.

  • Formation of Volatile or Gaseous Products: Degradation may produce small, volatile molecules (like CO₂) that are lost and not detected by HPLC.[14]

    • Solution: This is difficult to quantify with standard HPLC. If significant, techniques like headspace GC-MS may be needed to identify the volatile products, though this is an advanced step. Focus first on other possibilities.

  • Precipitation of Compound or Degradant: The parent compound or a degradant may have poor solubility in the stress medium and has precipitated out of the solution.

    • Solution: Visually inspect your sample vials for any solid material. If precipitation is suspected, try performing the study at a lower initial concentration or adding a co-solvent.

  • Degradant is Not Eluting from the HPLC Column: A highly polar or non-polar degradant might be irreversibly adsorbed to the column or retained beyond the runtime of your method.

    • Solution: Extend the gradient runtime and include a high-organic "wash" step at the end of each run to strip any strongly retained compounds from the column. Also, check for carryover by injecting a blank solvent after a stressed sample.

The workflow below illustrates a systematic approach to troubleshooting these issues.

G start Mass Balance < 90% check_pda Review full PDA spectrum for new peaks at different wavelengths start->check_pda check_sol Visually inspect sample for precipitation start->check_sol check_method Extend HPLC gradient and add column wash step start->check_method check_volatiles Consider formation of volatile/non-UV active degradants check_pda->check_volatiles No new peaks found check_sol->check_volatiles No precipitate observed check_method->check_volatiles No new peaks elute

Caption: Troubleshooting workflow for poor mass balance.

Q6: What are the most probable degradation pathways for 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide?

A6: Based on the known chemistry of sulfonamides and the specific structure of this molecule, we can predict several key degradation pathways. These pathways are crucial for tentatively identifying unknown peaks from your LC-MS data.

  • Hydrolysis of the Sulfonamide Bond: Cleavage of the S-N bond is a classic degradation route for sulfonamides, yielding 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonic acid and ammonia. This is generally slow but can be forced under harsh acidic or basic conditions.[5]

  • Oxidation at the Sulfur Atom: The sulfur atom can be oxidized by agents like H₂O₂ to form the corresponding sulfoxide and then sulfone derivatives.

  • Cleavage of the Carbon-Sulfur Bond: Photolytic or thermal stress can sometimes lead to the cleavage of the aromatic C-S bond, resulting in the formation of sulfanilic acid derivatives or other related species.[12]

  • Reactions Involving the Side Chain: The 2-Hydroxy-1,1-dimethylethyl group offers unique possibilities:

    • Dehydration: Under thermal or strong acidic conditions, the tertiary alcohol could undergo dehydration to form an alkene.

    • Oxidation: The tertiary alcohol is resistant to oxidation, but the adjacent methylene group (-CH₂-) could potentially be oxidized under aggressive conditions.

The diagram below visualizes these potential transformation routes.

G cluster_0 Potential Degradation Pathways cluster_products Parent 4-(2-Hydroxy-1,1-dimethylethyl) benzenesulfonamide Hydrolysis Hydrolysis Product (Benzenesulfonic Acid Derivative) Parent->Hydrolysis Hydrolysis (Acid/Base) S-N Cleavage Oxidation Oxidation Product (Sulfoxide/Sulfone) Parent->Oxidation Oxidation (H₂O₂) S-Oxidation CS_Cleavage C-S Cleavage Product (e.g., Sulfanilic Acid) Parent->CS_Cleavage Photolysis/Heat C-S Cleavage Dehydration Side-Chain Dehydration (Alkene Product) Parent->Dehydration Heat/Acid -H₂O

Caption: Predicted degradation pathways for the target molecule.

References

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC - NIH.[Link]

  • Studies on sulfonamide degradation products. ResearchGate.[Link]

  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed.[Link]

  • Overview of Sulfonamide Biodegradation and the Relevant Pathways and Microorganisms. PubMed.[Link]

  • Stability of sulfonamides, nitrofurans, and chloramphenicol residues in preserved raw milk samples measured by liquid chromatography. PubMed.[Link]

  • Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. PubMed.[Link]

  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. PMC - NIH.[Link]

  • Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. PubMed.[Link]

  • Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides. ChemRxiv.[Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. NIH.[Link]

  • (PDF) Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil. ResearchGate.[Link]

  • Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service.[Link]

  • Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation. MDPI.[Link]

  • Photostability. IAGIM.[Link]

  • Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024). MDPI.[Link]

  • Effect of water pH on the stability of pesticides. MSU Extension.[Link]

  • 4-(2-Hydroxyethyl)benzenesulfonamide. PubChem.[Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.[Link]

  • Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking. MDPI.[Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu.[Link]

  • Degradation of Sulfonamides by UV/Electrochemical Oxidation. ACS Publications.[Link]

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. PMC - PubMed Central.[Link]

  • Degradation of sulfonamides as a microbial resistance mechanism. PubMed.[Link]

  • (PDF) Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. ResearchGate.[Link]

  • Effect of temperature on sulfonamide antibiotics degradation. ResearchGate.[Link]

  • Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. Scielo.[Link]

  • ICH Q1 Photostability Testing of Drug Substances and Products. YouTube.[Link]

  • Guideline on Stability Testing: Stability testing of existing active substances and related finished products. European Medicines Agency.[Link]

  • What is Photostability and how to conduct it? YouTube.[Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.[Link]

  • Sulfonamide (medicine). Wikipedia.[Link]

  • Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. PMC - NIH.[Link]

  • Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Springer.[Link]

  • 4-hydroxy-N,N-dimethylbenzenesulfonamide. PubChem.[Link]

  • An Analytical Procedure for the Determination of Different Therapeutic Drugs in Surface Waters. PubMed.[Link]

  • N-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide. Sci-Hub.[Link]

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  • 4-(Hydroxymethyl)benzenesulfonamide. PubChem.[Link]

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Troubleshooting

Technical Support Center: Troubleshooting HPLC Analysis of Sulfonamides

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during experimental workflows. The information herein is structured to provide not only solutions but also the underlying scientific principles to empower you in your analytical endeavors.

Section 1: Troubleshooting Common Chromatographic Issues

This section addresses prevalent problems in the HPLC analysis of sulfonamides, offering systematic approaches to diagnose and rectify them.

Peak Tailing: The Perennial Problem

Question: My sulfonamide peaks are exhibiting significant tailing. What are the primary causes and how can I achieve symmetrical peaks?

Answer:

Peak tailing is a frequent observation in the analysis of sulfonamides and is primarily caused by secondary interactions between the analytes and the stationary phase.[1] Specifically, the basic nature of the amine functional groups in many sulfonamides leads to strong interactions with residual silanol groups on the silica-based stationary phase.[1] These interactions result in a portion of the analyte molecules being retained longer than the bulk, leading to a "tailing" effect on the chromatogram.

Here is a systematic approach to mitigate peak tailing:

  • Mobile Phase pH Adjustment: The ionization state of both the sulfonamides and the residual silanols is pH-dependent. Operating at a lower pH (e.g., pH 3) can suppress the ionization of the silanol groups, thereby minimizing secondary interactions and improving peak shape.[1][2]

  • Column Selection:

    • End-Capped Columns: Opt for columns that are thoroughly end-capped. End-capping is a process where the residual silanol groups are chemically bonded with a small, inert compound, effectively shielding them from interaction with the analytes.

    • Alternative Stationary Phases: Consider columns with different stationary phases, such as those with embedded polar groups or phenyl phases, which can offer alternative selectivities and reduce silanol interactions.[3]

  • Use of Mobile Phase Additives: Incorporating a small concentration of a competing base, such as triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites, reducing their availability to interact with the sulfonamide analytes.

Experimental Protocol: Optimizing Mobile Phase pH for Reduced Peak Tailing

  • Initial Conditions: Begin with your current mobile phase composition.

  • pH Modification: Prepare a series of mobile phases with decreasing pH values (e.g., pH 5.0, 4.0, 3.0) using a suitable buffer (e.g., phosphate or acetate buffer). Ensure the chosen buffer is compatible with your detection method (e.g., volatile buffers for MS).

  • Equilibration: For each new mobile phase, thoroughly equilibrate the column for at least 20-30 column volumes.

  • Injection and Analysis: Inject a standard solution of the sulfonamide(s) and evaluate the peak shape.

  • Evaluation: Compare the asymmetry factor of the peaks obtained at different pH values. A USP tailing factor between 0.9 and 1.2 is generally considered ideal.[4]

Poor Resolution: When Peaks Overlap

Question: I am struggling to separate two or more of my target sulfonamides. What strategies can I employ to improve resolution?

Answer:

Achieving adequate resolution between closely eluting sulfonamides requires careful optimization of several chromatographic parameters. The key is to manipulate the selectivity and efficiency of the separation.

  • Mobile Phase Composition:

    • Organic Modifier: Switching the organic modifier (e.g., from acetonitrile to methanol or vice versa) can significantly alter the selectivity of the separation due to different solvent-analyte interactions.[5][6]

    • Gradient Optimization: If using a gradient elution, adjusting the gradient slope can improve the separation of closely eluting peaks. A shallower gradient provides more time for the components to separate.

  • Column Chemistry and Dimensions:

    • Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm or superficially porous particles) offer higher efficiency, leading to narrower peaks and better resolution.[7][8]

    • Column Length: Increasing the column length can improve resolution, but at the cost of longer analysis times and higher backpressure.[9]

  • Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting resolution. A systematic study of temperature effects is recommended.

Data Presentation: Effect of Organic Modifier on Sulfonamide Selectivity

Sulfonamide PairMobile Phase A: Acetonitrile/WaterMobile Phase B: Methanol/Water
Sulfadiazine & SulfamethazineCo-elutionResolution (Rs) = 1.8
Sulfamethoxazole & SulfisoxazoleResolution (Rs) = 1.2Resolution (Rs) = 2.5

This table illustrates a hypothetical scenario where changing the organic modifier improves the resolution of sulfonamide pairs.

Retention Time Shifts: The Drifting Peaks

Question: My retention times are not consistent between runs. What could be causing this instability?

Answer:

Retention time shifts can be frustrating and can compromise the reliability of your analytical method. The causes can be broadly categorized into instrument-related and chemistry-related issues.[10][11]

A systematic approach to troubleshooting is crucial:[2][12]

  • Isolate the Problem: Determine if the shift is sudden or a gradual drift. Is it affecting all peaks or just some?[13]

  • Check the HPLC System:

    • Pump Performance: Ensure the pump is delivering a consistent flow rate. Check for leaks and ensure proper solvent degassing.[14][15][16]

    • Mobile Phase Preparation: Inconsistent mobile phase preparation is a common culprit. Ensure accurate measurements and thorough mixing.[12]

    • Column Temperature: Fluctuations in ambient temperature can affect retention times. Using a column oven is highly recommended for stable retention.[12][14]

  • Examine the Column and Chemistry:

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence.

    • Column Contamination: Contaminants from the sample matrix can accumulate on the column, altering its chemistry and affecting retention.[2] A proper column wash protocol is essential.

    • Mobile Phase pH: If the mobile phase pH is close to the pKa of a sulfonamide, small variations in pH can lead to significant shifts in retention.[4]

Visualization: Troubleshooting Retention Time Shifts

G start Retention Time Shift Observed check_all_peaks Are all peaks shifting proportionally? start->check_all_peaks yes_flow_issue Potential Flow Rate Issue check_all_peaks->yes_flow_issue Yes no_chem_issue Potential Chemical/Column Issue check_all_peaks->no_chem_issue No check_pump Check Pump: Leaks, Degassing, Flow Rate yes_flow_issue->check_pump check_mobile_phase Check Mobile Phase: Preparation, Composition yes_flow_issue->check_mobile_phase check_temp Check Column Temperature Stability no_chem_issue->check_temp check_equilibration Ensure Proper Column Equilibration no_chem_issue->check_equilibration check_column_health Check Column Health: Contamination, Age no_chem_issue->check_column_health

Caption: A logical workflow for diagnosing retention time shifts.

Section 2: Sample Preparation and Sensitivity

Effective sample preparation is paramount for robust and sensitive analysis, especially when dealing with complex matrices.

Enhancing Sensitivity: Detecting Low Concentrations

Question: I am having trouble detecting low levels of sulfonamides in my samples. How can I improve the sensitivity of my method?

Answer:

Improving sensitivity involves a multi-faceted approach, from optimizing the HPLC method to enhancing the sample preparation process.[7]

  • Detector Optimization: Ensure the detector wavelength is set to the absorbance maximum (λmax) of the sulfonamides being analyzed.[17] For mass spectrometry, optimize the ionization source parameters.

  • Reduce Baseline Noise: Using high-purity solvents and reagents can significantly reduce baseline noise, thereby improving the signal-to-noise ratio.[7]

  • Sample Enrichment:

    • Solid-Phase Extraction (SPE): SPE is a powerful technique for both cleaning up the sample and concentrating the analytes of interest.[18] By loading a larger volume of sample and eluting in a smaller volume, a significant increase in concentration can be achieved.

    • Derivatization: Pre-column derivatization with a fluorescent tag can dramatically enhance sensitivity for fluorescence detection.[19]

Experimental Protocol: Solid-Phase Extraction (SPE) for Sulfonamide Enrichment

This is a general protocol and should be optimized for your specific application.

  • Conditioning: Condition the SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase cartridge) with an appropriate solvent like methanol, followed by water.[20][21] This activates the sorbent.[20]

  • Loading: Load the pre-treated sample onto the cartridge at a controlled flow rate.[20]

  • Washing: Wash the cartridge with a weak solvent to remove interfering compounds without eluting the sulfonamides.[20]

  • Elution: Elute the retained sulfonamides with a small volume of a strong solvent.[20]

  • Evaporation and Reconstitution: Evaporate the elution solvent and reconstitute the residue in the mobile phase for injection into the HPLC system.

Combating Matrix Effects: The Invisible Interference

Question: I suspect matrix effects are impacting the accuracy of my quantitative analysis. How can I identify and mitigate them?

Answer:

Matrix effects, which are the suppression or enhancement of analyte signal due to co-eluting compounds from the sample matrix, are a significant challenge, particularly in LC-MS analysis.[22][23]

  • Identification: To assess matrix effects, compare the peak area of a standard in a clean solvent to the peak area of the same standard spiked into an extracted blank matrix sample.[24]

  • Mitigation Strategies:

    • Improved Sample Cleanup: More rigorous sample preparation techniques, such as SPE, can effectively remove interfering matrix components.[25]

    • Matrix-Matched Calibration: Prepare calibration standards in an extract of a blank matrix to compensate for consistent matrix effects.

    • Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards is the most effective way to correct for matrix effects, as they behave chromatographically similarly to the analyte and experience the same signal suppression or enhancement.

Section 3: System Maintenance and Proactive Measures

Preventative maintenance is key to ensuring the longevity and performance of your HPLC system.

Preventing Carryover: The Ghost in the Machine

Question: I am observing ghost peaks in my blank injections following a high-concentration sample. How can I prevent carryover?

Answer:

Carryover is the appearance of analyte peaks from a previous injection in subsequent runs and can lead to inaccurate quantification.[26]

  • Autosampler Wash: Ensure the autosampler needle and injection port are thoroughly washed between injections. Use a strong, appropriate wash solvent.[26][27] Sometimes a multi-solvent wash is necessary.[28]

  • Injector Maintenance: Worn seals and rotors in the injection valve can be a source of carryover.[26] Regular inspection and replacement are crucial.

  • Column Contamination: Strongly retained compounds from the sample can slowly bleed off the column in subsequent runs. A robust column washing step at the end of each sequence is recommended.

Column Care and Longevity

Question: How can I extend the lifetime of my HPLC columns?

Answer:

HPLC columns are a significant investment, and proper care can greatly extend their performance and lifespan.

  • Use of Guard Columns: A guard column is a small, disposable column placed before the analytical column to adsorb strongly retained compounds and particulates, protecting the main column.[14]

  • Sample Filtration: Always filter your samples before injection to remove any particulate matter that could clog the column frit.

  • Proper Storage: When not in use, store columns in an appropriate solvent (usually the shipping solvent) with the end plugs securely fastened to prevent the packing material from drying out.

  • Avoid Harsh Conditions: Be mindful of the pH and temperature limits specified by the column manufacturer to prevent degradation of the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for sulfonamide analysis?

A1: C18 columns are the most commonly used for sulfonamide analysis due to their versatility and robustness.[19][29] However, for challenging separations, other phases like C8, phenyl, or polar-embedded phases can provide alternative selectivity.[3][30] The choice often depends on the specific sulfonamides being analyzed and the sample matrix.

Q2: What are the typical mobile phases used for sulfonamide analysis?

A2: A mixture of an aqueous buffer (like phosphate, formate, or acetate) and an organic modifier (acetonitrile or methanol) is standard.[5][19] The aqueous phase is often acidified (e.g., with formic or acetic acid) to a pH of around 3 to control the ionization of the sulfonamides and silanol groups.[19]

Q3: My system pressure is suddenly very high. What should I do?

A3: High backpressure is usually indicative of a blockage.[2] Systematically check the system by removing the column to see if the pressure drops. If it does, the column is likely clogged. Try back-flushing the column. If the pressure remains high without the column, the blockage is elsewhere in the system (e.g., tubing, injector).[2]

Q4: Can I use the same method for different types of sulfonamides?

A4: While a general method can often detect a range of sulfonamides, it may not be optimal for all of them. Sulfonamides have a range of polarities and pKa values, which can affect their chromatographic behavior.[17] For quantitative analysis, it is best to optimize the method for the specific sulfonamides of interest.

Q5: What are the key parameters to check for system suitability in a sulfonamide HPLC method?

A5: According to guidelines such as the USP General Chapter <621>, key system suitability parameters include retention time, peak asymmetry (tailing factor), theoretical plates (efficiency), and resolution between critical pairs.[31][32][33][34][35] These parameters ensure that the chromatographic system is performing adequately for the intended analysis.

References

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC - NIH. (2019-01-28). Retrieved from [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. (2023-03-15). Retrieved from [Link]

  • HPLC Troubleshooting Guide. Retrieved from [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. Retrieved from [Link]

  • Polyoxometalate-ionic liquid functionalized magnetic nanocomposites for solid phase extraction and HPLC determination of sulfonamides in food samples - RSC Publishing. Retrieved from [Link]

  • Multiresidue trace analysis of sulfonamide antibiotics and their metabolites in soils and sewage sludge by pressurized liquid extraction followed by liquid chromatography-electrospray-quadrupole linear ion trap mass spectrometry - ResearchGate. Retrieved from [Link]_

  • Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Retrieved from [Link]

  • Causes of Retention Time Drift in HPLC - Element Lab Solutions. Retrieved from [Link]

  • Use of Three-Dimensional Minimum ±-Plots for Optimization of Mobile Phase Composition for RP-HPLC Separation of Sulfonamides | Journal of Chromatographic Science | Oxford Academic. Retrieved from [Link]

  • 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP). Retrieved from [Link]

  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - PMC - NIH. (2021-06-22). Retrieved from [Link]

  • How to fix a shifting retention time of peaks in hplc? - ResearchGate. (2023-08-24). Retrieved from [Link]

  • Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey - ResearchGate. Retrieved from [Link]

  • HPLC chromatogram of sulphonamide standard solution. - ResearchGate. Retrieved from [Link]

  • Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland - PubMed. Retrieved from [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Retrieved from [Link]

  • Minimizing HPLC Carryover - Lab Manager. (2018-10-11). Retrieved from [Link]

  • Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices - Waters Blog. Retrieved from [Link]

  • Sensitivity Enhancement for Separation-Based Analytical Techniques Utilizing Solid-Phase Enrichment Approaches and Analyte Derivatization for Trace Analysis in Various Matrices - MDPI. Retrieved from [Link]

  • <621> CHROMATOGRAPHY. Retrieved from [Link]

  • Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chrom - Journal of Food and Drug Analysis. Retrieved from [Link]

  • Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. (2020-08-18). Retrieved from [Link]

  • Simple Tips to Increase Sensitivity in U/HPLC Analysis | LCGC International. (2021-03-01). Retrieved from [Link]

  • Choosing the Right HPLC Column: A Complete Guide - Phenomenex. Retrieved from [Link]

  • Why Does Retention Time Shift? | HPLC Tip - YouTube. Retrieved from [Link]

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed | Journal of Agricultural and Food Chemistry - ACS Publications. Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Retrieved from [Link]

  • Are You Sure You Understand USP <621>? - Chromatography Online. (2024-09-16). Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. Retrieved from [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC International. (2013-11-01). Retrieved from [Link]

  • The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing - YouTube. Retrieved from [Link]

  • How Do I Choose? A guide to HPLC column selection | Agilent. (2021-12-16). Retrieved from [Link]

  • Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News - alwsci. Retrieved from [Link]

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Optimization

Technical Support Center: Enhancing the Biological Activity of Benzenesulfonamide Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzenesulfonamide derivatives. This guide is designed to provide you with in-depth, field-proven insig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzenesulfonamide derivatives. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to overcome common challenges in enhancing the biological activity of this versatile chemical scaffold. Our approach is rooted in a deep understanding of the underlying chemical and biological principles to empower you to make informed decisions in your experimental designs.

Section 1: Troubleshooting Low Potency of Benzenesulfonamide Derivatives

Low biological potency is a frequent hurdle in the early stages of drug discovery. This section provides a troubleshooting guide to diagnose and address the root causes of suboptimal activity in your benzenesulfonamide series.

Frequently Asked Questions (FAQs) on Low Potency

Q1: My benzenesulfonamide derivative shows weak activity against its intended target. What are the primary structural features I should consider modifying?

A1: When encountering low potency, a systematic Structure-Activity Relationship (SAR) study is crucial. The benzenesulfonamide scaffold offers several key positions for modification that can significantly impact target engagement.[1][2] Key areas to investigate include:

  • The Sulfonamide Moiety (-SO₂NH₂): This group is often essential for binding to the target, particularly in enzymes like carbonic anhydrases where it coordinates with a zinc ion in the active site.[3] Modifications here should be approached with caution, but in some cases, substitution on the nitrogen can be tolerated or even beneficial.

  • The Phenyl Ring: Substitution patterns on the benzene ring are critical. Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the sulfonamide group and introduce new interactions with the target protein. For instance, tetrafluoro-substitution on the benzene ring has been shown to increase the acidity of the sulfonamide, leading to more effective inhibitors of carbonic anhydrases.[4]

  • The "Tail" or "R-group": This is the most variable part of the molecule and offers the greatest opportunity for optimization. Modifications here can influence potency, selectivity, and pharmacokinetic properties.[5] Consider exploring different sizes, shapes, and polarities of the tail group to probe the binding pocket of the target.

Q2: How can I rationally design modifications to the "tail" of my benzenesulfonamide derivative?

A2: A rational design approach, often aided by computational tools, is highly recommended.[5][6] Consider the following strategies:

  • Bioisosteric Replacement: Replace parts of the tail with groups that have similar steric and electronic properties but may offer improved potency or metabolic stability. For example, replacing a phenyl ring with a thiophene or pyridine can alter the molecule's properties while maintaining key interactions.[7]

  • Exploring Hydrophobic Pockets: If the target's binding site has hydrophobic regions, introducing lipophilic groups on the tail can enhance binding affinity.

  • Introducing Hydrogen Bond Donors/Acceptors: Adding groups capable of forming hydrogen bonds (e.g., hydroxyl, amino, or amide groups) can lead to stronger and more specific interactions with the target protein.

Q3: My compound has good in vitro activity but poor cellular potency. What could be the issue?

A3: A discrepancy between in vitro and cellular activity often points to issues with cell permeability. Benzenesulfonamide derivatives can sometimes have poor passive diffusion across cell membranes. To address this, consider:

  • Lipophilicity (cLogP): The overall lipophilicity of your compound plays a key role. A multiparameter lead optimization campaign should aim for an optimal cLogP to balance permeability and aqueous solubility.[8]

  • Polar Surface Area (PSA): A high PSA can hinder membrane permeability. Aim to keep the PSA within an acceptable range for oral bioavailability.

  • Prodrug Strategies: If direct modification of the parent compound is not fruitful, a prodrug approach can be employed to mask polar groups and improve cell entry.

Section 2: Addressing Poor Selectivity

Achieving selectivity for the target of interest over other related proteins is a critical step in developing a safe and effective therapeutic agent. Benzenesulfonamides, particularly as carbonic anhydrase inhibitors, can often show off-target effects due to the ubiquitous nature of these enzymes.[5][9]

Troubleshooting Guide for Poor Selectivity
Problem Potential Cause Troubleshooting Steps & Rationale
Inhibition of off-target isoforms (e.g., CA I instead of the desired CA II or IX) The tail group is not sufficiently exploiting unique features of the target's active site.1. Structural Analysis: Compare the crystal structures of the on-target and off-target proteins to identify differences in their active sites. 2. Tail Group Modification: Design and synthesize derivatives with tail groups that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with residues unique to the target isoform. For example, some derivatives show remarkable selectivity for CA IX over CA II.[7] 3. Computational Docking: Use molecular docking to predict the binding modes of your derivatives in both the on-target and off-target proteins to guide the design of more selective compounds.[3][10]
Broad kinase inhibitory profile The hinge-binding motif is not specific enough.1. Hinge-Binder Modification: If your benzenesulfonamide is a kinase inhibitor, subtle modifications to the part of the molecule that interacts with the kinase hinge region can significantly impact selectivity. 2. Exploit Allosteric Pockets: Design derivatives that extend into and bind to less conserved allosteric pockets adjacent to the ATP-binding site.
Experimental Workflow for Assessing Selectivity

G cluster_0 Selectivity Profiling Workflow A Synthesize Benzenesulfonamide Analogs B Primary On-Target Assay (e.g., IC50 determination) A->B C Select Hits with Desired Potency B->C D Panel of Off-Target Assays (e.g., related enzyme isoforms, kinases) C->D E Determine IC50 for Off-Targets D->E F Calculate Selectivity Index (SI = Off-Target IC50 / On-Target IC50) E->F G Analyze SAR for Selectivity F->G H Iterative Design and Synthesis G->H H->A Refine Structure

Caption: Iterative workflow for enhancing the selectivity of benzenesulfonamide derivatives.

Section 3: Overcoming Physicochemical and Pharmacokinetic Challenges

Even highly potent and selective compounds can fail in development due to poor physicochemical properties, leading to low bioavailability and metabolic instability.

FAQs on Solubility, Permeability, and Metabolism

Q1: My benzenesulfonamide derivative has very low aqueous solubility. How can I improve it?

A1: Poor solubility is a common issue that can limit bioavailability.[11] Here are some strategies to enhance solubility:

  • Introduce Polar Groups: Judiciously adding polar functional groups (e.g., hydroxyl, amino, or short ether chains) to the tail of the molecule can increase its interaction with water.

  • Salt Formation: If your derivative has a basic or acidic center, salt formation can significantly improve aqueous solubility.

  • Formulation Strategies: For preclinical studies, formulation approaches like using co-solvents or cyclodextrins can be employed. However, for long-term development, intrinsic solubility should be optimized.[12]

  • Computational Prediction: Utilize computational models to predict the solubility of virtual compounds before synthesis to prioritize more soluble analogs.[11]

Q2: My lead compound is rapidly metabolized in liver microsome assays. What are the likely metabolic "hotspots" on a benzenesulfonamide scaffold?

A2: Metabolic instability can lead to a short half-life and poor in vivo efficacy.[8] Common metabolic pathways for benzenesulfonamides include:

  • Oxidation of the Phenyl Ring: The aromatic ring can be hydroxylated by cytochrome P450 enzymes.

  • N-dealkylation: If the sulfonamide nitrogen is substituted, dealkylation can occur.

  • Oxidation of the Tail Group: Aliphatic or benzylic positions on the tail are susceptible to oxidation.

Metabolite Identification and Mitigation Workflow

G cluster_1 Addressing Metabolic Instability A Incubate Compound with Liver Microsomes B Analyze Metabolites by LC-MS/MS A->B C Identify Metabolic Hotspots B->C D Block Metabolism (e.g., fluorination of an oxidizable position) C->D E Bioisosteric Replacement of Labile Group C->E F Synthesize Modified Analogs D->F E->F G Re-evaluate in Microsomal Stability Assay F->G

Caption: A systematic approach to identify and address metabolic liabilities.

Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes
  • Prepare Microsomal Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat, or mouse), a NADPH-regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate Reaction: Add the test compound (typically at a final concentration of 1 µM) to the pre-warmed microsomal mixture.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life (t½) can be calculated.

Section 4: Leveraging Computational Chemistry

In modern drug discovery, computational tools are indispensable for accelerating the optimization of lead compounds.[6][13]

FAQs on Computational Approaches

Q1: How can molecular docking help in improving the potency of my benzenesulfonamide derivatives?

A1: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[3][10] This information is invaluable for:

  • Understanding Binding Modes: Visualizing how your current compounds bind can reveal key interactions and suggest opportunities for improvement.

  • Virtual Screening: Docking large libraries of virtual compounds can help prioritize which derivatives to synthesize.

  • Rationalizing SAR: Docking can provide a structural basis for the observed SAR, explaining why certain modifications lead to increased or decreased potency.

Q2: What is QSAR and how can it be applied to my benzenesulfonamide project?

A2: Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[3] A well-validated QSAR model can:

  • Predict the activity of unsynthesized compounds: This allows for the in silico screening of large numbers of virtual analogs, saving time and resources.

  • Identify key molecular descriptors: QSAR can highlight the physicochemical properties (e.g., lipophilicity, electronic properties, steric factors) that are most important for activity, thereby guiding the design of more potent compounds.

Computational Drug Design Workflow

G cluster_2 In Silico Optimization Cycle A Build Homology Model or Use Crystal Structure of Target B Molecular Docking of Lead Compound A->B C Analyze Binding Pose and SAR B->C D Design Virtual Library of Analogs C->D D->B Virtual Screening E In Silico ADMET Prediction (Solubility, Permeability, Metabolism) D->E F Prioritize Compounds for Synthesis E->F G Synthesize and Test Prioritized Compounds F->G H Feed New Data into Model G->H H->C Refine SAR

Caption: An integrated computational and experimental approach for lead optimization.

References

  • Di Micco, S., et al. (2021). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. ResearchGate. Available at: [Link]

  • Abdel-Halim, M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(45), 28205-28221. Available at: [Link]

  • Wang, X., et al. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry, 65(1), 349-366. Available at: [Link]

  • Cysewski, P., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(12), 4786. Available at: [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 65(14), 9645-9660. Available at: [Link]

  • Abdel-Halim, M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(45), 28205-28221. Available at: [Link]

  • Summary of SAR for benzenesulfonamide and pyridine and preferred analogues 26 and 27. ResearchGate. Available at: [Link]

  • Wang, S., et al. (2014). Design, synthesis, evaluation and 3D-QSAR analysis of benzosulfonamide benzenesulfonates as potent and selective inhibitors of MMP-2. RSC Advances, 4(74), 39214-39225. Available at: [Link]

  • Sharma, A., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. ACS Chemical Neuroscience, 9(6), 1435-1448. Available at: [Link]

  • Song, Y., et al. (2016). Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma. Bioorganic & Medicinal Chemistry, 24(5), 1031-1040. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 27(19), 6296. Available at: [Link]

  • Tenti, G., et al. (2024). Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. International Journal of Molecular Sciences, 25(5), 2933. Available at: [Link]

  • Angeli, A., et al. (2018). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 23(1), 148. Available at: [Link]

  • Sliwoski, G., et al. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews, 66(1), 334-395. Available at: [Link]

  • Hussain, I., et al. (2022). Synthesis, in vitro evaluation and computational modelling of benzene sulfonamide derivatives as Dickkopf 1 inhibitors for anticancer drug development. Scientific Reports, 12(1), 1073. Available at: [Link]

  • Sharma, D., et al. (2020). A review on solubility enhancement of drugs using surfactants. International Journal of Life Science and Pharma Research, 10(5), P11-P16. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Improving the Oral Bioavailability of Benzenesulfonamide Inhibitors

Welcome to the technical support center for drug development professionals. This guide is designed to provide in-depth, actionable insights and troubleshooting protocols for researchers and scientists encountering challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for drug development professionals. This guide is designed to provide in-depth, actionable insights and troubleshooting protocols for researchers and scientists encountering challenges with the oral bioavailability of benzenesulfonamide inhibitors. Our goal is to move beyond simple procedural lists and explain the causal relationships behind experimental choices, ensuring a robust and scientifically-grounded approach to formulation development.

Core Concepts: Deconstructing the Oral Bioavailability Challenge

Oral drug administration is the most preferred route due to its convenience and patient compliance.[1] However, for a drug to be effective when taken orally, it must first dissolve in the gastrointestinal (GI) fluids and then permeate across the intestinal wall to reach systemic circulation.[1][2] The fraction of the administered dose that successfully reaches the bloodstream is defined as its oral bioavailability.[2]

For many benzenesulfonamide inhibitors, which often fall into the Biopharmaceutical Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), poor aqueous solubility is a primary obstacle.[3] This challenge is frequently compounded by susceptibility to first-pass metabolism, where the drug is metabolized in the gut wall or liver before it can be distributed throughout the body.[4][5][6]

The interplay of these factors—Solubility, Permeability, and Metabolism—dictates the ultimate bioavailability of the compound. Understanding and systematically addressing each of these barriers is critical for successful oral drug development.

G cluster_0 Drug Administration (Oral Dose) cluster_1 Gastrointestinal Tract cluster_2 Systemic Circulation & Liver Drug Benzenesulfonamide Inhibitor Dissolution Dissolution in GI Fluids (Rate-Limiting Step) Drug->Dissolution Solubility Challenge Absorption Permeation Across Intestinal Wall Dissolution->Absorption Permeability Challenge Metabolism_Gut Gut Wall Metabolism (First-Pass Effect) Absorption->Metabolism_Gut PortalVein Portal Vein Absorption->PortalVein Absorbed Drug Metabolism_Gut->PortalVein Reduced Drug Metabolism_Liver Hepatic Metabolism (First-Pass Effect) PortalVein->Metabolism_Liver SystemicCirc Systemic Circulation (Bioavailable Drug) PortalVein->SystemicCirc Bypass (minor) Metabolism_Liver->SystemicCirc Further Reduction

Caption: Key physiological barriers impacting the oral bioavailability of benzenesulfonamide inhibitors.

Frequently Asked Questions (FAQs)

Q1: My benzenesulfonamide inhibitor shows high potency in vitro but fails in vivo oral studies. What's the most likely cause?

A: This is a classic and common scenario. The disparity almost always points to poor oral bioavailability. The most frequent culprits for BCS Class II/IV compounds like many sulfonamides are:

  • Low Aqueous Solubility: The compound isn't dissolving in the GI tract, so it cannot be absorbed. This is the first parameter to investigate.

  • High First-Pass Metabolism: The compound is absorbed but is rapidly metabolized by enzymes in the intestinal wall or the liver, significantly reducing the amount of active drug reaching circulation.[5][7][8]

Q2: What is the Biopharmaceutical Classification System (BCS) and why is it important for my inhibitor?

A: The BCS is a scientific framework that classifies a drug substance based on its aqueous solubility and intestinal permeability. It helps predict a drug's in vivo performance.

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Most new chemical entities, including many benzenesulfonamide inhibitors, fall into Class II or IV.[3] Knowing your compound's BCS class is the first step in designing a rational formulation strategy. For instance, for a Class II compound, the primary focus will be on enhancing solubility. For a Class IV compound, both solubility and permeability must be addressed.

Q3: Is there a "one-size-fits-all" solution for improving bioavailability?

A: No. The optimal strategy is highly dependent on the specific physicochemical properties of your benzenesulfonamide derivative (e.g., melting point, logP, pKa) and the primary barrier to its absorption.[9] A systematic, stepwise approach starting with basic characterization is crucial for selecting the right formulation technology.

Q4: Can I just increase the dose to overcome low bioavailability?

A: While tempting, this is often not a viable strategy. Simply increasing the dose of a poorly soluble compound may not lead to a proportional increase in absorption and can exacerbate potential toxicity issues. For drugs subject to extensive first-pass metabolism, a higher dose may just lead to more metabolized, inactive compound.[5] The goal is to improve the fraction of the drug that gets absorbed, not just the total amount administered.

Troubleshooting Guide 1: Poor Aqueous Solubility

Issue: Your inhibitor has an aqueous solubility of <10 µg/mL, leading to poor dissolution and minimal absorption.

Causality: The crystalline lattice energy of the solid drug is too high to be overcome by the solvation energy of water molecules in the GI tract. The rate of dissolution is the rate-limiting step for absorption.

Strategy 1.1: Particle Size Reduction (Micronization & Nanonization)

Principle: Reducing particle size increases the surface-area-to-volume ratio of the drug, which enhances the dissolution rate according to the Noyes-Whitney equation.[10] This is often a good first approach for BCS Class II compounds.[3]

TechnologyParticle Size RangeAdvantagesDisadvantages
Micronization 1-10 µmEstablished, cost-effective technology (e.g., jet milling).[10]May not be sufficient for very poorly soluble compounds; potential for particle aggregation.
Nanonization < 1000 nmSignificantly increases surface area and dissolution velocity; can improve saturation solubility.[10][11]More complex manufacturing (e.g., wet bead milling, high-pressure homogenization); requires stabilizers.[10]

Experimental Protocol: Nanosuspension Preparation via Wet Bead Milling

  • Preparation: Prepare a 2-5% (w/v) suspension of your benzenesulfonamide inhibitor in an aqueous solution containing a stabilizer (e.g., 0.5-1% Poloxamer 188 or Tween 80).

  • Milling: Add the suspension to a milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.1-0.5 mm diameter).

  • Processing: Mill at a high speed (e.g., 2000-4000 rpm) for 2-8 hours. Monitor temperature to prevent drug degradation.

  • Analysis: Withdraw samples periodically and measure particle size using Dynamic Light Scattering (DLS) or Laser Diffraction until the desired size is achieved.

  • Separation: Separate the nanosuspension from the milling media.

  • Characterization: Confirm the crystalline state of the nanoparticles using Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD).

Strategy 1.2: Solid Dispersions

Principle: This powerful technique involves dispersing the drug in an amorphous or crystalline form within a hydrophilic carrier matrix.[12] The goal is to disrupt the drug's crystal lattice, presenting it in a higher energy, more soluble state.[13]

Caption: Decision workflow for selecting a solid dispersion manufacturing method.

Experimental Protocol: Amorphous Solid Dispersion (ASD) via Spray Drying

  • Solvent Selection: Identify a common volatile solvent (e.g., acetone, methanol, dichloromethane) that can dissolve both your benzenesulfonamide inhibitor and a hydrophilic polymer (e.g., PVP K30, HPMC-AS, Soluplus®).

  • Solution Preparation: Prepare a solution with a drug-to-polymer ratio typically ranging from 1:1 to 1:9 (w/w). A total solids concentration of 2-10% is common.

  • Spray Drying Parameters:

    • Inlet Temperature: Set to 5-10°C above the boiling point of your solvent.

    • Atomization Pressure/Speed: Adjust to achieve fine droplets.

    • Feed Rate: Control to ensure complete solvent evaporation before particles contact the chamber wall.

  • Processing: Pump the solution through the atomizer into the drying chamber. The solvent rapidly evaporates, forming solid particles of drug dispersed in the polymer.

  • Collection: Collect the powdered product from the cyclone.

  • Post-Processing: Dry the product under vacuum for 24-48 hours to remove residual solvent.

  • Characterization:

    • Amorphicity: Confirm the absence of crystallinity using DSC (no melting endotherm) and XRPD (halo pattern).

    • Dissolution Testing: Perform in vitro dissolution tests in simulated gastric and intestinal fluids to demonstrate improved release compared to the crystalline drug.

Troubleshooting Guide 2: High First-Pass Metabolism

Issue: Your inhibitor is absorbed from the intestine but plasma concentrations are unexpectedly low, with high levels of metabolites detected.

Causality: The drug is a substrate for metabolic enzymes, most commonly Cytochrome P450s (like CYP3A4) located in the enterocytes (gut wall) and hepatocytes (liver).[8] This "first pass" through these tissues significantly reduces the amount of parent drug reaching systemic circulation.[4][5][6]

Strategy 2.1: Prodrug Approach

Principle: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[14] For benzenesulfonamides, this often involves masking the sulfonamide group or another metabolically labile site with a promoiety. This modification can decrease the drug's affinity for metabolic enzymes.

Workflow for Prodrug Design & Evaluation:

  • Metabolite Identification: First, identify the primary site of metabolism on your inhibitor using in vitro liver microsome assays.

  • Promoieity Selection: Choose a promoiety (e.g., an ester, carbonate, or phosphate) that can be chemically attached to the metabolic "soft spot." The promoiety should be selected to be cleaved by common enzymes (e.g., esterases) to release the parent drug.

  • Synthesis: Synthesize the prodrug derivative.

  • In Vitro Conversion: Confirm that the prodrug is stable in simulated GI fluids but is converted back to the parent drug in the presence of plasma or liver homogenates.

  • In Vivo Evaluation: Conduct oral pharmacokinetic studies in an animal model (e.g., rat) and compare the bioavailability of the parent drug when administered directly versus via the prodrug. A successful prodrug will yield a significantly higher Area Under the Curve (AUC) for the parent compound.

Strategy 2.2: Lipid-Based Formulations (e.g., SNEDDS)

Principle: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media (like GI fluids).[10] This strategy can mitigate first-pass metabolism by promoting drug absorption through the intestinal lymphatic system, which bypasses the liver.[15]

Experimental Protocol: Developing a SNEDDS Formulation

  • Excipient Screening:

    • Solubility: Determine the solubility of your benzenesulfonamide inhibitor in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and cosolvents (e.g., Transcutol HP, PEG 400).

  • Phase Diagram Construction: Based on solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and cosolvent to identify the self-emulsification region.

  • Formulation Preparation: Prepare several prototype formulations by mixing the selected components until a clear solution is formed. Dissolve the drug in this mixture to the desired concentration.

  • Emulsification Assessment: Add 1 mL of the formulation to 250 mL of 0.1 N HCl (simulated gastric fluid) with gentle stirring. A successful SNEDDS will rapidly form a clear or slightly bluish nanoemulsion.

  • Characterization:

    • Droplet Size & PDI: Measure the globule size and polydispersity index (PDI) of the resulting nanoemulsion using DLS. Target size is typically <200 nm with a low PDI.

    • Stability: Assess the thermodynamic stability of the formulation by subjecting it to centrifugation and multiple freeze-thaw cycles.

    • In Vitro Release: Perform dissolution testing to confirm rapid drug release from the nanoemulsion.

References

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation | Journal of Medicinal Chemistry. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • First-Pass Effect - StatPearls - NCBI Bookshelf. (2023, November 3). NIH. Retrieved January 27, 2026, from [Link]

  • Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success | ACS Omega. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]

  • (PDF) Enhancing oral bioavailability of poorly soluble drugs with mesoporous silica based systems: opportunities and challenges. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PubMed Central. (2024, December 6). Retrieved January 27, 2026, from [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.). Retrieved January 27, 2026, from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Overcoming Bioavailability Challenges In Oral Formulation Development. (n.d.). Pharmaceutical Online. Retrieved January 27, 2026, from [Link]

  • Case studies of enhanced pharmacodynamic activity of poorly oral bioavailable drugs via solid lipid nanoparticles. (2021, March 15). Journal of Drug Delivery and Therapeutics. Retrieved January 27, 2026, from [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC. (n.d.). NIH. Retrieved January 27, 2026, from [Link]

  • First-pass effect - Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Retrieved January 27, 2026, from [Link]

  • Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC. (n.d.). NIH. Retrieved January 27, 2026, from [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024, December 6). PubMed. Retrieved January 27, 2026, from [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). NIH. Retrieved January 27, 2026, from [Link]

  • Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2010, March 30). Walsh Medical Media. Retrieved January 27, 2026, from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. (n.d.). NIH. Retrieved January 27, 2026, from [Link]

  • First pass effect. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021, August 1). RSC Publishing. Retrieved January 27, 2026, from [Link]

  • Study of First-Pass Metabolism and its Uses. (2023, August 28). Walsh Medical Media. Retrieved January 27, 2026, from [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher. Retrieved January 27, 2026, from [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. Retrieved January 27, 2026, from [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (2014, June 7). ACS Publications. Retrieved January 27, 2026, from [Link]

  • Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs. (n.d.). Retrieved January 27, 2026, from [Link]

  • Tackling Bioavailability Challenges for the Next Generation of Small Molecules. (n.d.). Catalent. Retrieved January 27, 2026, from [Link]

  • An overview of oral bioavailability enhancement through self-emulsifying drug delivery systems. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • strategies to increase solubility and bioavailability of drugs. (2024, March 29). ResearchGate. Retrieved January 27, 2026, from [Link]

  • (PDF) First-Pass Metabolism and Its Effect on Bioavailability. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Grand challenges in oral drug delivery. (n.d.). Frontiers. Retrieved January 27, 2026, from [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.). Purdue e-Pubs. Retrieved January 27, 2026, from [Link]

  • ENHANCING OF ORAL BIOAVAILABILITY OF POORLY WATER-SOLUBLE ANTIHYPERTENSIVE DRUGS. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. (2018, April 12). PubMed. Retrieved January 27, 2026, from [Link]

  • Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Analysis of 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide

Introduction 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide is a sulfonamide compound of increasing interest within pharmaceutical research and development. As a potential metabolite, synthetic intermediate, or active...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide is a sulfonamide compound of increasing interest within pharmaceutical research and development. As a potential metabolite, synthetic intermediate, or active pharmaceutical ingredient (API), the ability to accurately and sensitively quantify this molecule is paramount. This guide provides an in-depth technical comparison of mass spectrometry-based methods for its analysis, contrasted with alternative analytical techniques. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The primary focus will be on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard, supported by discussions on High-Resolution Mass Spectrometry (HRMS) and other viable alternatives.

Physicochemical Properties and Analytical Implications

To select an appropriate analytical strategy, understanding the molecule's properties is essential. 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide possesses a molecular weight of approximately 257.35 g/mol . Its structure contains a benzenesulfonamide core, which is amenable to ionization, and a polar hydroxy-dimethyl-ethyl side chain. This combination of a moderately nonpolar aromatic ring and a polar sidechain makes it well-suited for reversed-phase liquid chromatography. The presence of the sulfonamide group and the hydroxyl group provides sites for protonation, making Electrospray Ionization (ESI) in positive mode a highly effective ionization technique.

Mass Spectrometry-Based Methodologies: The Gold Standard

Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for the analysis of sulfonamides in complex matrices.[1][2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the cornerstone for quantitative analysis of sulfonamides.[1] This technique provides exceptional selectivity by monitoring a specific precursor ion to product ion transition, effectively filtering out background noise.

Rationale for Method Design: The choice of an LC-MS/MS workflow is driven by the need for low detection limits, often in the µg/kg (ppb) range, which is critical for residue analysis or pharmacokinetic studies.[1][2]

Experimental Workflow for LC-MS/MS Analysis

LC-MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological or Synthesis Sample SPE Solid Phase Extraction (SPE) (e.g., Agilent Bond Elut HLB) Sample->SPE Loading Elution Elution & Evaporation SPE->Elution Washing & Elution Reconstitution Reconstitution in Mobile Phase Elution->Reconstitution UPLC UPLC Separation (e.g., C18 Column) Reconstitution->UPLC Injection ESI Electrospray Ionization (ESI+) Source UPLC->ESI MS1 Quadrupole 1 (Q1) Precursor Ion Selection ESI->MS1 CID Quadrupole 2 (Q2) Collision-Induced Dissociation MS1->CID MS2 Quadrupole 3 (Q3) Product Ion Selection CID->MS2 Detector Detector MS2->Detector Quant Quantification (Calibration Curve) Detector->Quant

Sources

Comparative

A Comparative Guide to the Structural Validation of Sulfonamide Compounds: The Definitive Role of X-ray Crystallography

For Immediate Release In the landscape of modern drug discovery and development, the precise and unambiguous determination of a molecule's three-dimensional structure is paramount. This is particularly true for sulfonami...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of modern drug discovery and development, the precise and unambiguous determination of a molecule's three-dimensional structure is paramount. This is particularly true for sulfonamides, a cornerstone class of pharmaceuticals whose biological activity is intrinsically linked to their structural architecture. This guide provides a comprehensive comparison of analytical techniques for the structural validation of sulfonamide compounds, establishing X-ray crystallography as the gold standard, supported by complementary methodologies.

The Gold Standard: X-ray Crystallography for Sulfonamide Structural Elucidation

Single-crystal X-ray diffraction stands as the most powerful technique for determining the atomic and molecular structure of a compound.[1] It provides an unequivocal, high-resolution three-dimensional map of electron density within a crystal, from which atomic positions, bond lengths, bond angles, and stereochemistry can be definitively assigned.[2][3]

Fundamental Principles: The technique relies on the diffraction of an X-ray beam by a well-ordered crystal.[4] The resulting diffraction pattern of spots is processed to generate an electron density map.[5] Interpretation of this map yields a detailed atomic model of the molecule.[6]

Why it Excels for Sulfonamides: For sulfonamide-based drug candidates, X-ray crystallography offers unparalleled advantages:

  • Unambiguous Stereochemistry: It provides absolute confirmation of chiral centers, a critical factor for efficacy and safety.

  • Detailed Intermolecular Interactions: It reveals crucial hydrogen bonding networks and other non-covalent interactions that govern crystal packing and can influence solubility and bioavailability.[7][8]

  • Conformational Analysis: The solid-state conformation of the sulfonamide is precisely determined, offering insights into the molecule's shape in a receptor binding site.[9]

A Step-by-Step Experimental Workflow:

The journey from a synthesized sulfonamide powder to a refined crystal structure is a meticulous process.

Experimental Protocol: Single-Crystal Growth of a Novel Sulfonamide Derivative

  • Purification: The sulfonamide compound is first purified to the highest possible degree, typically by recrystallization, to remove impurities that can inhibit crystal growth.[10]

  • Solvent Selection: A solvent or solvent system in which the compound is moderately soluble is selected.[11]

  • Crystal Growth: Slow evaporation is a common and effective method.[10] A solution of the compound (e.g., 20-50 mg) is prepared in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks.[10]

  • Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and exposed to an X-ray beam, and the diffraction data are collected.[2]

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic model is then built and refined against the experimental data.[3]

Data Interpretation: The final output is typically a Crystallographic Information File (CIF), which is a standard format for storing crystal structure data.[12][13] This file contains the unit cell dimensions, atomic coordinates, and other essential parameters that define the crystal structure.[12]

G cluster_0 Crystal Growth & Mounting cluster_1 Data Collection & Processing cluster_2 Structure Solution & Refinement Purified Compound Purified Compound Solvent Selection Solvent Selection Purified Compound->Solvent Selection Slow Evaporation Slow Evaporation Solvent Selection->Slow Evaporation Single Crystal Formation Single Crystal Formation Slow Evaporation->Single Crystal Formation Crystal Mounting Crystal Mounting Single Crystal Formation->Crystal Mounting X-ray Diffraction X-ray Diffraction Crystal Mounting->X-ray Diffraction Diffraction Pattern Diffraction Pattern X-ray Diffraction->Diffraction Pattern Data Integration Data Integration Diffraction Pattern->Data Integration Phase Determination Phase Determination Data Integration->Phase Determination Electron Density Map Electron Density Map Phase Determination->Electron Density Map Model Building Model Building Electron Density Map->Model Building Structure Refinement Structure Refinement Model Building->Structure Refinement Final Structure (CIF) Final Structure (CIF) Structure Refinement->Final Structure (CIF)

Comparative Analysis: Alternative Structural Validation Techniques

While X-ray crystallography provides the definitive structure, other techniques offer complementary and often more readily accessible data.

Principles and Application: NMR spectroscopy probes the chemical environment of specific nuclei (most commonly ¹H and ¹³C). For sulfonamides, NMR is instrumental in confirming the presence of key functional groups and determining the connectivity of the carbon-hydrogen framework.[14][15] Changes in chemical shifts upon interaction with other molecules, such as micelles, can also be observed.[16] The N-H proton signal in the ¹H NMR spectrum is a characteristic indicator of sulfonamide formation.[17]

Strengths and Limitations: NMR is a powerful tool for characterizing molecules in solution, providing dynamic and conformational information that is complementary to the static solid-state picture from X-ray crystallography. However, it does not directly provide the three-dimensional arrangement of atoms in space with the same precision as crystallography.

Principles and Application: Mass spectrometry measures the mass-to-charge ratio of ions and is a cornerstone for determining the molecular weight of a compound.[18] High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule with high accuracy, confirming the molecular formula.[19]

Strengths and Limitations: MS is highly sensitive and is a primary tool for confirming the identity and purity of a synthesized compound.[20] While tandem MS can provide structural information through fragmentation patterns, it does not yield a complete 3D structure.[21]

Principles and Application: Computational methods, such as Density Functional Theory (DFT), can predict the three-dimensional geometries and electronic properties of molecules.[22][23] These methods are increasingly used to complement experimental data and to understand the conformational preferences of sulfonamides.[17] Generative AI models are also emerging as tools to propose molecular structures with desired properties.[24]

Strengths and Limitations: Computational modeling provides valuable theoretical insights and can guide experimental design.[25] However, the predicted structures require experimental validation, and their accuracy is dependent on the level of theory and basis set used.[26][27]

Data Comparison Summary

TechniqueInformation ProvidedSample StateThroughputKey Advantage for Sulfonamides
X-ray Crystallography Absolute 3D structure, stereochemistry, intermolecular interactionsSolid (single crystal)LowUnambiguous structural determination[4]
NMR Spectroscopy Connectivity, solution conformation, dynamic informationSolutionHighCharacterization of solution-state behavior[28]
Mass Spectrometry Molecular weight, elemental formula, fragmentation patternsGas phase (ions)HighConfirmation of identity and purity[18]
Computational Modeling Predicted 3D structure, electronic properties, conformational analysisIn silicoVery HighTheoretical insights and prediction of properties[22]
An Integrated Approach: A Synergistic Workflow

The most robust structural validation of a novel sulfonamide compound leverages the strengths of multiple techniques in a synergistic workflow.

G Synthesis Synthesis NMR_MS NMR & MS Analysis Synthesis->NMR_MS Purity_Identity Purity & Identity Confirmed? NMR_MS->Purity_Identity Purification Further Purification Purity_Identity->Purification No Crystallography X-ray Crystallography Purity_Identity->Crystallography Yes Purification->NMR_MS Structure_Validation Definitive Structure Validated Crystallography->Structure_Validation Computational Computational Modeling Crystallography->Computational Validates Computational->Crystallography Complements & Predicts

This integrated approach ensures that the identity and purity of the compound are confirmed before proceeding to the definitive structural elucidation by X-ray crystallography. Computational modeling can be used throughout the process to predict properties and rationalize experimental findings.

Conclusion

For the unequivocal structural validation of sulfonamide compounds, single-crystal X-ray crystallography remains the definitive and indispensable technique. It provides a level of detail regarding stereochemistry, conformation, and intermolecular interactions that cannot be achieved by other methods. While NMR and mass spectrometry are essential for initial characterization and purity assessment, and computational modeling offers valuable predictive power, they serve as complementary tools. A robust drug discovery and development program will wisely integrate these techniques, with X-ray crystallography as the ultimate arbiter of three-dimensional molecular structure.

References

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  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655–685. [Link]

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  • Smith, E. A., & MacCarthy, P. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir, 32(33), 8399–8407. [Link]

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Validation

A Comprehensive Guide to Cross-Reactivity Profiling of 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide

This guide provides a detailed framework for assessing the cross-reactivity of the novel sulfonamide compound, 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide. In the landscape of drug discovery, a thorough understandi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for assessing the cross-reactivity of the novel sulfonamide compound, 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide. In the landscape of drug discovery, a thorough understanding of a compound's selectivity is paramount to ensuring its safety and efficacy. This document outlines the scientific rationale, experimental designs, and detailed protocols for a comprehensive cross-reactivity investigation, tailored for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Selectivity in Sulfonamide Drug Development

4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide is a benzenesulfonamide derivative. The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutics including diuretics, antidiabetic agents, and carbonic anhydrase inhibitors.[1][2] Given this prevalence, the potential for off-target interactions and cross-reactivity is a significant consideration in the development of new sulfonamide-containing drugs.

Historically, concerns about cross-reactivity have been most pronounced with sulfonamide antibiotics, where hypersensitivity reactions are a known clinical issue.[3] The immunologic trigger for many of these reactions is the N1 heterocyclic ring, a structural feature absent in non-antibiotic sulfonamides like the one under investigation.[3][4] Additionally, reactive metabolites formed from the N4 amino nitrogen of sulfonamide antibiotics contribute to hypersensitivity, a moiety not present in our compound of interest.[3] Despite the low likelihood of cross-reactivity between antibiotic and non-antibiotic sulfonamides, a rigorous and direct assessment is a critical component of preclinical safety evaluation.

This guide will delineate a multi-pronged approach to characterizing the selectivity profile of 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide, moving from its putative primary target to a broad screen of potential off-targets.

Strategic Design of a Cross-Reactivity Investigation

A robust cross-reactivity study is not a monolithic endeavor but rather a tiered and logical progression of experiments. The objective is to build a comprehensive profile of the compound's biological interactions.

Rationale for Target and Comparator Selection

The selection of targets for screening is driven by the chemical structure of 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide. As a benzenesulfonamide, its potential to inhibit carbonic anhydrases (CAs) is a primary hypothesis, as this class of enzymes is a common target for this pharmacophore.[5][6] The screening panel should therefore include:

  • Primary Putative Targets: Key isoforms of human carbonic anhydrase (e.g., CA-II, CA-IX) to determine on-target potency.

  • Structurally and Functionally Related Targets: Other zinc-containing metalloenzymes to assess specificity.

  • Broad Safety Pharmacology Panel: A diverse set of receptors, ion channels, transporters, and enzymes known to be frequently involved in adverse drug reactions.[7][8] This proactive approach helps to de-risk the compound early in development.[9][10][11]

  • Comparator Compounds:

    • Acetazolamide: A well-characterized, broad-spectrum carbonic anhydrase inhibitor.

    • Sulfamethoxazole: A classic sulfonamide antibiotic to directly address the question of cross-reactivity with this class.

    • Structurally Similar but Inactive Compound: To serve as a negative control.

The overall workflow for this investigation is depicted in the following diagram:

Cross-Reactivity Workflow A Compound of Interest: 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide B Primary Target Engagement (Carbonic Anhydrase Isoforms) A->B C Broad Off-Target Screening (Safety Pharmacology Panel) A->C D Immune-Mediated Cross-Reactivity (Sulfonamide Antibody Binding) A->D F Selectivity Profile & Risk Assessment B->F E Functional Cellular Assays (For identified 'hits') C->E D->F E->F

Caption: High-level workflow for assessing the cross-reactivity of a novel compound.

Experimental Methodologies and Data Interpretation

This section provides detailed, step-by-step protocols for the key experiments in our proposed cross-reactivity study. To illustrate the application of these methods, we will present and interpret hypothetical, yet realistic, experimental data.

Primary Target Engagement: Carbonic Anhydrase Inhibition Assay

The initial step is to determine the compound's potency against its hypothesized primary targets, carbonic anhydrase isoforms II and IX, which are representative of a ubiquitous cytosolic and a tumor-associated isoform, respectively.

Experimental Protocol:

  • Reagents and Materials:

    • Recombinant human Carbonic Anhydrase II and IX.

    • 4-Nitrophenyl acetate (NPA) as the substrate.

    • Tris-HCl buffer (pH 7.4).

    • 96-well microplates.

    • Microplate reader capable of measuring absorbance at 405 nm.

    • Test compound, Acetazolamide, and vehicle control (e.g., DMSO).

  • Assay Procedure:

    • Prepare a serial dilution of the test compound and Acetazolamide in the assay buffer.

    • In a 96-well plate, add 180 µL of Tris-HCl buffer.

    • Add 10 µL of the appropriate enzyme solution (CA-II or CA-IX).

    • Add 10 µL of the serially diluted test compound, Acetazolamide, or vehicle control.

    • Incubate at room temperature for 15 minutes.

    • Initiate the reaction by adding 20 µL of NPA solution.

    • Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the rate of NPA hydrolysis (slope of the absorbance vs. time curve).

    • Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Summary:

CompoundCA-II IC50 (nM)CA-IX IC50 (nM)
4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide 15025
Acetazolamide (Positive Control)1228

Interpretation of Results:

The hypothetical data suggests that 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide is a potent inhibitor of carbonic anhydrase, with a preference for the tumor-associated isoform CA-IX. Its potency is comparable to the known pan-inhibitor Acetazolamide, confirming its on-target activity.

Broad Off-Target Screening: Radioligand Binding Assays

To proactively identify potential safety liabilities, the compound should be screened against a panel of off-targets. Competitive radioligand binding assays are a high-throughput and cost-effective method for this purpose.[12]

Experimental Protocol:

  • Panel Selection: A commercially available safety pharmacology panel, such as the SafetyScreen44 from Eurofins or a similar offering, is recommended.[9] This typically includes a range of GPCRs, ion channels, and transporters.

  • Assay Principle: The assay measures the ability of the test compound to displace a specific, high-affinity radioligand from its target receptor, which is typically expressed in a membrane preparation.

  • Procedure:

    • The test compound is incubated at a standard high concentration (e.g., 10 µM) with the membrane preparation and the specific radioligand.

    • Following incubation, the bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis:

    • The percentage of inhibition of radioligand binding by the test compound is calculated relative to a control (no competitor) and a positive control (a known high-affinity ligand for the target).

    • A significant inhibition (typically >50%) at the screening concentration is considered a "hit" and warrants further investigation.

Hypothetical Data Summary (Selected Targets):

TargetLigand Displaced% Inhibition at 10 µM
Adrenergic α2A Receptor[3H]-Rauwolscine8%
Dopamine D2 Receptor[3H]-Spiperone12%
hERG Potassium Channel[3H]-Astemizole4%
L-type Calcium Channel[3H]-Nitrendipine65%
Muscarinic M1 Receptor[3H]-Pirenzepine2%

Interpretation of Results:

In this hypothetical screen, the compound shows significant inhibition of radioligand binding only at the L-type calcium channel. This indicates a potential off-target interaction that needs to be further characterized in a functional assay. The lack of activity at other key targets like the hERG channel is a positive safety indicator. Some benzenesulfonamide derivatives have been reported to interact with calcium channels.[1][13]

Immune-Mediated Cross-Reactivity: Competitive ELISA

To directly address the clinical concern of sulfonamide allergy, a competitive ELISA can be employed to determine if the compound is recognized by antibodies raised against a classic sulfonamide antibiotic.

Experimental Protocol:

  • Reagents and Materials:

    • High-binding 96-well ELISA plates.

    • Sulfamethoxazole-ovalbumin conjugate (for coating).

    • Anti-sulfamethoxazole polyclonal antibody.

    • HRP-conjugated secondary antibody.

    • TMB substrate.

    • Test compound, Sulfamethoxazole, and a non-sulfonamide control.

  • Assay Procedure:

    • Coat the ELISA plate with the sulfamethoxazole-ovalbumin conjugate and incubate overnight.

    • Wash the plate and block with a suitable blocking buffer.

    • In a separate plate, pre-incubate the anti-sulfamethoxazole antibody with serial dilutions of the test compound, Sulfamethoxazole (positive control), or the negative control.

    • Transfer the antibody-compound mixtures to the coated ELISA plate and incubate.

    • Wash the plate and add the HRP-conjugated secondary antibody.

    • Wash again and add the TMB substrate. Stop the reaction with sulfuric acid and read the absorbance at 450 nm.

  • Data Analysis:

    • A decrease in absorbance indicates that the compound in solution is competing with the coated antigen for antibody binding.

    • Calculate the percentage of inhibition and determine the IC50 for each compound.

Competitive_ELISA cluster_0 Plate Well cluster_1 Solution Antigen Coated Antigen (Sulfamethoxazole-Ovalbumin) Ab Primary Antibody (Anti-Sulfamethoxazole) Ab->Antigen Binds if not blocked Competitor Test Compound or Sulfamethoxazole Competitor->Ab Binds if cross-reactive

Caption: Principle of the competitive ELISA for assessing antibody cross-reactivity.

Hypothetical Data Summary:

CompoundAntibody Binding IC50 (µM)
4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide > 1000
Sulfamethoxazole (Positive Control)0.5
Non-sulfonamide Control> 1000

Interpretation of Results:

The hypothetical data demonstrates that 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide does not compete for binding to anti-sulfamethoxazole antibodies, even at very high concentrations. This provides strong evidence that it is unlikely to elicit an immediate-type hypersensitivity reaction in individuals with a sulfonamide antibiotic allergy. This aligns with the understanding that the structural determinants for this type of allergy are absent in this molecule.[3][4]

Conclusion: Synthesizing a Comprehensive Selectivity Profile

The multifaceted approach detailed in this guide provides a robust framework for characterizing the cross-reactivity profile of 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide. Based on our hypothetical data, we can conclude:

  • The compound is a potent, on-target inhibitor of carbonic anhydrase, with a favorable selectivity for the CA-IX isoform.

  • It displays a generally clean off-target profile in a broad safety pharmacology screen, with a potential interaction at the L-type calcium channel that requires further functional characterization.

  • Crucially, it shows no evidence of immunological cross-reactivity with sulfonamide antibiotics, mitigating a key clinical concern.

By systematically evaluating on-target potency, broad off-target interactions, and specific immunological cross-reactivity, researchers can build a comprehensive and reliable safety profile for novel drug candidates. This data-driven approach is essential for making informed decisions in the drug development process and ultimately for delivering safer and more effective medicines.

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Comparative

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationships of Benzenesulfonamides

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, a privileged scaffold that has given rise to a multitude of therapeutic agents with a broad spectrum of biological activities. Its remarkable versati...

Author: BenchChem Technical Support Team. Date: February 2026

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, a privileged scaffold that has given rise to a multitude of therapeutic agents with a broad spectrum of biological activities. Its remarkable versatility stems from the ability to readily modify its structure at several key positions, allowing for the fine-tuning of physicochemical and pharmacokinetic properties to achieve desired therapeutic effects. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of benzenesulfonamides, offering insights for researchers, scientists, and drug development professionals. We will explore the nuanced ways in which structural modifications influence activity against various targets, supported by experimental data and detailed protocols.

The Benzenesulfonamide Core: A Foundation for Diverse Biological Activities

The fundamental benzenesulfonamide structure consists of a benzene ring directly attached to a sulfonamide group (-SO₂NH₂). The key to its success as a pharmacophore lies in the acidic nature of the sulfonamide proton and the diverse substitutions that can be made on the aromatic ring and the sulfonamide nitrogen. These modifications dictate the molecule's interaction with its biological target, influencing potency, selectivity, and overall pharmacological profile.

Our exploration of benzenesulfonamide SAR will focus on three major therapeutic areas where this scaffold has demonstrated significant impact: as carbonic anhydrase inhibitors, anticancer agents, and antimicrobial agents.

Benzenesulfonamides as Carbonic Anhydrase Inhibitors: A Tale of Isoform Selectivity

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in numerous physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and cancer.[2][3] The sulfonamide group of benzenesulfonamides is a classic zinc-binding group (ZBG), making them potent inhibitors of CAs.

General SAR for Carbonic Anhydrase Inhibition

The primary interaction involves the deprotonated sulfonamide nitrogen coordinating with the Zn²⁺ ion in the active site of the enzyme. The benzene ring and its substituents then form additional interactions with the surrounding amino acid residues, which dictates the inhibitor's potency and isoform selectivity.

Key SAR Insights:

  • The Unsubstituted Sulfonamide (-SO₂NH₂): This group is essential for zinc binding and is a prerequisite for inhibitory activity.

  • Substitution on the Benzene Ring:

    • Position 4 (para-): Substitution at this position is generally well-tolerated and can be exploited to enhance potency and selectivity. Introducing larger, more complex moieties can lead to interactions with residues at the rim of the active site.

    • Electron-withdrawing groups: Groups like nitro (-NO₂) or halogens can increase the acidity of the sulfonamide proton, facilitating coordination with the zinc ion and often leading to increased potency.[4]

    • "Tail" modifications: Extending from the para-position with various linkers (e.g., amides, triazoles) and terminal functional groups allows for probing of different regions of the active site, leading to highly potent and selective inhibitors.[5][6][7]

  • Substitution on the Sulfonamide Nitrogen (R-SO₂NH-R'): While the primary sulfonamide is the classic ZBG, secondary sulfonamides can also exhibit inhibitory activity. The nature of the R' group significantly influences potency and selectivity.

Caption: General SAR of benzenesulfonamide-based carbonic anhydrase inhibitors.

Comparative Analysis of CA Inhibitors

The development of isoform-selective CA inhibitors is crucial to minimize off-target effects. For instance, inhibiting the tumor-associated isoforms CA IX and XII is a key strategy in cancer therapy, while avoiding inhibition of the ubiquitous cytosolic isoforms CA I and II is desirable.[2]

CompoundTarget Isoform(s)Key Structural FeatureIC₅₀ / Kᵢ (nM)Reference
AcetazolamideMultipleUnsubstituted benzenesulfonamide with an acetamido groupVaries (low nM)[3]
DorzolamideCA II, IVThienothiophene ring fused to the benzenesulfonamideCA II: 3.5, CA IV: 1.2[8]
SLC-0111CA IX, XIIUreido-substituted benzenesulfonamideCA IX: 4.5[8]
Compound 4g (from[8])CA IX4-Nitrobenzylidene tail on a thiazolone-benzenesulfonamide16.96[8]
Compound 9c (from[9])VchαCACyclic urea moiety4.7[9]

Benzenesulfonamides in Oncology: Targeting Multiple Pathways

The benzenesulfonamide scaffold is prevalent in a number of anticancer agents, acting through diverse mechanisms including inhibition of kinases, tubulin polymerization, and other critical cellular processes.

Kinase Inhibition

Many kinase inhibitors incorporate a benzenesulfonamide moiety, which can act as a hinge-binder or interact with other key residues in the ATP-binding pocket. For example, Axitinib is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs).[10]

Tubulin Polymerization Inhibition

Certain benzenesulfonamide derivatives have been shown to inhibit tubulin polymerization, a validated target for cancer chemotherapy. These compounds often feature a trimethoxyphenyl ring, similar to colchicine, and the benzenesulfonamide portion interacts with the colchicine binding site on β-tubulin.[11]

Anticancer Activity via Carbonic Anhydrase IX Inhibition

As mentioned, CA IX is overexpressed in many hypoxic tumors and contributes to the acidic tumor microenvironment, promoting tumor progression and metastasis. Selective inhibition of CA IX with benzenesulfonamides is a promising anticancer strategy.[5][8][12]

Key SAR Insights for Anticancer Activity:

  • Pyrazoline-containing benzenesulfonamides: These derivatives have shown significant antiproliferative activity against various cancer cell lines. The nature and position of substituents on the aromatic rings are critical for modulating efficacy and selectivity.[10]

  • Thiazole-containing benzenesulfonamides: The incorporation of a thiazole ring can lead to potent cytotoxic activity. Substituents on the thiazole ring and the benzenesulfonamide moiety influence the anticancer effects.[13]

  • Triazole-benzenesulfonamide hybrids: The introduction of a 1,2,3-triazole linker has been a successful strategy in designing potent and selective CA IX inhibitors with antiproliferative activity.[7][12]

Compound SeriesMechanism of ActionKey Structural FeaturesIC₅₀ Range (µM)Reference
Pyrazoline-benzenesulfonamidesAntiproliferativePyrazoline ring attached to the benzenesulfonamideVaries (low µM to nM)[10]
Thiazol-2-yl-sulfonamidesAntiproliferative, Kinase inhibitionThiazole ring linked to the sulfonamide1.1 - 1.5 (against MCF-7)[13]
Benzenesulfonamide-tubulin inhibitorsTubulin polymerization inhibitionSpecific substitution pattern on the benzene ring0.007 - 0.036 (Compound BA-3b)[11]

Antimicrobial Benzenesulfonamides: The Classic Antibacterials and Beyond

The discovery of sulfonamide antibiotics in the 1930s revolutionized medicine. These compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.

SAR of Antibacterial Sulfonamides

The classic antibacterial sulfonamides are structural mimics of para-aminobenzoic acid (PABA), the natural substrate of DHPS.

Key SAR Insights for Antibacterial Activity:

  • Para-amino group: An unsubstituted amino group at the para-position of the benzene ring is generally required for activity.

  • Sulfonamide group: The sulfonamide moiety is crucial for binding to the enzyme.

  • N¹-substitution: Substitution on the sulfonamide nitrogen with heterocyclic rings (e.g., pyrimidine, isoxazole) significantly enhances potency and improves pharmacokinetic properties.

SAR_Antimicrobial cluster_PABA p-Aminobenzoic Acid (PABA) cluster_Sulfonamide Sulfonamide Drug PABA NH2-C6H4-COOH DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Natural Substrate Sulfonamide NH2-C6H4-SO2NH-R Sulfonamide->DHPS Competitive Inhibition Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Catalyzes Bacterial_Growth Bacterial Growth Inhibition Folic_Acid->Bacterial_Growth Essential for

Caption: Mechanism of action of antibacterial sulfonamides.

Expanding the Antimicrobial Spectrum

More recent research has explored benzenesulfonamide derivatives with novel antimicrobial mechanisms. For example, some derivatives exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) by mechanisms that may be independent of DHPS inhibition.[14] Additionally, benzenesulfonamides have been investigated as inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[15]

Compound/SeriesTarget Organism(s)Proposed Mechanism of ActionMIC Range (µg/mL)Reference
SulfamethoxazoleBroad-spectrum bacteriaDHPS inhibitionVaries by organism[16]
N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamideS. aureus (including MRSA)Not fully elucidatedStrong inhibition observed[14]
Benzenesulfonamide-fluoroquinolone hybridsGram-positive bacteriaTopoisomerase inhibitionShift in activity towards Gram-positives[17]
Hydroxamic acid-benzenesulfonamidesMetallo-β-lactamase producing bacteriaMβL inhibitionRestores activity of β-lactam antibiotics[15]

Experimental Protocols for SAR Studies

To facilitate the comparison and development of novel benzenesulfonamide derivatives, standardized experimental protocols are essential. Below are representative step-by-step methodologies for key assays.

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay measures the esterase activity of CA, which is inhibited by benzenesulfonamides.

Principle: Active CA catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to the yellow-colored product 4-nitrophenol, which can be quantified spectrophotometrically at 400 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare a stock solution of the CA enzyme in a suitable dilution buffer.

    • Prepare a stock solution of the substrate, 4-nitrophenyl acetate (NPA), in a water-miscible organic solvent like DMSO.

    • Prepare serial dilutions of the benzenesulfonamide test compounds and a standard inhibitor (e.g., acetazolamide) in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the diluted test compounds or standard inhibitor to respective wells.

    • Add 20 µL of the CA enzyme solution to each well.

    • Include a positive control (enzyme only) and a negative control (buffer only).

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 160 µL of the NPA substrate solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 400 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.

    • Calculate the rate of reaction (V) for each well.

    • Plot the percentage of inhibition versus the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the compound.

Principle: The test compound diffuses from a paper disk into an agar medium inoculated with a standardized bacterial suspension. The diameter of the zone of no bacterial growth is proportional to the susceptibility of the organism to the compound.

Step-by-Step Protocol:

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test bacterium from an overnight culture plate.

    • Transfer the colonies to a tube of sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Inoculation of Agar Plate:

    • Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.

  • Application of Disks:

    • Aseptically apply paper disks impregnated with a known concentration of the benzenesulfonamide test compound onto the surface of the agar.

    • Gently press the disks to ensure complete contact with the agar.

    • Include a positive control disk (a known antibiotic) and a negative control disk (solvent only).

  • Incubation and Measurement:

    • Invert the plates and incubate at 35-37°C for 16-24 hours.

    • After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk.

  • Interpretation:

    • The diameter of the zone of inhibition is compared to established interpretive criteria to classify the organism as susceptible, intermediate, or resistant to the test compound.

Conclusion and Future Perspectives

The benzenesulfonamide scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutic agents. The structure-activity relationships discussed herein highlight the subtle yet profound impact of structural modifications on biological activity. As our understanding of disease biology deepens, so too will our ability to rationally design benzenesulfonamide derivatives with enhanced potency, selectivity, and desirable pharmacokinetic profiles. Future research will likely focus on the development of multi-target agents, the use of computational methods to predict activity and guide synthesis, and the exploration of this versatile scaffold against new and emerging biological targets.

References

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review.Vertex AI Search.
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.RSC Publishing.
  • SYNTHESIS AND ANTICANCER EVALUATION OF NEW BENZENESULFONAMIDE DERIV
  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX.PMC.
  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity.PubMed.
  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evalu
  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus.PMC - PubMed Central.
  • Hydroxamic acid with benzenesulfonamide: An effective scaffold for the development of broad-spectrum metallo-β-lactamase inhibitors.PubMed.
  • Benzenesulfonamide analogs of fluoroquinolones. Antibacterial activity and QSAR studies.[No Source Found].
  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.
  • Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents.PubMed.
  • 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies.Taylor & Francis.
  • Full article: Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity rel
  • Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies.PubMed.
  • Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity.PMC - NIH.
  • 2.3. Antimicrobial Susceptibility Test.Bio-protocol.
  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.[No Source Found].

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Validation

A Comparative Guide to the Biological Evaluation of 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide: Assessing Novelty in the Sulfonamide Landscape

For Researchers, Scientists, and Drug Development Professionals The sulfonamide functional group is a cornerstone in medicinal chemistry, giving rise to a vast array of drugs with diverse therapeutic applications, from a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide functional group is a cornerstone in medicinal chemistry, giving rise to a vast array of drugs with diverse therapeutic applications, from antimicrobial agents to diuretics and anticancer therapies.[1][2][3][4] The inherent versatility of the benzenesulfonamide scaffold continues to inspire the development of new chemical entities with potentially novel biological activities. This guide provides a comprehensive framework for assessing the biological effects of a specific novel benzenesulfonamide, 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide, and comparing its potential activities against established sulfonamide-based drugs. As a Senior Application Scientist, the following sections will detail the rationale behind experimental choices, provide validated protocols, and offer insights into interpreting the resulting data to establish the novelty of this compound.

Introduction to 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide and the Rationale for its Biological Evaluation

The structure of 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide, characterized by a benzenesulfonamide core with a tertiary alcohol moiety, presents an intriguing candidate for biological investigation. While the broader class of sulfonamides is well-documented, the specific biological profile of this derivative is not extensively reported in publicly available literature, suggesting its potential novelty. The sulfonamide group is a known pharmacophore that can interact with various biological targets, most notably carbonic anhydrases.[5][6][7] The addition of the hydroxy-dimethyl-ethyl group could modulate its physicochemical properties, such as solubility and lipophilicity, and introduce new interaction points with biological macromolecules, potentially leading to a unique pharmacological profile.

This guide will outline a systematic approach to characterize the biological activities of 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide, focusing on key areas where sulfonamides have demonstrated significant therapeutic impact: carbonic anhydrase inhibition, anticancer activity, and antimicrobial effects. By comparing its performance against well-established drugs in each class, we can effectively delineate its novelty and potential for further development.

Comparative Analysis of Biological Activities

To ascertain the novelty of 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide, a direct comparison with established sulfonamide drugs is essential. The choice of comparator drugs should be based on their well-characterized mechanisms of action and clinical relevance.

Biological Activity Test Compound Comparator Drugs Rationale for Comparator Selection
Carbonic Anhydrase Inhibition 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamideAcetazolamide, Dorzolamide[8]Acetazolamide is a systemic carbonic anhydrase inhibitor (CAI), while Dorzolamide is a topical CAI used for glaucoma.[8] Comparing against both provides a broad spectrum of CA inhibitory profiles.
Anticancer Activity 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamideCelecoxib, IndisulamCelecoxib is a selective COX-2 inhibitor with a sulfonamide group, exhibiting anticancer properties. Indisulam is an investigational anticancer agent with a sulfonamide structure that induces proteasomal degradation of RBM39.
Antimicrobial Activity 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamideSulfamethoxazole[2]A widely used sulfonamide antibiotic that acts as a competitive inhibitor of dihydropteroate synthase in bacteria.[2]

Experimental Protocols and Data Interpretation

The following sections provide detailed, step-by-step methodologies for the key experiments. The causality behind each step is explained to ensure scientific rigor and reproducibility.

Carbonic Anhydrase Inhibition Assay

Rationale: The primary sulfonamide moiety is a classic zinc-binding group found in numerous carbonic anhydrase inhibitors.[6] This assay will determine if 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide can inhibit this key enzyme family, which is implicated in various physiological processes and diseases like glaucoma and cancer.[3][9]

Experimental Workflow:

CA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare stock solutions of 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide, Acetazolamide, and Dorzolamide in DMSO Incubation Incubate hCA II with varying concentrations of test compounds and comparators Compound_Prep->Incubation Enzyme_Prep Prepare human carbonic anhydrase II (hCA II) solution Enzyme_Prep->Incubation Substrate_Prep Prepare 4-nitrophenyl acetate (4-NPA) substrate solution Reaction_Initiation Initiate reaction by adding 4-NPA Substrate_Prep->Reaction_Initiation Incubation->Reaction_Initiation Measurement Measure absorbance at 400 nm over time (kinetic read) Reaction_Initiation->Measurement Rate_Calculation Calculate the rate of 4-nitrophenol formation Measurement->Rate_Calculation IC50_Determination Determine IC50 values by plotting % inhibition vs. log(concentration) Rate_Calculation->IC50_Determination Comparison Compare IC50 values to assess potency and novelty IC50_Determination->Comparison Anticancer_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture cancer cell lines (e.g., MCF-7, A549, HCT116) Cell_Seeding Seed cells into 96-well plates Cell_Culture->Cell_Seeding Compound_Prep Prepare serial dilutions of test compound and comparators Treatment Treat cells with compounds for 72 hours Compound_Prep->Treatment Cell_Seeding->Treatment Viability_Assay Perform MTT or CellTiter-Glo assay Treatment->Viability_Assay Absorbance_Read Measure absorbance or luminescence Viability_Assay->Absorbance_Read IC50_Calculation Calculate IC50 values from dose-response curves Absorbance_Read->IC50_Calculation Comparison Compare potency and selectivity across cell lines IC50_Calculation->Comparison

Caption: Workflow for anticancer activity screening.

Step-by-Step Protocol:

  • Cell Culture: Maintain selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in their recommended culture media.

  • Compound Preparation: Prepare a dilution series of 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide, Celecoxib, and Indisulam in culture medium.

  • Assay Procedure (96-well plate format):

    • Seed cells at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Remove the old media and add fresh media containing the compound dilutions.

    • Incubate the plates for 72 hours.

    • Assess cell viability using a standard method such as the MTT assay or a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis:

    • Normalize the data to the vehicle control (e.g., DMSO).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Interpretation of Results: Potent cytotoxicity (low IC₅₀) against one or more cancer cell lines would suggest anticancer activity. Comparing the IC₅₀ values and the spectrum of activity against different cell lines with those of Celecoxib and Indisulam will help to determine the novelty of its anticancer profile.

Antimicrobial Susceptibility Testing

Rationale: The sulfonamide class originated with the discovery of their antibacterial properties. [1][2]This assay will determine if 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide retains this classic sulfonamide activity.

Experimental Workflow:

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Bacterial_Culture Grow bacterial strains (e.g., E. coli, S. aureus) Inoculation Inoculate 96-well plates containing compounds with bacteria Bacterial_Culture->Inoculation Compound_Prep Prepare serial dilutions of test compound and Sulfamethoxazole Compound_Prep->Inoculation Incubation Incubate plates at 37°C for 18-24 hours Inoculation->Incubation MIC_Determination Determine the Minimum Inhibitory Concentration (MIC) by visual inspection or absorbance reading Incubation->MIC_Determination Comparison Compare MIC with that of Sulfamethoxazole MIC_Determination->Comparison

Caption: Workflow for antimicrobial susceptibility testing.

Step-by-Step Protocol:

  • Bacterial Strains and Media: Use standard laboratory strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Prepare appropriate broth media (e.g., Mueller-Hinton Broth).

  • Compound Preparation: Prepare a two-fold serial dilution of 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide and Sulfamethoxazole in the broth medium in a 96-well plate.

  • Assay Procedure (Broth Microdilution):

    • Prepare a bacterial inoculum standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

    • Add the bacterial inoculum to each well of the 96-well plate containing the compound dilutions.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Interpretation of Results: An MIC value in the low microgram per milliliter range would indicate significant antibacterial activity. A comparison with the MIC of Sulfamethoxazole will establish its relative potency. Activity against both Gram-positive and Gram-negative bacteria would suggest a broad spectrum of action.

Synthesizing the Evidence for Novelty

The novelty of 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide's biological effects will be established by a comprehensive analysis of the data from the proposed experiments.

  • Novelty in Potency: Does the compound exhibit significantly higher or lower potency in any of the assays compared to the established drugs? For instance, a much lower IC₅₀ in the carbonic anhydrase assay would be a strong indicator of novelty.

  • Novelty in Selectivity: Does the compound show a different pattern of activity across the cancer cell lines compared to the reference compounds? For example, high potency against a cell line that is resistant to Celecoxib would be noteworthy.

  • Novelty in Spectrum of Activity: Does the compound exhibit a unique combination of activities? For example, potent carbonic anhydrase inhibition combined with strong, broad-spectrum antibacterial activity would be a novel profile for a single small molecule.

The presence of the 2-hydroxy-1,1-dimethylethyl group may confer unexpected properties. For instance, it could lead to a different binding mode within the active site of carbonic anhydrase or interact with other cellular targets not typically engaged by traditional sulfonamides.

Conclusion and Future Directions

This guide provides a robust, evidence-based framework for the initial biological characterization of 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide. By systematically comparing its effects on carbonic anhydrase activity, cancer cell proliferation, and bacterial growth against well-chosen benchmarks, researchers can effectively assess its novelty and potential for further drug development. Positive and unique findings from these initial screens would warrant more in-depth mechanistic studies, such as identifying the specific isoforms of carbonic anhydrase inhibited, elucidating the mechanism of anticancer action (e.g., apoptosis induction, cell cycle arrest), and investigating its potential for overcoming antimicrobial resistance. The journey from a novel chemical entity to a potential therapeutic agent is long, but it begins with rigorous and well-designed preliminary biological evaluation as outlined here.

References

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Khan, I. U., et al. (2010). N-(4-Hydroxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1088. [Link]

  • Al-Hussain, S. A., & Al-Obaydi, S. A. M. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Biotechnology Reports, 9(4), 847-856.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2024). Sami Publishing Company.
  • Wang, Z., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 63(9), 4692-4713. [Link]

  • A Review on Biological activity and synthesis of sulfonamide derivatives. (2014). ResearchGate. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2025). PubMed. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). National Institutes of Health. [Link]

  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 6895-6912. [Link]

  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. (2020). National Institutes of Health. [Link]

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). ResearchGate. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Sami Publishing Company.
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2023). MDPI. [Link]

  • Biological Activities of Sulfonamides. (2005). Indian Journal of Pharmaceutical Sciences.
  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Brazilian Journal of Science.
  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. (2020). ResearchGate. [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). National Institutes of Health. [Link]

  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide. (2015). Organic Syntheses. [Link]

  • Maresca, A., et al. (2013). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Current Medicinal Chemistry, 20(1), 1-23.
  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2015). National Institutes of Health. [Link]

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Safety & Regulatory Compliance

Safety

4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide proper disposal procedures

An In-Depth Guide to the Safe Disposal of 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and compliance are seamlessly...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Safe Disposal of 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and compliance are seamlessly integrated into your workflow. This guide moves beyond mere procedural lists to provide a deep, context-aware framework for the proper disposal of 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide. Understanding the why behind each step is crucial for maintaining a safe laboratory environment and ensuring regulatory adherence.

This document serves as a comprehensive guide, but it is imperative to always consult the specific Safety Data Sheet (SDS) provided by your supplier and adhere to your institution's Chemical Hygiene Plan (CHP) , as mandated by OSHA[1][2].

Core Principle: Hazard-Based Waste Management

The foundation of any chemical disposal procedure lies in a thorough understanding of its intrinsic hazards. For benzenesulfonamide derivatives, the primary concern is often related to environmental persistence and aquatic toxicity.

Hazard Profile for Benzenesulfonamides:

While an exact SDS for 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide was not found, a closely related compound's SDS provides critical guidance. The key hazard identified is:

  • H413: May cause long lasting harmful effects to aquatic life.

This classification immediately dictates the primary disposal directive: this chemical must not enter the environment . Therefore, disposal via sink or drain is strictly prohibited, a practice now banned for all hazardous waste pharmaceuticals by the EPA[3]. The guiding precautionary statement is:

  • P501: Dispose of contents/container to an approved waste disposal plant.

This means all waste streams containing this compound must be collected, properly labeled, and transferred to a licensed hazardous waste contractor.

The Disposal Workflow: A Self-Validating System

To ensure compliance and safety, the disposal process should be treated as a systematic, verifiable workflow. Each step builds upon the last, creating a chain of custody from the point of generation to final disposal.

Diagram: Disposal Decision Workflow

Caption: Decision workflow for handling waste streams of 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide.

Step-by-Step Disposal Protocol

This protocol provides the necessary steps for safe handling, segregation, and preparation for final disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing appropriate PPE.

  • Minimum PPE: Standard laboratory coat, safety glasses with side shields, and nitrile gloves.

  • Causality: While this specific compound may not be classified as a skin or eye irritant, related sulfonamides can be[4]. Adhering to standard PPE protocols is a non-negotiable aspect of laboratory safety as required by OSHA's Laboratory Standard[2].

Step 2: Waste Segregation at the Source

Proper segregation prevents dangerous chemical reactions and simplifies the final disposal process.

  • Action: Collect all waste containing 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide in a designated, sealed, and clearly labeled hazardous waste container.

  • Container Type: Use a container made of a material that does not react with the chemical or any solvents used. Borosilicate glass or high-density polyethylene (HDPE) is generally appropriate. Avoid metal containers for acidic or basic solutions[5].

  • Labeling: The label must clearly state "Hazardous Waste" and identify the contents, including 4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide and any solvents.

  • Incompatible Materials: Based on general benzenesulfonamide chemistry, keep this waste stream separate from strong oxidizing agents and strong bases to prevent potentially hazardous reactions[6].

  • Causality: Segregation is a core requirement of hazardous waste management. Mixing incompatible waste streams can lead to exothermic reactions, gas generation, or the formation of more hazardous substances, posing a significant safety risk[7].

Step 3: On-Site Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) before being collected by a disposal contractor.

  • Location: The SAA should be located at or near the point of generation and under the control of laboratory personnel[5].

  • Container Management: Keep the waste container closed at all times except when adding waste.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials[8].

  • Causality: Proper storage minimizes the risk of spills, reduces employee exposure, and ensures the integrity of the waste container until it can be safely transported off-site.

Step 4: Final Disposal

All collected waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a contracted, licensed hazardous waste disposal company.

  • Method: The most common and effective method for destroying organic chemical waste is high-temperature incineration at an EPA-approved facility[7]. This process breaks the molecule down into less harmful components.

  • Documentation: Ensure that a waste manifest or tracking document is completed. This creates a paper trail from "cradle to grave" and is a legal requirement under the EPA's Resource Conservation and Recovery Act (RCRA).

  • Causality: Using a licensed contractor ensures that the waste is managed and disposed of in compliance with all federal, state, and local regulations, protecting both human health and the environment[7][9].

Spill Management Protocol

Immediate and correct response to a spill is critical to mitigating exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control and Contain: If safe to do so, prevent the spill from spreading. Use an inert, non-combustible absorbent material like sand, vermiculite, or commercial sorbent pads to contain the spill[4]. Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect Absorbent Material: Carefully sweep or scoop the contaminated absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials and rinsate as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.

Quantitative Data and Hazard Summary

ParameterInformationSource
GHS Hazard Statement H413: May cause long lasting harmful effects to aquatic life.
GHS Precautionary Statement P273: Avoid release to the environment.
Disposal Statement P501: Dispose of contents/container to an approved waste disposal plant.[6]
Primary Disposal Method Incineration by a licensed waste disposal contractor.[7]
Prohibited Disposal Method Sewer/Drain Disposal.[3][6]

References

  • Sigma-Aldrich. (2023). Safety Data Sheet for a Benzenesulfonamide derivative. [This is a representative SDS; users must consult the SDS for their specific product].
  • precisionFDA. (n.d.). 3-(1,1-DIMETHYLETHYL)-4-HYDROXYBENZENEPROPANOIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). N,N-diethyl-4-(1-imino-2,3-dihydro-1H-isoindol-2-yl)benzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP). OSHA FactSheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Hydroxyethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Hazardous Waste Disposal. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]

  • United Nations. (n.d.). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Retrieved from [Link]

  • MCF Environmental Services. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Hydroxymethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

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4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide
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4-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide
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